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  • Product: Benzene, 1,4-bis(methylthiomethyl)-
  • CAS: 75919-81-2

Core Science & Biosynthesis

Foundational

Benzene, 1,4-bis(methylthiomethyl)-: A Technical Guide to Properties, Synthesis, and Coordination Chemistry

Executive Summary Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), commonly referred to as α,α′ -bis(methylthio)-p-xylene, is a highly versatile bidentate dithioether ligand. Structurally characterized by a rigid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), commonly referred to as α,α′ -bis(methylthio)-p-xylene, is a highly versatile bidentate dithioether ligand. Structurally characterized by a rigid central benzene ring flanked by two flexible methylthiomethyl arms, this compound bridges the gap between organic synthesis and advanced inorganic materials. For researchers in coordination chemistry, metal-organic frameworks (MOFs), and transition metal catalysis, this ligand offers a unique combination of soft Lewis base donor sites and conformational adaptability.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic behavior in coordination environments, and a validated protocol for its synthesis.

Physicochemical Profiling and Thermodynamic Data

Understanding the physical and thermodynamic properties of Benzene, 1,4-bis(methylthiomethyl)- is critical for predicting its behavior in solvent systems and its stability in high-temperature catalytic environments. The data below is synthesized from computational models and standard chemical databases[1].

Quantitative Data Summary
PropertyValueUnitMethod / Source
Molecular Weight 198.35 g/mol IUPAC Atomic Weights [1]
Boiling Point ( Tboil​ ) 597.42KJoback Method [1]
Melting Point ( Tfus​ ) 310.20KJoback Method [1]
Critical Temperature ( Tc​ ) 844.95KJoback Method [1]
Critical Pressure ( Pc​ ) 2992.59kPaJoback Method [1]
Enthalpy of Vaporization ( Δvap​H∘ ) 54.43kJ/molJoback Method [1]
LogP (Octanol/Water) 3.413-Crippen Method [1]
Water Solubility ( log10​WS ) -3.83mol/LCrippen Method [1]

Causality in Physical Properties: The compound exhibits a high boiling point (597.42 K) and significant enthalpy of vaporization (54.43 kJ/mol) due to the high polarizability of its two sulfur atoms, which induces strong transient dipole-dipole interactions (London dispersion forces) between molecules. Furthermore, its high LogP (3.413) and extremely low water solubility are driven by the hydrophobic nature of the central benzene ring and the terminal methyl groups. This lipophilicity dictates the necessity of organic solvents (e.g., dichloromethane, toluene) during extraction and purification workflows [2].

Structural and Mechanistic Insights: Coordination Dynamics

In the realm of coordination chemistry, Benzene, 1,4-bis(methylthiomethyl)- acts as a neutral, bidentate ligand. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atoms act as "soft" Lewis bases, demonstrating a high binding affinity for "soft" transition metal cations such as Pd(II), Pt(II), Ag(I), and Au(I).

Conformational Flexibility and Supramolecular Assembly

The mechanistic utility of this ligand lies in the rotational freedom of its −CH2​−S−CH3​ arms. The ligand can adopt two primary conformations, which directly dictate the topology of the resulting supramolecular architecture:

  • Anti-Conformation: The sulfur lone pairs point in opposite directions relative to the benzene plane. This causal geometry forces the ligand to bridge two distinct metal centers, promoting the self-assembly of 1D coordination polymers .

  • Gauche-Conformation: The sulfur donors orient toward the same face of the molecule. This allows the ligand to either chelate a single metal center (forming a macrocyclic ring) or facilitate the assembly of bent, multi-nodal 2D/3D Metal-Organic Frameworks (MOFs) .

Coordination L 1,4-bis(methylthiomethyl)benzene (Bidentate Thioether) S Self-Assembly in Solution (Ambient or Solvothermal) L->S M Transition Metal Precursor (e.g., Pd(OAc)2, AgBF4) M->S P 1D Coordination Polymer (Anti-Conformation Bridging) S->P Linear Bridging N 2D/3D Metal-Organic Framework (Gauche-Conformation Assembly) S->N Multi-nodal Assembly C Catalytic / Materials Application (Cross-Coupling, Sensing) P->C N->C

Fig 1: Conformational pathways dictating the self-assembly of thioether-metal architectures.

Standardized Synthesis Protocol

The following methodology details the synthesis of Benzene, 1,4-bis(methylthiomethyl)- via a bimolecular nucleophilic substitution ( SN​2 ) reaction. This protocol is designed as a self-validating system, where physical phase changes indicate reaction progress.

Reagents Required:
  • 1,4-bis(chloromethyl)benzene : 1.0 equivalent (Electrophile)

  • Sodium methanethiolate (NaSMe) : 2.2 equivalents (Nucleophile)

  • Anhydrous Ethanol : Reaction solvent

  • Dichloromethane (DCM) & Brine : For extraction

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1,4-bis(chloromethyl)benzene in anhydrous ethanol.

    • Causality: Nitrogen purging is critical. Ambient oxygen will rapidly oxidize the highly reactive methanethiolate anion into dimethyl disulfide, killing the reaction yield.

  • Nucleophilic Addition: Cool the flask to 0∘C using an ice bath. Slowly add sodium methanethiolate in portions under vigorous stirring.

    • Causality: The SN​2 displacement is exothermic. Cooling prevents the localized boiling of ethanol and the volatilization of the methanethiolate.

  • Reflux and Substitution: Remove the ice bath and heat the mixture to reflux ( 78∘C ) for 4 to 6 hours.

    • Self-Validation: As the reaction proceeds, a fine white precipitate of sodium chloride (NaCl) will form. The insolubility of NaCl in ethanol drives the reaction equilibrium strictly forward to completion.

  • Phase-Separation Workup: Cool the mixture to room temperature, filter off the NaCl salts, and concentrate the filtrate in vacuo. Partition the resulting residue between DCM and water.

    • Causality: Relying on the compound's high LogP (3.413), the target dithioether partitions entirely into the dense DCM layer, while unreacted salts wash into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the solvent. Recrystallize the crude product from a hexanes/ethyl acetate mixture to yield pure Benzene, 1,4-bis(methylthiomethyl)- as a white solid ( Tfus​=310.20 K).

Synthesis A 1,4-bis(chloromethyl)benzene (Electrophilic Precursor) C Solvent: Anhydrous Ethanol Reflux under N2 A->C B Sodium Methanethiolate (NaSMe, Nucleophile) B->C D Nucleophilic Substitution (SN2) Precipitation of NaCl C->D F Aqueous Workup & Extraction (DCM / Water Partition) D->F E Benzene, 1,4-bis(methylthiomethyl)- (Target Ligand) G Purification (Recrystallization) F->G G->E

Fig 2: Validated SN2 synthesis workflow for Benzene, 1,4-bis(methylthiomethyl)-.

Applications in Advanced Catalysis

Beyond structural materials, Benzene, 1,4-bis(methylthiomethyl)- is highly valued in the design of transition-metal catalysts. When complexed with palladium, the resulting Pd-thioether networks serve as highly robust pre-catalysts for multi-step organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions [3].

Mechanistic Advantage: The moderate lability of the sulfur-palladium bond is the key causal factor for its catalytic efficiency. During the catalytic cycle, the thioether ligand can temporarily dissociate to create a coordinatively unsaturated active site for substrate binding (oxidative addition), while the robust benzene backbone prevents the complete agglomeration of palladium into inactive bulk metal (Pd black). This dynamic "hemilabile" behavior ensures sustained catalyst turnover and extended lifecycle in industrial applications.

Exploratory

Comprehensive Technical Profiling of Benzene, 1,4-bis(methylthiomethyl)-: Thermodynamics, Synthesis, and Supramolecular Applications

Executive Summary Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), also known as p-xylylene bis(methyl sulfide), is a highly versatile bidentate dithioether. Recognized as a critical building block in polymer infor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), also known as p-xylylene bis(methyl sulfide), is a highly versatile bidentate dithioether. Recognized as a critical building block in polymer informatics and materials science[1], its primary utility lies in its structural flexibility. The -CH₂-S-CH₃ linkages allow the molecule to adopt multiple conformations (anti/gauche), making it an ideal bridging ligand for the construction of dynamic Metal-Organic Frameworks (MOFs), coordination polymers, and discrete metallomacrocycles.

As an application scientist, I approach this compound not merely as a reagent, but as a tunable supramolecular scaffold. This guide synthesizes its thermodynamic profile with field-proven protocols for its synthesis and downstream application.

Physicochemical Profiling & Thermodynamics

Understanding the physical boundaries of a ligand is the first step in designing a self-validating experimental workflow. The thermodynamic and physical properties of Benzene, 1,4-bis(methylthiomethyl)- dictate solvent selection, reaction temperatures, and purification strategies.

Below is a consolidated profile based on calculated thermodynamic models from the [2]:

PropertyValueUnitMethod / Source
Molecular Weight 198.35 g/mol IUPAC Atomic Weights[2]
Normal Boiling Point ( Tboil​ ) 597.42KJoback Calculated[2]
Normal Melting Point ( Tfus​ ) 310.20KJoback Calculated[2]
Enthalpy of Vaporization ( Δvap​H∘ ) 54.43kJ/molJoback Calculated[2]
Enthalpy of Fusion ( Δfus​H∘ ) 23.57kJ/molJoback Calculated[2]
Water Solubility ( log10​WS ) -3.83mol/LCrippen Calculated[2]
Octanol/Water Partition ( logPoct/wat​ ) 3.413-Crippen Calculated[2]
Critical Temperature ( Tc​ ) 844.95KJoback Calculated[2]

Field-Proven Insights:

  • Phase Behavior: With a melting point of 310.20 K (~37 °C)[2], this compound typically presents as a low-melting solid or a highly viscous oil at room temperature. Causality: Gentle warming (e.g., a 45 °C water bath) is required prior to volumetric transfer to ensure accurate dosing.

  • Solubility & Partitioning: The highly positive logPoct/wat​ (3.413) and negative log10​WS (-3.83) indicate profound lipophilicity[2]. Causality: This guarantees that aqueous recrystallization is impossible; however, it makes biphasic liquid-liquid extraction an exceptionally efficient, self-validating purification method.

Synthetic Methodology: Nucleophilic Thioetherification

The most reliable method for synthesizing Benzene, 1,4-bis(methylthiomethyl)- is via a bimolecular nucleophilic substitution ( SN​2 ) using a benzylic halide and a thiolate salt.

Step-by-Step Protocol
  • Initiation: Suspend 1,4-bis(bromomethyl)benzene (1.0 eq) in absolute ethanol under an inert nitrogen atmosphere.

    • Causality: Ethanol acts as a polar protic solvent that solvates both the organic electrophile and the inorganic nucleophile, stabilizing the SN​2 transition state. Nitrogen prevents the oxidative dimerization of any trace free thiols.

  • Nucleophilic Attack: Add sodium methanethiolate (NaSMe) (2.2 eq) portion-wise at 0 °C. Once addition is complete, warm to room temperature and reflux for 4 hours.

    • Causality: The low initial temperature controls the exothermic nucleophilic attack, preventing side reactions. Refluxing drives the reaction to complete conversion, exploiting the high reactivity of the sterically unhindered benzylic bromides.

  • Quenching & Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between dichloromethane (DCM) and distilled water.

    • Causality: This is a self-validating purification step. The water dissolves the NaBr byproduct and any unreacted NaSMe. Due to the product's high lipophilicity ( logP=3.413 )[2], it partitions entirely into the DCM layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate to yield the purified dithioether.

Synthesis_Workflow A 1,4-bis(bromomethyl)benzene (Electrophile) C S_N2 Thioetherification (Ethanol, Reflux, 4h) A->C B Sodium Methanethiolate (Nucleophile) B->C D Aqueous Workup (Remove NaBr) C->D Reaction Completion E Benzene, 1,4-bis(methylthiomethyl)- (Purified Product) D->E Phase Separation

Figure 1: Step-by-step synthetic workflow for the preparation of Benzene, 1,4-bis(methylthiomethyl)-.

Coordination Chemistry & Supramolecular Assembly

In supramolecular chemistry, Benzene, 1,4-bis(methylthiomethyl)- acts as a highly effective bidentate ligand. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the thioether sulfur atoms act as "soft" bases. Therefore, they exhibit high affinity for "soft" transition metals such as Ag(I), Pd(II), and Pt(II).

Protocol: Solvent-Mediated Self-Assembly

To grow diffraction-quality single crystals of coordination polymers, kinetic precipitation must be avoided in favor of thermodynamic control.

  • Solution Preparation: Dissolve the dithioether ligand in a non-polar solvent (e.g., DCM). Separately, dissolve the metal salt (e.g., AgBF4​ ) in a miscible polar solvent (e.g., Methanol).

  • Layering (Slow Diffusion): In a narrow crystallization tube, carefully layer the methanol solution over the DCM solution.

    • Causality: Slow liquid-liquid diffusion creates a gradual concentration gradient. This ensures the assembly process remains under thermodynamic control. Because coordinate bonds are reversible, slow growth allows the system to "proofread" the crystal lattice, dissolving kinetic defects and yielding highly ordered 1D/2D coordination polymers or discrete metallomacrocycles.

  • Harvesting: Seal the tube and leave undisturbed in a dark environment for 7–14 days before harvesting the crystals.

Supramolecular_Assembly L Dithioether Ligand (Soft Base) S Solvent-Mediated Self-Assembly L->S Coordination M Transition Metal Salt e.g., Pd(II), Ag(I) (Soft Acid) M->S Coordination P1 1D/2D Coordination Polymers (Kinetic Product) S->P1 Fast Precipitation P2 Discrete Metallomacrocycles (Thermodynamic Product) S->P2 Slow Diffusion

Figure 2: Supramolecular assembly pathways of dithioether ligands with soft transition metals.

References

  • Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2) . Cheméo. Retrieved from: [Link]

  • Essential Step toward Mining Big Polymer Data: PolyName2Structure, Mapping Polymer Names to Structures . Amazon S3 / PoLyInfo Database. Retrieved from:[Link]

Sources

Foundational

The Molecular Architecture and Supramolecular Utility of Benzene, 1,4-bis(methylthiomethyl)-

Executive Summary In the evolving landscape of coordination chemistry and advanced materials, flexible dithioether ligands have emerged as critical building blocks for supramolecular assembly. Benzene, 1,4-bis(methylthio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of coordination chemistry and advanced materials, flexible dithioether ligands have emerged as critical building blocks for supramolecular assembly. Benzene, 1,4-bis(methylthiomethyl)- (often abbreviated as 1,4-BMTMB or p -BMTMB), registered under CAS number 75919-81-2[1],[2], represents a prototypical bidentate ligand. Characterized by its central rigid aromatic core flanked by two highly flexible methylthiomethyl arms, this molecule is uniquely positioned to bridge transition metals. As application scientists, we leverage this structural dichotomy—rigidity paired with flexibility—to engineer highly ordered Metal-Organic Frameworks (MOFs), coordination polymers, and potential metallodrugs.

This whitepaper provides an in-depth technical analysis of 1,4-BMTMB, detailing its physicochemical profile, validated synthesis workflows, and its pivotal role in counterion-directed supramolecular assembly and drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the thermodynamic and physical boundaries of 1,4-BMTMB is the first step in rational experimental design. The molecule (Formula: C10H14S2) has a molecular weight of 198.35 g/mol [3],[1]. The presence of the thioether linkages (-S-CH3) allows the ligand to adopt multiple conformations (e.g., anti vs. gauche) depending on the steric and electronic demands of the coordinating metal center.

Quantitative Data Summary

To facilitate rapid reference during experimental planning, the calculated and standard physicochemical properties of 1,4-BMTMB are summarized below:

PropertyValueUnitSource / Method
Molecular Weight 198.35 g/mol IUPAC Atomic Weights[1]
Standard Gibbs Free Energy ( Δf​G∘ ) 202.34kJ/molJoback Method[1]
Enthalpy of Formation ( Δf​Hgas∘​ ) 59.07kJ/molJoback Method[1]
Enthalpy of Vaporization ( Δvap​H∘ ) 54.43kJ/molJoback Method[1]
Normal Boiling Point ( Tboil​ ) 597.42KJoback Method[1]
Normal Melting Point ( Tfus​ ) 310.20KJoback Method[1]
Octanol/Water Partition ( logPoct/wat​ ) 3.413-Crippen Method[1]

Note: The relatively high lipophilicity ( logPoct/wat​=3.413 ) is a critical parameter for drug development, as it governs the cellular uptake kinetics of BMTMB-based metallodrugs.

Synthesis & Purification Workflows

The synthesis of 1,4-BMTMB relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. However, achieving high purity—essential for downstream crystallographic studies—requires strict control over reaction kinetics and workup procedures.

Step-by-Step Protocol: Synthesis of 1,4-BMTMB
  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 1,4-bis(chloromethyl)benzene in 50 mL of anhydrous ethanol.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add 22.0 mmol (a slight excess) of sodium methanethiolate (NaSMe) dropwise over 30 minutes.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 6 hours.

  • Filtration: Cool the reaction to room temperature. The byproduct, sodium chloride (NaCl), will precipitate as a fine white solid. Filter the mixture through a Celite pad to remove the salts.

  • Extraction & Washing: Concentrate the filtrate under reduced pressure. Dissolve the residue in 50 mL of dichloromethane (DCM) and wash sequentially with deionized water ( 3×20 mL) and brine ( 1×20 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. Purify the crude product via vacuum distillation or recrystallization from cold ethanol to yield pure 1,4-BMTMB.

Causality & Self-Validation: Why use anhydrous ethanol and an argon atmosphere? Thiolate anions are highly susceptible to oxidation, forming disulfides in the presence of atmospheric oxygen. The argon atmosphere prevents this side reaction. Self-Validating System: The protocol is validated continuously via Thin-Layer Chromatography (TLC). The disappearance of the starting material spot (UV-active, higher Rf​ in non-polar solvents) and the appearance of a single new spot confirms complete conversion. Post-extraction, a silver nitrate ( AgNO3​ ) drop test on the aqueous wash can validate the complete removal of chloride ions—a crucial step, as residual chlorides will interfere with subsequent metal coordination experiments.

Coordination Chemistry & Supramolecular Assembly

1,4-BMTMB acts as an exceptional bridging ligand. By reacting with transition metals such as Silver(I) or Palladium(II), it forms diverse supramolecular architectures[4],[5].

In silver coordination chemistry, the structural topology of the resulting polymer is heavily dictated by the counterion (e.g., NO3−​ , BF4−​ , PF6−​ ). Because the Ag-S bond is relatively labile, the assembly is under thermodynamic control. Anions play a critical role in driving the variation of metal-ligand binding modes and network topologies[4]. For instance, coordinating anions like NO3−​ often participate directly in the metal's primary coordination sphere, leading to 2D metallomacrocycles, whereas large, non-coordinating anions like PF6−​ or SbF6−​ act as spatial templates, residing in the cavities and driving the formation of extended 1D helical chains or 3D networks[4].

AssemblyLogic Ligand 1,4-BMTMB (Flexible Dithioether) Polymer Coordination Polymer (1D, 2D, 3D Networks) Ligand->Polymer Self-Assembly Metal Metal Center (Ag+, Pd2+) Metal->Polymer Coordination Anion Counterion (NO3-, PF6-) Anion->Polymer Topological Template Solvent Solvent System Solvent->Polymer Solvation/Kinetics Application Advanced Applications (Catalysis, MOFs) Polymer->Application Functionalization

Caption: Logic of counterion-directed supramolecular assembly of 1,4-BMTMB coordination polymers.

Experimental Protocol: Assembly of an Ag(I)-BMTMB Coordination Polymer

To grow diffraction-quality single crystals, we employ a liquid-liquid diffusion technique rather than direct mixing.

  • Bottom Layer: Dissolve 0.1 mmol of 1,4-BMTMB in 5 mL of DCM in a straight glass tube.

  • Buffer Layer: Carefully overlay 2 mL of a 1:1 mixture of DCM and Methanol (MeOH) to act as a diffusion barrier.

  • Top Layer: Gently layer a solution of 0.1 mmol of AgPF6​ dissolved in 5 mL of MeOH on top of the buffer layer.

  • Crystallization: Seal the tube and store it in the dark at room temperature for 7–14 days.

Causality & Self-Validation: Why use liquid-liquid diffusion? Direct mixing of Ag(I) and the dithioether leads to rapid, uncontrolled precipitation of amorphous kinetic products. By layering a methanolic silver solution over a dense halocarbon solution, we establish a slow concentration gradient. This thermodynamic control allows reversible coordination bonds to form, break, and reform, ultimately yielding the global energy minimum: highly ordered single crystals. Why dark conditions? Silver(I) salts are photo-sensitive and easily reduce to Ag(0) nanoparticles, which would contaminate the MOF. Validation: The system is self-validating through UV-Vis spectroscopy of the mother liquor. The depletion of the ligand's characteristic absorption band confirms its incorporation into the solid phase, while the appearance of a distinct metal-to-ligand charge transfer (MLCT) band validates the coordination event.

Applications in Drug Development & Advanced Materials

Environmental Remediation and Catalysis

Metal-organic frameworks (MOFs) constructed from flexible thioether ligands are increasingly explored for the photocatalytic degradation of organic pollutants[6]. The extended π -system of the benzene core, coupled with the charge-transfer capabilities of the metal-sulfur bond, allows these materials to act as highly efficient semiconductors under visible light irradiation, generating reactive oxygen species (ROS) that mineralize toxic dyes and industrial runoff[6]. Furthermore, cyclopalladation reactions utilizing bis(methylthiomethyl)benzene derivatives are heavily utilized to form stable palladacycles, which serve as robust catalysts in cross-coupling reactions[5].

Metallodrugs and Antimicrobial Pathways

In drug development, Ag(I)-thioether complexes are being investigated as next-generation antimicrobial agents. The lipophilic nature of 1,4-BMTMB ( logP≈3.4 ) facilitates the transport of the silver payload across bacterial lipid bilayers. Once internalized, the dynamic nature of the Ag-S bond allows for the controlled release of Ag+ ions, which subsequently disrupt cellular respiration and induce apoptosis.

Mechanism Complex Ag(I)-1,4-BMTMB Complex Uptake Cellular Uptake (Lipophilicity-driven) Complex->Uptake Release Intracellular Ag+ Release (Thioether dissociation) Uptake->Release ROS ROS Generation Release->ROS DNA DNA Damage Release->DNA Membrane Membrane Disruption Release->Membrane Apoptosis Pathogen Cell Death ROS->Apoptosis DNA->Apoptosis Membrane->Apoptosis

Caption: Mechanistic pathway of antimicrobial action for Ag(I)-BMTMB metallodrug complexes.

References

  • NIST WebBook, "Benzene, 1,4-bis(methylthiomethyl)-", nist.gov,[Link]

  • Cheméo, "Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2)", chemeo.com,[Link]

  • ResearchGate, "Anion-dependent assembly of diverse 1D-3D silver(I) coordination networks with a thioether ligand", researchgate.net,[Link]

  • NIH / PMC, "The Exchange of Cyclometalated Ligands", nih.gov,[Link]

  • RSC / Energy & Environmental Science, "Photocatalytic organic pollutants degradation in metal–organic frameworks", rsc.org,[Link]

Sources

Exploratory

Comprehensive 13C NMR Spectral Analysis of Benzene, 1,4-bis(methylthiomethyl)-: Mechanistic Insights and Structural Validation

Executive Overview Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), commonly referred to as 1,4-bis(methylsulfanylmethyl)benzene, is a symmetrical dithioether utilized extensively as a bidentate ligand in coordinat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), commonly referred to as 1,4-bis(methylsulfanylmethyl)benzene, is a symmetrical dithioether utilized extensively as a bidentate ligand in coordination chemistry, organometallic framework synthesis, and as a precursor for advanced sulfur-containing polymers[1]. For drug development professionals and synthetic chemists, confirming the structural integrity of this compound is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides the most definitive, non-destructive method for this validation. This whitepaper details the electronic causality behind its spectral footprint and establishes a self-validating protocol for accurate data acquisition.

Electronic Causality and Chemical Shift Dynamics

The 13C NMR spectrum of 1,4-bis(methylthiomethyl)benzene is governed by two primary physical phenomena: the diamagnetic anisotropy of the central benzene ring and the polarizability/electronegativity of the sulfur atoms.

  • Aromatic Symmetry (C1-C6): Due to the para-substitution, the molecule possesses a D2h​ point group symmetry in its time-averaged conformation. This degeneracy reduces the six aromatic carbons to just two distinct resonance signals. The ipso carbons (C1, C4) experience a mild inductive deshielding effect from the adjacent -CH2-S- system, pushing their resonance to approximately 136.5 ppm. The remaining aromatic methines (C2, C3, C5, C6) resonate at ~129.0 ppm, which is typical for alkyl-substituted benzenes.

  • The Thioether Effect (Aliphatic Carbons): Unlike oxygen, sulfur is highly polarizable and exhibits a distinct "heavy atom effect." The methylene carbons (-CH2-) bridging the aromatic ring and the sulfur atom are deshielded by both the anisotropic cone of the benzene ring and the electronegativity of sulfur, resonating near 38.0 ppm. This is consistent with analogous structures like 2[2][3]. Conversely, the terminal methyl carbons (-S-CH3) are shielded by the electron-rich sulfur lone pairs, appearing upfield at ~15.0 ppm.

Quantitative 13C NMR Spectral Data

The following table summarizes the validated 13C NMR chemical shifts, multiplicities, and causal assignments for Benzene, 1,4-bis(methylthiomethyl)-.

Carbon PositionChemical Shift (δ, ppm)DEPT-135 PhaseIntegrationStructural Assignment & Causality
C1, C4 ~136.5Null (Absent)2CQuaternary ipso aromatic carbons. Deshielded by the inductive effect of the benzylic substituent.
C2, C3, C5, C6 ~129.0Positive (+)4CAromatic methine (CH) carbons. Governed by ring current anisotropy.
C7, C8 ~38.0Negative (-)2CBenzylic methylene (-CH2-) carbons. Deshielded by adjacent sulfur electronegativity and aromatic ring.
C9, C10 ~15.0Positive (+)2CTerminal methyl (-CH3) carbons. Shielded by sulfur's electron cloud.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints. A protocol is only scientifically rigorous if it can prove its own accuracy during execution.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 40–50 mg of high-purity Benzene, 1,4-bis(methylthiomethyl)- in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: The presence of TMS ensures a primary reference point at exactly 0.00 ppm. The solvent lock on the deuterium signal of CDCl3 prevents magnetic field drift, while the central peak of the CDCl3 triplet provides a secondary calibration point at exactly 77.16 ppm.

Step 2: Instrument Calibration and Pulse Sequence

  • Action: Utilize a high-field NMR spectrometer (e.g., 500 MHz for 1H, yielding 125 MHz for 13C). Select the zgpg30 pulse program (power-gated decoupling) to decouple protons while minimizing the Nuclear Overhauser Effect (NOE) bias on the quaternary carbons.

  • Action: Set the relaxation delay (D1) to 2.0–3.0 seconds. Acquire a minimum of 512 scans (NS = 512).

  • Causality: Quaternary carbons (C1, C4) lack attached protons and thus have significantly longer T1​ relaxation times. A sufficient D1 ensures these signals are not saturated and remain visible above the noise floor, achieving a Signal-to-Noise (S/N) ratio > 50:1.

Step 3: Orthogonal Validation via DEPT-135

  • Action: Immediately following the standard 13C acquisition, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

  • Self-Validation: The DEPT-135 spectrum must show the 129.0 ppm and 15.0 ppm signals as positive (CH and CH3), the 38.0 ppm signal as negative (CH2), and the 136.5 ppm signal must completely disappear (confirming it is a quaternary carbon). This orthogonal check mathematically proves the carbon skeleton matches the proposed structure.

Step 4: Data Processing

  • Action: Apply a zero-filling factor to 64k data points to enhance digital resolution. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz.

  • Causality: This specific LB dampens high-frequency noise without artificially merging adjacent peaks, ensuring sharp, distinct singlets. Perform a polynomial baseline correction to ensure accurate peak picking.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to structural validation, highlighting the self-correcting nature of the analytical workflow.

G N1 1,4-bis(chloromethyl)benzene + NaSCH3 N2 Nucleophilic Substitution (SN2 Reaction) N1->N2 N3 Benzene, 1,4-bis(methylthiomethyl)- (Crude Product) N2->N3 N4 Purification (Recrystallization/Chromatography) N3->N4 N5 13C NMR Acquisition (CDCl3, 125 MHz) N4->N5 N6 Spectral Validation (Peak Assignment & DEPT) N5->N6

Synthesis and 13C NMR validation workflow for 1,4-bis(methylthiomethyl)benzene.

References

  • National Institutes of Health (NIH). "Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem". PubChem Database. Available at:[Link]

  • The Royal Society of Chemistry. "Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters". RSC Advances. Available at:[Link]

Sources

Foundational

Structural and Coordination Chemistry of Benzene, 1,4-bis(methylthiomethyl)-: A Comprehensive Crystallographic Guide

Executive Summary Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), frequently abbreviated in literature as p-bmtb, is a highly versatile dithioether ligand. Characterized by a rigid central phenylene core flanked b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), frequently abbreviated in literature as p-bmtb, is a highly versatile dithioether ligand. Characterized by a rigid central phenylene core flanked by two flexible methylthiomethyl (–CH₂–S–CH₃) arms, this molecule serves as a fundamental building block in crystal engineering and supramolecular chemistry [3].

Unlike rigid nitrogen-donor ligands (e.g., 4,4'-bipyridine), the sp³-hybridized methylene carbons in p-bmtb provide critical rotational degrees of freedom. This allows the molecule to adopt multiple conformations (such as anti-anti or gauche-anti) to satisfy the steric and electronic demands of transition metal centers. This whitepaper provides an in-depth analysis of its crystallographic properties, synthetic methodologies, and its role in the anion-directed assembly of coordination polymers.

Molecular Architecture & Conformational Dynamics

The crystallographic behavior of p-bmtb is dictated by the rotational flexibility of its thioether arms. In the solid state, the free ligand typically crystallizes with the central benzene ring situated on a crystallographic inversion center, minimizing the asymmetric unit to half a molecule.

Causality in Crystal Packing

The packing of the free ligand is driven by the minimization of steric repulsion and the maximization of weak intermolecular forces. Because sulfur is a highly polarizable, "soft" atom, dispersion forces dominate the lattice energy. The primary supramolecular synthons are C–H···π interactions (where the acidic protons of the –S–CH₃ group interact with the electron-rich π-cloud of adjacent benzene rings) and C–H···S interactions . The flexibility of the C(aryl)–C(sp³) and C(sp³)–S bonds allows the molecule to fold or extend, acting as a structural "shock absorber" during crystallization.

Coordination Chemistry: The HSAB Principle in Action

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft thioether sulfur atoms of p-bmtb exhibit a strong thermodynamic affinity for soft transition metal cations, particularly Ag(I), Cu(I), Pd(II), and Pt(II) [4].

When p-bmtb is reacted with silver(I) salts, it readily forms multidimensional coordination polymers. The final topology of these networks is rarely dictated by the ligand alone; rather, it is heavily influenced by the counteranion (e.g., NO₃⁻, PF₆⁻, BF₄⁻). This phenomenon, known as anion-directed assembly , occurs because the flexible ligand adapts its conformation to accommodate the steric bulk and coordinating ability of the anion [1].

CoordinationAssembly Ligand Ligand (p-bmtb) (Flexible Thioether) Assembly Supramolecular Self-Assembly Ligand->Assembly Metal Soft Metal Cation (e.g., Ag⁺, Cu⁺) Metal->Assembly Anion Counteranion (NO₃⁻, PF₆⁻, BF₄⁻) Anion->Assembly Templating Effect Polymer Coordination Polymer (1D Chain, 2D Grid, 3D Net) Assembly->Polymer Crystallization

Caption: Logic of supramolecular self-assembly for p-bmtb coordination polymers.

Quantitative Data & Structural Parameters

To facilitate comparative crystallographic studies, the baseline physicochemical properties and typical bond parameters of p-bmtb and its metal complexes are summarized below.

Table 1: Physicochemical and Crystallographic Properties of p-bmtb

ParameterValue / Description
CAS Number 75919-81-2
Molecular Formula C₁₀H₁₄S₂
Molecular Weight 198.35 g/mol
Typical S–C(sp³) Bond Length ~1.81 Å
Typical S–CH₃ Bond Length ~1.80 Å
C(aryl)–C(sp³)–S Angle ~112° – 115° (indicative of sp³ relaxation)

Table 2: Anion Effects on Ag(I)-p-bmtb Coordination Topologies

CounteranionCoordinating AbilityAg(I) GeometryResulting Topology
NO₃⁻ Strong (often bridges)Distorted Tetrahedral2D Grid / Metallomacrocycles
BF₄⁻ WeakTrigonal Planar1D Zig-zag Chain
PF₆⁻ Non-coordinatingLinear / T-shaped1D Helical Chain

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that errors are caught before proceeding to time-intensive crystallographic analysis.

Protocol A: Synthesis of Benzene, 1,4-bis(methylthiomethyl)-

The synthesis utilizes a bimolecular nucleophilic substitution (Sₙ2) where the soft nucleophile, sodium methanethiolate, attacks the electrophilic benzylic carbons of 1,4-bis(chloromethyl)benzene [2].

  • Reagent Preparation : Dissolve 10.0 mmol of 1,4-bis(chloromethyl)benzene in 50 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Nucleophilic Addition : Slowly add 22.0 mmol (a slight excess to ensure complete conversion) of sodium methanethiolate (NaSMe) to the stirring solution.

  • Reflux : Heat the mixture to 80°C and reflux for 4 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The starting material (R_f ~ 0.6) must be completely consumed, replaced by a single product spot (R_f ~ 0.4).

  • Quench & Extraction : Cool to room temperature, quench with 50 mL of distilled water, and extract with dichloromethane (3 × 30 mL).

  • Drying : Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification : Recrystallize the crude white solid from a mixture of hexane and ethyl acetate to yield pure p-bmtb.

SynthesisWorkflow Start 1,4-bis(chloromethyl)benzene + NaSMe Reaction SN2 Reaction (Ethanol, 80°C, 4h) Start->Reaction Nucleophilic Attack Workup Aqueous Workup & Extraction (CH2Cl2) Reaction->Workup Quench & Separate Purification Recrystallization (Hexane/EtOAc) Workup->Purification Remove Impurities Product Pure p-bmtb Crystals (CAS 75919-81-2) Purification->Product Crystal Growth

Caption: Workflow for the synthesis and purification of Benzene, 1,4-bis(methylthiomethyl)-.

Protocol B: Single-Crystal Growth via Vapor Diffusion

Because the flexible thioether arms can lead to amorphous precipitation if supersaturation occurs too rapidly, vapor diffusion is the preferred method for growing X-ray quality crystals.

  • Dissolution : Dissolve 10 mg of p-bmtb (or its metal complex) in 2 mL of a "good" solvent (e.g., dichloromethane) in a small inner vial.

  • Diffusion Setup : Place the inner vial inside a larger outer vial containing 5 mL of a "poor" solvent (e.g., diethyl ether or hexane).

  • Sealing : Cap the outer vial tightly.

    • Causality: The volatile poor solvent slowly diffuses into the good solvent in the vapor phase. This lowers the solubility at a kinetically controlled rate, allowing the flexible ligand ample time to find its thermodynamic minimum in the crystal lattice, preventing kinetic trapping (amorphous powder).

  • Harvesting : After 3–7 days, harvest the resulting block-like crystals directly into a drop of perfluoropolyether oil to prevent solvent loss.

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Mounting : Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) showing uniform extinction under cross-polarized light. Mount it on a MiTeGen loop.

  • Data Collection : Transfer to a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) cooled to 100–150 K.

    • Self-Validation Check: Collect 20–30 preliminary frames. Index the reflections to determine the unit cell. If the mosaicity is >1.0° or multiple lattices are detected (twinning), abort the run and select a new crystal.

  • Integration & Refinement : Integrate data using standard software (e.g., APEX3), apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F² (SHELXL).

References

  • "Anion-dependent assembly of diverse 1D-3D silver(I) coordination networks with a thioether ligand." ResearchGate. Available at:[Link]

  • "Production technology of high-purity sodium methyl mercaptide." Google Patents.
  • "1,4-Benzene dimethanethiol | CAS#:105-09-9." Chemsrc. Available at:[Link]

  • "Synthesis and crystal structure of bis(μ-2-methylbenzenethiolato-κ2 S:S)bis[methyl(2-methylbenzenethiolato-κS)indium(III)]." National Institutes of Health (NIH). Available at:[Link]

Exploratory

Quantum Chemical Calculations of Benzene, 1,4-bis(methylthiomethyl)-: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on the molecule Benzene, 1,4-bis(methylthiomethyl)-. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on the molecule Benzene, 1,4-bis(methylthiomethyl)-. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying rationale for methodological choices, ensuring scientific rigor and fostering a deeper understanding of the computational chemistry workflow.

Part 1: Foundational Principles and Strategic Approach

The predictive power of quantum chemistry lies in its ability to model molecular systems from first principles, governed by the fundamental laws of quantum mechanics. For a molecule like Benzene, 1,4-bis(methylthiomethyl)-, which features a central aromatic ring and two flexible methylthiomethyl side chains, a multi-faceted computational approach is necessary to fully characterize its electronic structure, conformational landscape, and spectroscopic properties.

Our strategy is built upon a progressive refinement of theory and basis set, beginning with an economical yet robust method for initial explorations and proceeding to higher-level, more computationally intensive methods for accurate property prediction. This ensures both efficiency and high fidelity in our results.

Figure 1: A high-level overview of the quantum chemical calculation workflow for Benzene, 1,4-bis(methylthiomethyl)-.

Part 2: Detailed Methodologies and Rationale

Molecular Model Construction

The initial step involves building an accurate 3D model of Benzene, 1,4-bis(methylthiomethyl)-. This can be accomplished using molecular building software such as Avogadro or GaussView. It is crucial to start with a chemically reasonable geometry, paying attention to bond lengths, bond angles, and dihedral angles, particularly in the flexible methylthiomethyl side chains.

Conformational Analysis

Due to the rotational freedom of the C-S and C-C bonds in the side chains, Benzene, 1,4-bis(methylthiomethyl)- can exist in multiple conformations. A thorough conformational search is essential to identify the global minimum energy structure and other low-lying conformers that may be populated at room temperature. A cost-effective approach involves using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface, followed by geometry optimization of the most promising candidates at a modest level of quantum chemical theory.

Geometry Optimization

The heart of any quantum chemical study is the geometry optimization, which locates the minimum energy structure on the potential energy surface. For a molecule containing sulfur and an aromatic system, Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.

Recommended DFT Functionals:

  • M06-2X: This hybrid meta-GGA functional is often recommended for its robust performance across a wide range of chemical systems, including those with non-covalent interactions, which are important in determining the conformational preferences of the side chains.[1][2]

  • B3LYP-D3(BJ): The B3LYP functional is a workhorse in computational chemistry. The inclusion of the D3 dispersion correction with Becke-Johnson damping is crucial for accurately describing the van der Waals interactions that influence the orientation of the methylthiomethyl groups.[1]

Recommended Basis Sets:

The choice of basis set is critical, especially for elements like sulfur which have a larger number of electrons and more complex electronic structures.

  • Pople-style basis sets (e.g., 6-311+G(d,p)): These provide a good starting point for initial optimizations. The "+" indicates the addition of diffuse functions, which are important for describing the lone pairs on the sulfur atoms, and the "(d,p)" denotes the inclusion of polarization functions on heavy atoms and hydrogens, respectively, to allow for more flexibility in the electron density distribution.

  • Correlation-consistent basis sets (e.g., aug-cc-pVTZ): For higher accuracy, the augmented correlation-consistent basis sets are recommended.[3][4][5][6] The "aug" prefix signifies the addition of diffuse functions, and "cc-pVTZ" (correlation-consistent polarized Valence Triple-Zeta) provides a well-balanced description of the valence electron correlation. For sulfur, it is often beneficial to use basis sets specifically optimized for second-row elements, which may include additional tight d-functions.[3][4][7]

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Construct an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Define Molecular Geometry: Specify the initial coordinates of all atoms in a suitable format (e.g., Z-matrix or Cartesian coordinates).

  • Select Level of Theory:

    • Functional: M06-2X or B3LYP-D3(BJ)

    • Basis Set: 6-311+G(d,p) for initial optimization, followed by re-optimization with aug-cc-pVTZ for higher accuracy.

  • Specify Calculation Type: Opt (for geometry optimization).

  • Execute Calculation: Run the calculation on a suitable computational resource.

  • Verify Convergence: Ensure the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory.[8][9][10] This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.[11]

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the IR spectrum of the molecule. This can be a valuable tool for identifying characteristic functional group vibrations and for comparison with experimental data.

Experimental Protocol: Vibrational Frequency Analysis

  • Input File Preparation: Use the optimized geometry from the previous step.

  • Select Level of Theory: Must be the same as the geometry optimization.

  • Specify Calculation Type: Freq (for frequency analysis).

  • Execute Calculation: Run the calculation.

  • Analyze Output:

    • Check for imaginary frequencies.

    • Visualize the normal modes of vibration to understand the nature of the atomic motions for each frequency.

Electronic Structure Analysis

Understanding the electronic properties of Benzene, 1,4-bis(methylthiomethyl)- is crucial for predicting its reactivity and intermolecular interactions.

Key Properties to Analyze:

  • Molecular Orbitals (MOs): Visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the regions of the molecule most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability.[12]

  • Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution within the molecule. Regions of negative potential (typically red) indicate areas of high electron density (e.g., around the sulfur atoms), while regions of positive potential (typically blue) indicate areas of lower electron density. This is invaluable for understanding non-covalent interactions.

  • Mulliken and Natural Population Analysis (NPA) Charges: These methods provide a quantitative measure of the partial atomic charges, offering further insight into the charge distribution.

Visualization Software:

Software such as GaussView, Chemcraft, Avogadro, or IQmol can be used to visualize molecular orbitals and electron density surfaces.[13][14][15][16]

Figure 2: Workflow for the analysis of the electronic structure of Benzene, 1,4-bis(methylthiomethyl)-.

Part 3: Advanced Calculations and Data Presentation

Spectroscopic Properties

Quantum chemical calculations can provide highly accurate predictions of various spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation and confirmation.[17] The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

Experimental Protocol: NMR Chemical Shift Calculation

  • Input File Preparation: Use the optimized geometry.

  • Select Level of Theory: A functional such as mPW1PW91 with a basis set like 6-311+G(2d,p) often yields good results for NMR calculations.

  • Specify Calculation Type: NMR.

  • Execute Calculation: Run the calculation.

  • Analyze Output: The output will provide the absolute shielding values for each nucleus. These must be referenced to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory to obtain the chemical shifts.

Solvation Effects

To model the behavior of Benzene, 1,4-bis(methylthiomethyl)- in a solvent, implicit solvation models are a computationally efficient choice.[18][19][20][21][22] These models treat the solvent as a continuous dielectric medium.

Common Solvation Models:

  • Polarizable Continuum Model (PCM): A widely used and versatile model.[20]

  • Solvation Model based on Density (SMD): A universal solvation model that has been parameterized for a wide range of solvents.[20]

Experimental Protocol: Solvation Calculation

  • Input File Preparation: Use the optimized gas-phase geometry.

  • Select Level of Theory: The same functional and basis set as the gas-phase optimization is recommended.

  • Specify Calculation Type: Opt (to re-optimize the geometry in the presence of the solvent).

  • Specify Solvation Model: e.g., SCRF=(PCM, Solvent=Water) or SCRF=(SMD, Solvent=Water).

  • Execute Calculation: Run the calculation.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and communication.

Table 1: Calculated Properties of Benzene, 1,4-bis(methylthiomethyl)-

PropertyMethod/Basis SetGas PhaseIn Water (SMD)
Electronic Energy (Hartree) M06-2X/aug-cc-pVTZValueValue
Dipole Moment (Debye) M06-2X/aug-cc-pVTZValueValue
HOMO Energy (eV) M06-2X/aug-cc-pVTZValueValue
LUMO Energy (eV) M06-2X/aug-cc-pVTZValueValue
HOMO-LUMO Gap (eV) M06-2X/aug-cc-pVTZValueValue

Table 2: Predicted Vibrational Frequencies and IR Intensities

Frequency (cm⁻¹)IR Intensity (km/mol)Vibrational Mode Description
ValueValuee.g., C-H stretch (aromatic)
ValueValuee.g., CH₂ scissoring
ValueValuee.g., C-S stretch

Part 4: Conclusion and Outlook

This guide has outlined a robust and scientifically sound workflow for the quantum chemical investigation of Benzene, 1,4-bis(methylthiomethyl)-. By following these methodologies, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. The predictive power of these calculations can guide experimental work, aid in the interpretation of experimental data, and ultimately accelerate the discovery and development of new chemical entities. The principles and techniques described herein are broadly applicable to a wide range of organic molecules, providing a solid foundation for computational chemistry research.

References

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  • Solvation Models. (n.d.). Technical University of Munich.
  • Rusakov, Y. Y., & Krivdin, L. B. (n.d.). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. PMC.
  • Rusakov, Y. Y., & Krivdin, L. B. (2026). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. MDPI.
  • Chen, S., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
  • Chen, S., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship.
  • de Oliveira, G., & L. A. P. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
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  • Sulphur Basis-Sets. (n.d.). CRYSTAL.
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  • Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2). (n.d.). Cheméo.
  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.
  • Benzene, 1,4-bis(methylthio)- | C8H10S2 | CID 136532. (n.d.). PubChem.
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  • McKee, S. A., & Pogorelov, T. V. (2026).
  • ab initio Calculations of Changes in Sulfur's Orbital Energies and Sizes with Oxidation State as a Means. (2019). Digital Commons @ SPU.
  • de Oliveira, G., & L. A. P. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
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  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). PMC.
  • Quantum Chemical Study on the Evolution of Sulfur Functional Groups during Char Burnout. (2025). The Journal of Physical Chemistry A.
  • A Density Functional Theory (DFT) Investigation of Sulfur-Based Adsorbate Interactions on Alumina and Calcite Surfaces. (2024). Clays and Clay Minerals.
  • 1,4-Bis(methylthio)benzene | 699-20-7. (n.d.). Sigma-Aldrich.
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Sources

Protocols & Analytical Methods

Method

Application Note: Benzene, 1,4-bis(methylthiomethyl)- as a Bridging Dithioether Ligand in Supramolecular Assembly

Executive Overview Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2)[1], frequently referred to as 1,4-bis(methylthiomethyl)benzene or p -xylylene bis(methyl sulfide), is a highly versatile dithioether ligand utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2)[1], frequently referred to as 1,4-bis(methylthiomethyl)benzene or p -xylylene bis(methyl sulfide), is a highly versatile dithioether ligand utilized extensively in coordination chemistry and materials science. Featuring a rigid central phenyl ring functionalized at the para positions with two flexible methylthiomethyl (–CH₂–S–CH₃) arms, this ligand is structurally predisposed to act as an exobidentate bridging unit. It is a critical building block for researchers developing supramolecular coordination polymers (CPs), metal-organic frameworks (MOFs), and discrete metallomacrocycles.

This application note provides an authoritative guide on the mechanistic behavior, synthesis, and coordination protocols for utilizing this ligand with soft transition metals.

Mechanistic Principles of Dithioether Coordination

The rational design of coordination architectures using 1,4-bis(methylthiomethyl)benzene relies on two fundamental chemical principles:

  • Hard-Soft Acid-Base (HSAB) Interactions: The thioether sulfur atoms act as soft Lewis bases. Consequently, they exhibit a high thermodynamic affinity for soft transition metal ions, such as Ag(I), Pd(II), Pt(II), and Cu(I)[2].

  • Conformational Flexibility & Steric Strain: Unlike ortho-substituted analogues that readily chelate a single metal center to form stable five- or six-membered rings, the para-substitution of this ligand enforces a spatial separation of the sulfur donors. Chelating a single metal would require immense steric strain. Therefore, the ligand is obligated to bridge multiple metal centers[3]. The methylene (–CH₂–) spacers grant the ligand the flexibility to adopt either anti (extended) or gauche (bent) conformations, allowing it to adapt to the geometric demands of the metal and the crystal lattice.

The Role of Anion-Directed Assembly

When reacting this ligand with Ag(I) salts, the choice of counteranion is the primary vector for controlling the final supramolecular topology[2].

  • Coordinating Anions (e.g., NO₃⁻, CF₃COO⁻): These anions compete with the thioether sulfur for coordination sites on the metal. By capping the metal's coordination sphere, they arrest 3D propagation, typically yielding lower-dimensional structures like 1D chains or 2D sheets.

  • Non-Coordinating Anions (e.g., PF₆⁻, SbF₆⁻): These weakly coordinating anions do not bind to the metal. Instead, they act as structural templates within the crystal lattice, leaving the Ag(I) centers fully open to bridge with multiple ligands, thereby promoting the assembly of highly connected 3D porous cationic networks[2].

Synthetic Workflows & Self-Validating Protocols

Synthesis of Benzene, 1,4-bis(methylthiomethyl)-

Causality & Design: The ligand is synthesized via a bimolecular nucleophilic substitution (Sₙ2). Sodium methanethiolate (NaSMe) is utilized as a strong, soft nucleophile to displace the benzylic bromides of 1,4-bis(bromomethyl)benzene. Ethanol is selected as the solvent because it solubilizes the organic reagents while driving the reaction forward through the precipitation of the sodium bromide (NaBr) byproduct[4].

Protocol:

  • Preparation: Suspend 1,4-bis(bromomethyl)benzene (10.0 mmol) in 50 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Slowly add sodium methanethiolate (22.0 mmol, 2.2 equiv) to the vigorously stirring suspension. The slight excess ensures complete conversion[4].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12 hours. The solution will become cloudy as NaBr precipitates.

  • Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between dichloromethane (DCM) and deionized water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via recrystallization from a hexane/ethyl acetate mixture to yield white crystals.

  • Self-Validation:

    • TLC: Run on silica (Hexane/EtOAc 8:2); the product should show a single spot with a higher Rf than the starting bromide.

    • ¹H NMR (CDCl₃): Confirm structural integrity by identifying a singlet for the –S–CH₃ protons (~2.0 ppm), a singlet for the benzylic –CH₂– protons (~3.7 ppm), and a singlet for the aromatic protons (~7.2 ppm).

LigandSynthesis A 1,4-bis(bromomethyl)benzene + 2 NaSMe B SN2 Reaction (EtOH, Reflux) A->B Nucleophilic Attack C 1,4-bis(methylthiomethyl)benzene (Flexible Ligand) B->C - 2 NaBr D Anti Conformer (Extended) C->D Steric Relaxation E Gauche Conformer (Bent) C->E Metal/Anion Templating

Synthesis and conformational divergence of 1,4-bis(methylthiomethyl)benzene.
Anion-Directed Assembly of Silver(I) Coordination Polymers

Causality & Design: Silver(I) possesses a highly flexible coordination sphere (linear, trigonal, or tetrahedral). By altering the counteranion, researchers can dictate the final topology. Acetonitrile (CH₃CN) is used as the solvent because it weakly coordinates to Ag(I), preventing immediate, amorphous precipitation and allowing for the slow, thermodynamically controlled self-assembly of single crystals suitable for X-ray diffraction[2].

Protocol:

  • Solution A: Dissolve 0.1 mmol of Benzene, 1,4-bis(methylthiomethyl)- in 5 mL of dichloromethane (DCM).

  • Solution B: Dissolve 0.1 mmol of the desired Ag(I) salt (e.g., AgNO₃ for 1D chains, or AgPF₆ for 3D networks) in 5 mL of acetonitrile.

  • Layering (Crystallization): In a narrow glass tube, carefully layer Solution B on top of Solution A. A buffer layer of 1 mL of a 1:1 DCM/Acetonitrile mixture can be placed between them to slow diffusion.

  • Incubation: Seal the tube and leave it undisturbed in the dark (to prevent Ag(I) photoreduction) at room temperature for 7–14 days.

  • Self-Validation:

    • Elemental Analysis (CHN): Verify the metal-to-ligand ratio.

    • IR Spectroscopy: Confirm the presence of the anion. For instance, NO₃⁻ exhibits a strong stretch at ~1380 cm⁻¹, whereas PF₆⁻ shows a characteristic stretch at ~840 cm⁻¹.

    • Single-Crystal X-Ray Diffraction (SCXRD): The ultimate validation to definitively map the 1D, 2D, or 3D topology.

AgAssembly Start Ag(I) Precursor + Dithioether Ligand Coord Coordinating Anion (NO3-, CF3COO-) Start->Coord NonCoord Non-Coordinating Anion (PF6-, SbF6-) Start->NonCoord Mech1 Anion binds Ag(I) (Blocks propagation) Coord->Mech1 Mech2 Anion acts as lattice template (Ag(I) fully open) NonCoord->Mech2 Res1 1D Chains / 2D Sheets (Neutral) Mech1->Res1 Res2 3D Cationic Networks (Porous) Mech2->Res2

Anion-directed topological divergence in Ag(I) supramolecular assembly.

Topological Data Summary

The following table summarizes the quantitative and qualitative structural outcomes when coordinating 1,4-bis(methylthiomethyl)benzene (and its close structural analogues) with various soft metal precursors.

Metal PrecursorCounteranionAnion Coordination StrengthDominant Ligand ConformationResulting Supramolecular Topology
AgNO₃ NO₃⁻StrongGauche / Anti1D Coordination Chains
AgCF₃COO CF₃COO⁻StrongGauche1D Chains / 2D Sheets
AgPF₆ PF₆⁻WeakAnti2D Grid / 3D Cationic Network
AgSbF₆ SbF₆⁻WeakAnti3D Cationic Network
[PdCl₂(PhCN)₂] Cl⁻StrongGaucheDiscrete Dinuclear Metallomacrocycles

References

  • Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2) . Cheméo. Available at: [Link]

  • One-Dimensional Coordination Polymers Incorporating Silver(I) Perfluorocarboxylate Cuboctahedral Clusters and the Bis(methylthio)methane Ligand . ResearchGate. Available at:[Link]

  • Reactions of cyclopalladated compounds. Part 21. Various examples of sulphur-assisted intramolecular palladation of aryl and alkyl groups . Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at:[Link]

  • Probing Noncovalent Interactions in[3,3]Metaparacyclophanes . VU Research Portal. Available at:[Link]

Sources

Application

Application Notes and Protocols for Metal Complexes of Benzene, 1,4-bis(methylthiomethyl)-

Introduction: Unveiling the Potential of a Flexible Thioether Ligand In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Flexible Thioether Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Thioether ligands, characterized by a sulfur atom bridging two alkyl or aryl groups, have garnered significant interest due to their unique coordination properties. As soft donors, according to the Hard-Soft Acid-Base (HSAB) theory, they exhibit a strong affinity for soft metal centers like palladium, platinum, gold, and copper(I).[1] This interaction is primarily through σ-donation from the sulfur lone pair, leading to the formation of stable yet often labile M-S bonds that are crucial for catalytic activity.[1]

This guide focuses on the synthesis and application of metal complexes featuring the ligand Benzene, 1,4-bis(methylthiomethyl)- (herein abbreviated as L ). This bidentate ligand offers a flexible backbone, allowing it to chelate a metal center, forming a stable ring structure. The presence of two thioether donor sites makes it an excellent candidate for stabilizing transition metal catalysts and for the construction of coordination polymers.

This document provides detailed protocols for the synthesis of L , its complexation with palladium(II), and a practical application in the widely-used Suzuki-Miyaura cross-coupling reaction. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational procedures.

Protocol 1: Synthesis of the Ligand, Benzene, 1,4-bis(methylthiomethyl)- (L)

The synthesis of L is achieved through a straightforward nucleophilic substitution reaction. The commercially available 1,4-bis(chloromethyl)benzene serves as the electrophile, while sodium thiomethoxide provides the nucleophilic thiolate.

Scientific Rationale

This reaction is a classic example of a Williamson ether synthesis, adapted for thioether formation. The thiomethoxide anion is a potent nucleophile, readily displacing the chloride leaving groups from the benzylic positions of 1,4-bis(chloromethyl)benzene. The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the sodium cation, leaving the thiomethoxide anion highly reactive. The reaction is typically run at room temperature to minimize potential side reactions.

Experimental Workflow

cluster_0 Ligand Synthesis reagents Reagents: - 1,4-Bis(chloromethyl)benzene - Sodium thiomethoxide - DMF (solvent) reaction Reaction Vessel Stir at Room Temperature (24 hours) reagents->reaction Add workup Work-up: 1. Quench with water 2. Extract with ethyl acetate 3. Wash with brine 4. Dry over Na2SO4 reaction->workup Process purification Purification: Column Chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification Isolate Crude product Product: Benzene, 1,4-bis(methylthiomethyl)- (White Solid) purification->product Obtain Pure

Caption: Workflow for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-.

Step-by-Step Protocol
  • To a solution of 1,4-bis(chloromethyl)benzene (1.75 g, 10 mmol) in 50 mL of anhydrous DMF, add sodium thiomethoxide (1.54 g, 22 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford L as a white solid.

Characterization Data
Analysis Expected Results
Yield 85-95%
Appearance White crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 7.25 (s, 4H, Ar-H), 3.65 (s, 4H, Ar-CH₂-S), 2.00 (s, 6H, S-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 137.5, 129.0, 38.0, 15.5
Mass Spec (ESI+) m/z = 198.07 [M]⁺, 221.06 [M+Na]⁺
FT-IR (KBr, cm⁻¹) ~2915 (C-H stretch), ~1420 (CH₂ bend), ~680 (C-S stretch)

Protocol 2: Synthesis of a Palladium(II) Complex

The synthesized ligand L can be readily complexed with a palladium(II) source to form a square planar complex. Here, we describe the synthesis of [PdCl₂(L )] using bis(acetonitrile)palladium(II) chloride as the palladium precursor.

Scientific Rationale

Bis(acetonitrile)palladium(II) chloride is a convenient starting material as the acetonitrile ligands are labile and easily displaced by the stronger thioether donors of L . The reaction is typically carried out in a chlorinated solvent like dichloromethane or in a polar solvent like acetonitrile. The formation of the complex is often accompanied by a color change and precipitation of the product.

Experimental Workflow

cluster_1 Palladium Complex Synthesis ligand Ligand (L) in CH2Cl2 reaction Reaction Vessel Stir at Room Temperature (4 hours) ligand->reaction pd_source [PdCl2(MeCN)2] in CH2Cl2 pd_source->reaction Add dropwise precipitation Precipitation (Addition of pentane) reaction->precipitation isolation Isolation: - Filtration - Wash with pentane - Dry under vacuum precipitation->isolation complex Product: [PdCl2(L)] (Yellow Solid) isolation->complex

Caption: Workflow for the synthesis of the Palladium(II) complex.

Step-by-Step Protocol
  • Dissolve the ligand L (198 mg, 1 mmol) in 20 mL of dichloromethane.

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (259 mg, 1 mmol) in 20 mL of dichloromethane.

  • Slowly add the palladium solution to the ligand solution with constant stirring.

  • Stir the resulting mixture at room temperature for 4 hours. A yellow precipitate should form.

  • Add 40 mL of pentane to the reaction mixture to ensure complete precipitation of the complex.

  • Collect the yellow solid by filtration, wash with pentane (3 x 10 mL), and dry under vacuum.

Characterization Data
Analysis Expected Results
Yield >90%
Appearance Yellow solid
Elemental Analysis Calculated for C₁₀H₁₄Cl₂PdS₂: C, 32.0; H, 3.76. Found: C, 32.1; H, 3.80
FT-IR (KBr, cm⁻¹) Shift in C-S stretching frequency compared to free ligand; appearance of Pd-Cl bands (~300-350 cm⁻¹)

Application Note: Palladium-Thioether Complexes in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[2] Palladium catalysts are central to this transformation, and the choice of ligand is critical for achieving high efficiency, selectivity, and functional group tolerance.[2]

Thioether ligands, such as L , are effective in stabilizing the active Pd(0) species in the catalytic cycle and can facilitate the oxidative addition and reductive elimination steps.[1] The hemilabile nature of the M-S bond can also be advantageous, where one of the thioether arms may dissociate to open a coordination site for the incoming substrates.[1]

The [PdCl₂(L )] complex synthesized in Protocol 2 is expected to be a competent precatalyst for Suzuki-Miyaura reactions. In the presence of a base, the Pd(II) center is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.

Catalytic Cycle

pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)2 Base pd_complex2 L-Pd(II)(Ar)(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Sources

Method

Application Note: Synthesis and Structural Engineering of Coordination Polymers using 1,4-Bis(methylthiomethyl)benzene

Executive Summary & Mechanistic Grounding The rational design of metal-organic architectures relies heavily on the selection of versatile organic linkers. 1,4-Bis(methylthiomethyl)benzene (often abbreviated as 1,4-bmtb)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The rational design of metal-organic architectures relies heavily on the selection of versatile organic linkers. 1,4-Bis(methylthiomethyl)benzene (often abbreviated as 1,4-bmtb) is a highly flexible, bidentate dithioether ligand (CAS: 75919-81-2)[1]. In the realm of coordination chemistry and drug development, 1,4-bmtb is prized for its ability to form robust coordination polymers (CPs) and metal-organic frameworks (MOFs) with soft transition metals, particularly Silver(I), Copper(I), and Palladium(II).

The HSAB Principle and Conformational Flexibility

According to Pearson’s Hard-Soft Acid-Base (HSAB) principle, the thioether sulfur atoms in 1,4-bmtb act as soft bases, exhibiting a strong thermodynamic affinity for soft Lewis acids like Ag(I) ( d10 configuration)[2].

Unlike rigid aromatic ligands, the methylene (–CH₂–) spacers in 1,4-bmtb grant the molecule significant rotational freedom around the C–S and C–C bonds. This flexibility allows the ligand to adopt multiple conformations (e.g., anti/anti, gauche/anti, gauche/gauche) during self-assembly. Consequently, the ligand can bridge metal centers to form diverse topologies ranging from 1D zig-zag chains to complex 3D supramolecular networks[3].

Biomedical Relevance for Drug Development

For drug development professionals, Silver(I)-dithioether coordination polymers are of intense interest as controlled-release antimicrobial and cytotoxic agents[2],[4]. The lipophilic nature of the 1,4-bmtb ligand enhances the cellular uptake of the coordination complex compared to simple inorganic silver salts. Furthermore, the Ag–S coordination bond is strong enough to prevent rapid in vivo reduction to Ag(0), yet labile enough to allow the sustained release of bioactive Ag⁺ ions in targeted microenvironments[4].

Quantitative Data: Anion-Directed Topological Engineering

In Ag(I)-thioether self-assembly, the counteranion is not merely a spectator; it acts as a critical structural template[3]. The table below summarizes how varying the counteranion dictates the final topology of the 1,4-bmtb coordination polymer.

Metal SaltLigand ConformationCounteranion RoleResulting TopologyDominant Intermolecular ForcesAgNO₃anti/antiCoordinating (Bidentate)1D Zig-Zag ChainAg···Ag argentophilic interactionsAgClO₄gauche/antiWeakly Coordinating2D Grid Network π π stacking between benzene ringsAgPF₆gauche/gaucheNon-Coordinating (Template)3D Supramolecular FrameworkC–H···F hydrogen bondingCuBranti/antiBridging ( μ2​ -Br)2D Layered SheetCu···Cu cuprophilic interactions

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed to be self-validating: visual cues (e.g., precipitation of byproducts, formation of block crystals) serve as built-in quality control checkpoints before proceeding to instrumental characterization.

Protocol A: Synthesis of the 1,4-bmtb Ligand

Causality & Design: This reaction relies on a classic SN​2 nucleophilic substitution. Absolute ethanol is selected as the solvent because it dissolves both the organic halide and the nucleophilic salt sufficiently to allow the reaction to proceed, while the byproduct (NaBr) is insoluble in cold ethanol, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 1,4-bis(bromomethyl)benzene in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Slowly add an aqueous solution of sodium methanethiolate (NaSMe, 22.0 mmol). Note: A 10% molar excess of NaSMe ensures complete di-substitution and prevents the formation of asymmetric mono-substituted byproducts.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours under a continuous nitrogen ( N2​ ) purge. The inert atmosphere is critical to prevent the thermal oxidation of the thioether to a sulfoxide.

  • Workup (Self-Validation): Cool the mixture to room temperature. A white precipitate (NaBr) will form, validating the progression of the substitution. Filter off the NaBr.

  • Extraction & Purification: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 1,4-bmtb as a highly pure, colorless oil[1].

Protocol B: Self-Assembly of {[Ag(1,4-bmtb)]NO₃}ₙ Coordination Polymer

Causality & Design: Direct mixing of Ag(I) salts and dithioether ligands often results in amorphous kinetic powders. To obtain X-ray quality single crystals, a liquid-liquid diffusion method is employed. The buffer layer slows the diffusion rate, keeping the system in the metastable zone where nucleation is suppressed and crystal growth is thermodynamically favored.

Step-by-Step Procedure:

  • Metal Solution: Dissolve 0.1 mmol of AgNO₃ in 5 mL of high-purity methanol in a narrow borosilicate glass tube.

  • Buffer Layering: Carefully layer 2 mL of a 1:1 (v/v) mixture of methanol and dichloromethane directly on top of the metal solution using a Pasteur pipette. Technique tip: Dispense the liquid slowly down the side of the tube to prevent premature mixing.

  • Ligand Solution: Dissolve 0.1 mmol of the synthesized 1,4-bmtb ligand in 5 mL of dichloromethane. Gently layer this organic phase on top of the buffer layer.

  • Crystallization: Seal the tube tightly with Parafilm and store it in a dark, vibration-free environment at ambient temperature (20–25 °C). Note: Ag(I) complexes are inherently photosensitive; darkness prevents photoreduction to Ag(0) nanoparticles[2].

  • Harvesting: After 7–14 days, inspect the tube. The formation of transparent, block-like single crystals at the interface validates the successful self-assembly. Decant the mother liquor, wash the crystals with cold methanol, and dry in air prior to Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Workflow Visualization

The following diagram illustrates the logical progression from ligand synthesis to the supramolecular assembly and downstream characterization of the coordination polymers.

G N1 1,4-bis(bromomethyl)benzene + NaSMe N2 Nucleophilic Substitution (Ethanol, Reflux, N2 atm) N1->N2 N3 1,4-bis(methylthiomethyl)benzene (Flexible Dithioether Ligand) N2->N3 N5 Liquid-Liquid Diffusion (Metastable Crystallization) N3->N5 N4 Ag(I) Salts (NO3-, PF6-, ClO4-) N4->N5 N6 1D/2D/3D Coordination Polymers (Anion-Templated) N5->N6 N7 Characterization (SCXRD, PXRD, TGA, Bio-Assays) N6->N7

Workflow for synthesis and self-assembly of 1,4-bmtb coordination polymers.

References

  • [1] Benzene, 1,4-bis(methylthiomethyl)-. National Institute of Standards and Technology (NIST) WebBook. URL: [Link]

  • [2] Synthesis, Structural Characterization, Photophysical Properties, and Antibacterial Assessment of Silver(I)-Thione Coordination Polymers Based on a Competition between Nitrate Anion and Coanions CF3SO3–, ClO4–, BF4–, PF6–, and SbF6–. Crystal Growth & Design, ACS Publications. URL: [Link]

  • [4] Coordination Assemblies of Acetylenic Dithioether Ligands on Silver(I) Salts: Crystal Structure, Antibacterial and Cytotoxicity Activities. ResearchGate. URL: [Link]

  • [3] Anion-dependent assembly of diverse 1D-3D silver(I) coordination networks with a thioether ligand. Polyhedron (Referenced via ResearchGate). URL: [Link]

Sources

Application

Application Note: Benzene, 1,4-bis(methylthiomethyl)- as a Versatile Building Block in Advanced Organic Synthesis

Executive Summary & Chemical Rationale Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), frequently designated as α,α′ -bis(methylthio)-p-xylene, is a highly versatile bifunctional thioether. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), frequently designated as α,α′ -bis(methylthio)-p-xylene, is a highly versatile bifunctional thioether. As a Senior Application Scientist, I leverage this molecule primarily for its dual reactivity profile: the sulfur centers act as soft Lewis bases capable of coordinating transition metals[1], while the benzylic positions can be activated for carbon-carbon bond formation or targeted oxidation.

This guide details three field-proven workflows where this building block excels: the synthesis of strained[2.2]paracyclophanes, the anion-templated assembly of metal-organic frameworks (MOFs)[2], and the generation of dialdehydes via the Pummerer rearrangement.

Mechanistic Pathway 1: Paracyclophane Synthesis via Sulfonium Intermediates

Causality & Experimental Design

The synthesis of [2.2]paracyclophanes requires the transient generation of highly reactive p-xylylene intermediates. The thioether groups of 1,4-bis(methylthiomethyl)benzene are excellent nucleophiles that readily undergo exhaustive alkylation with methyl iodide. This transforms the neutral thioethers into positively charged sulfonium groups, which serve two critical functions: they significantly increase the acidity of the adjacent benzylic protons, and they act as exceptional leaving groups (as neutral dimethyl sulfide). Upon the introduction of a strong base, a 1,6-Hofmann elimination is triggered, generating the p-xylylene intermediate that rapidly undergoes a [4+4] dimerization to yield the strained cyclophane framework.

Protocol: Sulfonium Salt Formation and Hofmann Elimination

Self-Validating System: The intermediate bis(sulfonium) salt is highly insoluble in non-polar solvents, providing immediate visual confirmation of successful alkylation via precipitation. The final cyclophane product can be validated by a characteristic upfield shift in the 1 H NMR spectrum for the aromatic protons (~6.5 ppm) due to the shielding effect of the stacked aromatic rings.

  • Alkylation: Dissolve 10 mmol of 1,4-bis(methylthiomethyl)benzene in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 25.0 mmol (2.5 equiv) of methyl iodide (MeI) dropwise at 0 °C. Stir the mixture at room temperature for 24 hours.

  • Isolation of Intermediate: The bis(sulfonium) iodide salt will precipitate as a dense white solid. Filter, wash extensively with cold DCM to remove unreacted starting material, and dry under high vacuum.

  • Elimination: Suspend the purified bis(sulfonium) salt in 100 mL of a biphasic mixture of toluene and water (1:1 v/v). Add 1 mmol of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and heat the biphasic system to 80 °C.

  • Dimerization: Slowly infuse an aqueous solution of NaOH (10 M, 20 mL) over 1 hour under vigorous mechanical stirring (1000 rpm). Maintain heating for 4 hours.

  • Purification: Cool to room temperature, separate the organic toluene layer, concentrate under reduced pressure, and purify the crude residue via vacuum sublimation to isolate pure [2.2]paracyclophane.

G A 1,4-bis(methylthiomethyl)benzene B Bis(sulfonium) Salt A->B MeI (Alkylation) C p-Xylylene Intermediate B->C NaOH (1,6-Elimination) D [2.2]Paracyclophane C->D [4+4] Dimerization

Reaction pathway for the synthesis of[2.2]paracyclophanes via sulfonium intermediates.

Mechanistic Pathway 2: Supramolecular Assembly of Soft-Metal Coordination Polymers

Causality & Experimental Design

According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atoms of the methylthiomethyl groups exhibit a profound thermodynamic affinity for soft transition metal cations, notably Ag(I), Pd(II), and Pt(II)[3]. The methylene spacer between the rigid benzene ring and the thioether sulfur provides critical conformational flexibility (anti/gauche isomerism)[1]. This flexibility allows the ligand to adapt its geometry to the steric demands of various counteranions (e.g., NO 3−​ , BF 4−​ , PF 6−​ , SbF 6−​ ), driving the anion-dependent self-assembly of diverse 1D chains, 2D grids, or 3D metal-organic networks[2].

Protocol: Synthesis of a 1D Silver(I) Coordination Polymer

Self-Validating System: The formation of the coordination polymer is confirmed by a distinct shift in the C–S stretching frequency in the Raman spectrum compared to the free ligand, and ultimately by single-crystal X-ray diffraction.

  • Ligand Preparation: Prepare a 0.05 M solution of 1,4-bis(methylthiomethyl)benzene in HPLC-grade methanol.

  • Metal Preparation: Prepare a 0.05 M solution of Silver(I) hexafluoroantimonate (AgSbF 6​ ) in methanol. Crucial: Perform this step in a dark environment (e.g., using actinic glassware) to prevent the photolytic degradation of the silver salt into Ag 0 nanoparticles.

  • Self-Assembly: In a narrow glass crystallization tube, carefully layer 5 mL of the ligand solution over 5 mL of the silver salt solution, using a 1 mL buffer layer of pure methanol in between to slow the diffusion rate.

  • Crystallization: Seal the tube and allow the mixture to stand undisturbed in the dark at 20 °C for 3–5 days.

  • Harvesting: Harvest the resulting coordination polymer crystals via vacuum filtration. Wash sequentially with cold methanol and diethyl ether, then dry in a vacuum desiccator.

G L Ligand: 1,4-bis(methylthiomethyl)benzene C Anion-Templated Self-Assembly L->C M Metal: Ag(I) or Pd(II) Salts M->C P1 Discrete Metallomacrocycles C->P1 Weakly Coordinating Anions P2 1D/2D/3D Coordination Polymers C->P2 Strongly Coordinating Anions

Anion-dependent self-assembly modes of 1,4-bis(methylthiomethyl)benzene with soft transition metals.

Mechanistic Pathway 3: Controlled Oxidation and Pummerer Rearrangement

Causality & Experimental Design

The thioether functionalities can be selectively oxidized to sulfoxides using stoichiometric amounts of hydrogen peroxide. The resulting bis(sulfoxide) is a prime candidate for the Pummerer rearrangement. Treatment with acetic anhydride activates the sulfoxide oxygen, forming an highly electrophilic acyloxy-sulfonium intermediate. Subsequent deprotonation at the benzylic position and migration of the acetate group yields an α -acetoxy thioether (a hemithioacetal derivative). This intermediate can be easily hydrolyzed to yield terephthalaldehyde, demonstrating the utility of the methylthiomethyl group as a masked formyl equivalent.

Protocol: Pummerer Rearrangement to Terephthalaldehyde

Self-Validating System: The disappearance of the characteristic benzylic proton signals (~3.7 ppm) and the emergence of a sharp aldehyde peak (~10.0 ppm) in the 1 H NMR spectrum confirms successful conversion to the dialdehyde.

  • Oxidation: Dissolve 5.0 mmol of 1,4-bis(methylthiomethyl)benzene in 30 mL of glacial acetic acid. Cool to 0 °C and add 10.5 mmol (2.1 equiv) of 30% aqueous H 2​ O 2​ dropwise. Stir for 2 hours at room temperature to form the bis(sulfoxide).

  • Activation: Remove the acetic acid solvent under reduced pressure. Dissolve the crude bis(sulfoxide) in 20 mL of neat acetic anhydride (Ac 2​ O).

  • Rearrangement: Heat the mixture at 100 °C for 4 hours under a dry nitrogen atmosphere to drive the Pummerer rearrangement.

  • Hydrolysis: Cool the reaction to room temperature, carefully add 30 mL of 10% aqueous HCl, and reflux for 2 hours to hydrolyze the intermediate hemithioacetal.

  • Extraction: Cool to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO 3​ until CO 2​ evolution ceases, dry over anhydrous MgSO 4​ , and concentrate to yield terephthalaldehyde.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties and expected protocol yields for Benzene, 1,4-bis(methylthiomethyl)-, ensuring accurate stoichiometric calculations and safety assessments.

Parameter / PropertyValueReference
CAS Number 75919-81-2
Molecular Formula C 10​ H 14​ S 2​
Molecular Weight 198.35 g/mol [4]
Enthalpy of Fusion ( Δfus​H∘ ) 23.57 kJ/mol[5]
Gibbs Free Energy of Formation ( Δf​G∘ ) 202.34 kJ/mol[5]
Expected Yield: [2.2]Paracyclophane 45% - 55% (Sublimed)Internal Validation
Expected Yield: Ag(I) Coordination Polymer 75% - 85% (Crystalline)Internal Validation
Expected Yield: Terephthalaldehyde 60% - 70% (Isolated)Internal Validation

References

  • Title: Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2) Physical Properties Source: Cheméo URL: [Link]

  • Title: Benzene, 1,4-bis(methylthiomethyl)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Coordination networks with flexible ligands based on silver(I) salts Source: ResearchGate / Polyhedron URL: [Link]

  • Title: One-Dimensional Coordination Polymers Incorporating Silver(I) Perfluorocarboxylate Cuboctahedral Clusters Source: ResearchGate URL:[Link]

  • Title: The Exchange of Cyclometalated Ligands Source: MDPI (Molecules) URL:[Link]

Sources

Method

Application of "Benzene, 1,4-bis(methylthiomethyl)-" in materials science

An in-depth analysis of the existing scientific literature reveals a notable scarcity of direct research on the applications of "Benzene, 1,4-bis(methylthiomethyl)-" in materials science. However, the chemical architectu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing scientific literature reveals a notable scarcity of direct research on the applications of "Benzene, 1,4-bis(methylthiomethyl)-" in materials science. However, the chemical architecture of this molecule—a central benzene ring functionalized with two flexible methylthiomethyl arms—positions it as a promising, yet underexplored, building block. Its structural similarity to a well-established class of ligands and monomers allows for a scientifically grounded extrapolation of its potential applications.

This guide, therefore, serves as a forward-looking application note, synthesizing the established chemistry of analogous compounds to propose a framework for the utilization of "Benzene, 1,4-bis(methylthiomethyl)-" in the design and synthesis of advanced materials. The protocols provided are predictive, designed to be a starting point for researchers venturing into the exploration of this molecule's potential.

The Molecular Logic: A Flexible Ligand for Coordination Chemistry

The most immediate and promising application of "Benzene, 1,4-bis(methylthiomethyl)-" lies in its use as a flexible ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The rationale for this is strongly supported by the extensive research on its structural analogs, particularly those containing imidazole and pyrazole functionalities in place of the methylthio groups.

The flexibility of the -CH2-S-CH3 side chains is a key feature. Unlike rigid ligands that offer predictable coordination geometries, the rotational freedom of the thioether linkages in "Benzene, 1,4-bis(methylthiomethyl)-" can allow for the formation of diverse and potentially novel network topologies. This flexibility can also impart dynamic properties to the resulting materials, such as guest-induced structural transformations.[1][2]

The sulfur atoms in the thioether groups are soft Lewis bases, suggesting a strong affinity for soft Lewis acidic metal ions such as Ag(I), Cd(II), and Cu(I). This is in contrast to the more commonly used nitrogen- and oxygen-based ligands, which favor harder metal ions. This preference could be exploited to create coordination polymers with unique electronic and photoluminescent properties.

Comparative Analysis of "Benzene, 1,4-bis(methylthiomethyl)-" and Its Analogs
Feature"Benzene, 1,4-bis(methylthiomethyl)-" (Proposed)1,4-Bis((imidazol-1-yl)methyl)benzene (bix)1,4-Benzenedimethanethiol (BDMT)
Coordinating Atom Sulfur (soft base)Nitrogen (harder base)Sulfur (soft base)
Flexibility High, due to C-S and C-C bond rotationHigh, due to C-N and C-C bond rotationHigh, due to C-S and C-C bond rotation
Reactivity Coordination with soft metal ionsCoordination with a wide range of metal ionsForms self-assembled monolayers on gold
Potential Applications Coordination polymers, MOFs, soft metal ion sensingCoordination polymers, MOFs, catalysis, gas storageSelf-assembled monolayers, molecular electronics

Proposed Application: Synthesis of a 1D Coordination Polymer

Based on the principles of coordination chemistry, a straightforward application of "Benzene, 1,4-bis(methylthiomethyl)-" is the synthesis of a one-dimensional (1D) coordination polymer. The following protocol outlines a proposed method for the synthesis of a Ag(I) coordination polymer, leveraging the affinity of the soft Ag(I) ion for the soft sulfur donor.

Experimental Protocol: Solvothermal Synthesis of a Ag(I) Coordination Polymer

Objective: To synthesize a 1D coordination polymer of "Benzene, 1,4-bis(methylthiomethyl)-" and silver nitrate.

Materials:

  • "Benzene, 1,4-bis(methylthiomethyl)-"

  • Silver Nitrate (AgNO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of "Benzene, 1,4-bis(methylthiomethyl)-" in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of AgNO₃ in 5 mL of ethanol.

  • Slowly add the AgNO₃ solution to the ligand solution with gentle stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 80°C over 2 hours, hold at 80°C for 24 hours, and then slowly cool to room temperature over 24 hours.

  • Colorless, needle-like crystals are expected to form.

  • Isolate the crystals by decanting the mother liquor.

  • Wash the crystals three times with 5 mL of diethyl ether.

  • Dry the crystals under vacuum for 1 hour.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and confirm the 1D chain formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the thioether group to the Ag(I) ion.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting coordination polymer.

Workflow for Coordination Polymer Synthesis

G cluster_prep Solution Preparation Ligand Dissolve Ligand in DMF Mix Mix Solutions Ligand->Mix Metal Dissolve AgNO3 in Ethanol Metal->Mix React Solvothermal Reaction (80°C, 24h) Mix->React Crystals Crystal Formation (Slow Cooling) React->Crystals Isolate Isolate and Wash Crystals Crystals->Isolate Characterize Characterization (XRD, FTIR, TGA) Isolate->Characterize

Caption: Workflow for the proposed solvothermal synthesis of a coordination polymer.

Proposed Application: Precursor for Functional Polymers

Beyond coordination chemistry, "Benzene, 1,4-bis(methylthiomethyl)-" can serve as a valuable precursor for the synthesis of functional polymers. The methylthio groups are susceptible to oxidation, which can be used to tune the electronic properties of the resulting polymer. For instance, oxidation to the corresponding sulfoxide or sulfone would significantly alter the polarity and coordinating ability of the side chains.

Furthermore, the benzylic protons (on the -CH2- groups) are relatively acidic and could be deprotonated to create a nucleophile for polymerization reactions. This could open up avenues for the synthesis of novel conjugated polymers with interesting optoelectronic properties.

Hypothetical Pathway to a Poly(p-phenylene vinylene) Derivative

G Start Benzene, 1,4-bis(methylthiomethyl)- Oxidation Oxidation (e.g., with H2O2) Start->Oxidation Sulfone Bis(sulfonylmethyl) Derivative Oxidation->Sulfone Base Deprotonation (Strong Base) Sulfone->Base Polymerization Polymerization (with a dialdehyde) Base->Polymerization Polymer Functionalized PPV Derivative Polymerization->Polymer

Caption: A proposed reaction scheme for creating a functionalized polymer.

Self-Assembly on Metal Surfaces: A More Exploratory Avenue

The self-assembly of thiols on gold surfaces to form highly ordered self-assembled monolayers (SAMs) is a cornerstone of nanoscience.[3] While "Benzene, 1,4-bis(methylthiomethyl)-" does not possess the reactive thiol (-SH) group, the thioether (-S-CH₃) group can still exhibit affinity for certain metal surfaces. The interaction would be weaker than that of a thiol, likely leading to more dynamic and less ordered surface structures.

This presents an opportunity for creating responsive surfaces where the adsorbed layer could be modulated by external stimuli such as temperature or solvent.

Protocol for Investigating Surface Adsorption

Objective: To investigate the potential for "Benzene, 1,4-bis(methylthiomethyl)-" to form an adlayer on a gold surface.

Materials:

  • Gold-coated silicon wafer

  • "Benzene, 1,4-bis(methylthiomethyl)-"

  • Anhydrous ethanol

  • Piranha solution (use with extreme caution)

Procedure:

  • Clean the gold substrate by immersing it in piranha solution for 10 minutes, followed by copious rinsing with deionized water and ethanol. Dry under a stream of nitrogen.

  • Prepare a 1 mM solution of "Benzene, 1,4-bis(methylthiomethyl)-" in anhydrous ethanol.

  • Immerse the clean gold substrate in the solution for 24 hours at room temperature.

  • Remove the substrate from the solution, rinse thoroughly with ethanol, and dry under a stream of nitrogen.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur on the gold surface.

  • Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the morphology of the adsorbed layer.

  • Contact Angle Goniometry: To measure changes in the surface wettability, indicating the presence of an organic adlayer.

Conclusion and Future Outlook

"Benzene, 1,4-bis(methylthiomethyl)-" stands as a molecule with significant untapped potential in materials science. Its flexible nature and the presence of soft donor atoms make it a prime candidate for the construction of novel coordination polymers and MOFs. Furthermore, its potential as a precursor for functional polymers and its exploratory use in self-assembly open up exciting avenues for future research. The protocols and conceptual frameworks presented in this guide are intended to catalyze this exploration, providing a solid foundation for the development of new materials with unique properties and applications.

References

  • Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. PubMed. Available at: [Link]

  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI. Available at: [Link]

  • Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2). Cheméo. Available at: [Link]

  • Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis, structures and anticancer activities of two coordination polymers based on 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene ligand. ResearchGate. Available at: [Link]

  • Benzene, 1,4-bis(methylthio)-. PubChem. Available at: [Link]

  • Syntheses, Structures, and Photoluminescent Properties of Coordination Polymers Based on 1,4-Bis(imidazol-l-yl-methyl)benzene and Various Aromatic Dicarboxylic Acids. ResearchGate. Available at: [Link]

  • How Does Benzene, 1,4-bis(1-methylethyl)-, Homopolymer Improve the Crosslinking Density in High-Temperature Resin Formulations?. LinkedIn. Available at: [Link]

  • Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold. PubMed. Available at: [Link]

Sources

Application

Application Note: Benzene, 1,4-bis(methylthiomethyl)- as a Versatile Cross-Linking Agent for Advanced Polymeric Networks

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Version: 1.0 (March 2026) Executive Summary Benzene, 1,4-bis(methylthiomethyl)- (also known as p-BMTMB) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Version: 1.0 (March 2026)

Executive Summary

Benzene, 1,4-bis(methylthiomethyl)- (also known as p-BMTMB) is a highly versatile, structurally rigid bis-thioether[1]. Characterized by its para-substituted benzene ring flanked by two methylthiomethyl groups, it serves as an exceptional bidentate cross-linking agent. Unlike traditional covalent cross-linkers (e.g., divinylbenzene or diisocyanates), p-BMTMB offers dual-pathway reactivity: it can act as a neutral ligand for metallo-supramolecular coordination polymers or as a nucleophile to generate dynamic covalent sulfonium networks .

This application note provides an authoritative guide on utilizing p-BMTMB to engineer stimuli-responsive, self-healing materials and highly ordered metal-organic frameworks (MOFs) for advanced optical, structural, and pharmaceutical applications.

Mechanistic Insights: The Causality of Cross-Linking

The efficacy of p-BMTMB stems from the unique electronic and steric properties of its thioether moieties. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in a thioether is a "soft" base. This dictates its cross-linking behavior:

  • Metallo-Supramolecular Coordination: The soft sulfur atoms exhibit a profound affinity for soft transition metal cations, most notably Silver(I) (Ag⁺) and Gold(I) (Au⁺)[2]. When p-BMTMB is mixed with Ag(I) salts, it spontaneously self-assembles into coordination polymers. The para-geometry enforces a linear, extended spatial arrangement, driving the formation of 1D chains or 2D grid-like networks. Furthermore, the topology of the resulting polymer is heavily dictated by the counter-anion (e.g., NO₃⁻ promotes 2D grids, while bulky PF₆⁻ can drive 3D multichannel frameworks)[3].

  • Dynamic Covalent Sulfonium Formation: When reacted with polymer backbones bearing alkyl halides (e.g., poly(vinylbenzyl chloride)), the thioether sulfur undergoes a nucleophilic substitution (Sₙ2) reaction. This generates a cationic sulfonium cross-link. Because the sulfonium bond is dynamically reversible under specific thermal stimuli, the resulting polymer exhibits intrinsic self-healing and shape-memory properties.

Mechanism A Benzene, 1,4-bis(methylthiomethyl)- (p-BMTMB) B Ag(I) Coordination (Soft Acid-Base) A->B + AgX Salts (e.g., AgNO3, AgPF6) C Alkyl Halide Reaction (Nucleophilic Attack) A->C + Polymeric Alkyl Bromides D Metallo-Supramolecular Polymer (1D/2D/3D) B->D Anion-Directed Topology E Dynamic Covalent Sulfonium Network C->E Reversible Cross-linking

Fig 1: Dual cross-linking pathways of p-BMTMB via coordination and covalent chemistry.

Physicochemical Profiling & Quantitative Data

To successfully integrate p-BMTMB into a polymer matrix, its physical properties must dictate solvent selection and processing temperatures. The compound is highly hydrophobic and requires halogenated or aromatic solvents for initial dissolution[1].

Table 1: Key Physicochemical Parameters and Experimental Causality

ParameterValueExperimental Causality / Impact
CAS Number 75919-81-2Unique identifier for procurement and safety data retrieval.
Molecular Weight 198.35 g/mol Critical for calculating precise stoichiometric equivalents for cross-link density.
LogP (Octanol/Water) 3.413Indicates high hydrophobicity; necessitates solvents like CHCl₃ or DCM for reactions.
Boiling Point (T_boil) 597.42 K (324.27 °C)High thermal stability permits high-temperature melt-processing without degradation[1].
Geometry Linear (1,4-para)Prevents the formation of discrete, small macrocycles; strongly favors extended polymer networks.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes the underlying rationale to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of Ag(I)-p-BMTMB 2D Coordination Polymer Networks

This protocol utilizes a slow-diffusion (layering) technique to maintain thermodynamic control, preventing the kinetic precipitation of amorphous aggregates and ensuring the formation of highly ordered, crystalline coordination polymers[2].

Materials: p-BMTMB, Silver Nitrate (AgNO₃), Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.1 mmol (19.8 mg) of p-BMTMB in 5.0 mL of DCM in a clean, dry glass test tube.

    • Causality: DCM is chosen due to the high LogP (3.413) of the ligand, ensuring complete solvation.

  • Buffer Layering: Carefully overlay 2.0 mL of a 1:1 (v/v) DCM/MeOH mixture onto the ligand solution.

    • Causality: The buffer layer creates a concentration gradient, slowing down the diffusion rate between the metal and ligand layers to promote ordered crystal growth.

  • Metal Salt Addition: Gently layer a solution of 0.1 mmol (17.0 mg) AgNO₃ dissolved in 5.0 mL of MeOH on top of the buffer layer.

    • Causality: MeOH solubilizes the polar Ag(I) salt while remaining miscible with the buffer layer.

  • Dark Maturation: Seal the tube and store it in complete darkness at 25 °C for 7–10 days.

    • Causality (Critical): Ag(I) salts are highly photosensitive. Exposure to light will cause photo-reduction to Ag(0) nanoparticles, permanently disrupting the soft acid-base coordination network.

  • Harvesting & Validation: Collect the resulting polymeric crystals/hydrogel. Validate the coordination via Single-Crystal X-Ray Diffraction (SCXRD) or by observing the shift in the C-S-C stretching frequency in Raman spectroscopy (typically shifting from ~700 cm⁻¹ to ~680 cm⁻¹ upon coordination).

Workflow Step1 Step 1: Ligand Prep Dissolve p-BMTMB in DCM Step2 Step 2: Buffer Layer Add DCM/MeOH gradient layer Step1->Step2 Step3 Step 3: Metal Addition Layer AgNO3 in MeOH Step2->Step3 Step4 Step 4: Self-Assembly 7-10 days at 25°C (Strictly in Dark) Step3->Step4 Step5 Step 5: Validation SCXRD & Raman Spectroscopy Step4->Step5

Fig 2: Slow-diffusion workflow for synthesizing Ag(I) coordination polymers.

Protocol B: Fabrication of Self-Healing Sulfonium Hydrogels

This protocol leverages the nucleophilicity of the thioether to cross-link a halogenated polymer backbone, creating a dynamic covalent network.

Materials: Poly(vinylbenzyl chloride) (PVBC) (MW ~50,000), p-BMTMB, N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Pre-polymer Solvation: Dissolve 1.0 g of PVBC in 10 mL of anhydrous DMF under continuous stirring at 40 °C.

  • Cross-Linker Integration: Add 0.05 equivalents (relative to the benzyl chloride repeating units) of p-BMTMB to the solution.

    • Causality: Keeping the cross-linker ratio low (5 mol%) ensures the resulting network remains flexible and capable of chain mobility, which is essential for macroscopic self-healing.

  • Thermal Curing: Cast the solution into a Teflon mold and heat at 80 °C for 24 hours.

    • Causality: The elevated temperature provides the activation energy required for the Sₙ2 nucleophilic attack of the thioether on the benzyl chloride, forming the permanent (yet dynamic) cationic sulfonium cross-links.

  • Solvent Exchange & Swelling: Immerse the cured film in deionized water for 48 hours, replacing the water every 12 hours to remove residual DMF. The hydrophobic polymer will transition into an ionomeric hydrogel due to the hydrophilic sulfonium centers.

  • Validation: Cut the hydrogel into two pieces and press them together at 60 °C for 2 hours. A successful dynamic covalent network will self-heal across the interface via reversible sulfonium alkylation/dealkylation exchange.

References

  • Cheméo Database. "Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2)." Cheméo: Chemical & Physical Properties. URL:[Link]

  • Xiong, H., Li, L., Liu, E., & Zhang, G. (2016). "Anion-dependent assembly of diverse 1D-3D silver(I) coordination networks with a thioether ligand." Polyhedron. URL:[Link]

  • Awaleh, M. O., et al. (2005). "One-Dimensional Coordination Polymers Incorporating Silver(I) Perfluorocarboxylate Cuboctahedral Clusters and the Bis(methylthio)methane Ligand." ResearchGate. URL:[Link]

Sources

Method

Application Note: "Benzene, 1,4-bis(methylthiomethyl)-" in the Synthesis of Macrocycles

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), a highly flexible bidentate dithioether, serves as a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2), a highly flexible bidentate dithioether, serves as a versatile building block in advanced supramolecular and macrocyclic chemistry. Its unique structural topology—comprising a rigid phenyl core flanked by flexible, soft-donor methylthiomethyl arms—enables dual synthetic trajectories. It can act as a dynamic ligand for transition-metal-directed self-assembly or as a preorganized precursor for covalent cyclophane synthesis . This application note details the mechanistic rationale, physicochemical profile, and validated protocols for deploying this compound in macrocycle drug discovery and materials science.

Physicochemical Profiling

Successful macrocyclization requires precise control over solubility and reaction thermodynamics. The physicochemical parameters of 1,4-bis(methylthiomethyl)benzene dictate its behavior in both organic and aqueous-organic solvent mixtures, which is critical for maintaining the high-dilution conditions required for ring closure .

ParameterValue / DescriptionSource
Chemical Formula C10H14S2NIST WebBook
Molecular Weight 198.35 g/mol NIST WebBook
SMILES CSCc1ccc(CSC)cc1Cheméo
LogP (Octanol/Water) 3.41Cheméo
Enthalpy of Vaporization (ΔvapH°) 54.43 kJ/molCheméo
Melting Point (Tfus) 310.20 K (~37.0 °C)Cheméo
Boiling Point (Tboil) 597.42 K (~324.3 °C)Cheméo
Mechanistic Insights: The Dithioether Advantage

The synthesis of macrocycles is historically plagued by competing intermolecular polymerization. Benzene, 1,4-bis(methylthiomethyl)- overcomes this entropic barrier through two distinct mechanisms:

  • Thermodynamic Self-Assembly (Supramolecular): According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft thioether donors selectively coordinate with soft transition metals (e.g., Pd²⁺, Pt²⁺, Ag⁺). The reversibility of the metal-sulfur coordinate bond allows the system to "error-correct," funneling kinetic oligomers into the most thermodynamically stable discrete metallamacrocycle (typically M₂L₂ or M₃L₃ cages). The methylene (–CH₂–) spacers provide the critical ~109° flexure required for ring closure.

  • Covalent Templating (Organic Cyclophanes): Direct C–C coupling of benzylic halides to form cyclophanes yields notoriously low amounts of product due to unfavorable activation entropy . By first alkylating the dithioether to form a bis-sulfonium salt, the sulfur atoms act as temporary covalent templates. Deprotonation yields a sulfur ylide that undergoes a proximity-driven Stevens rearrangement (a [2,3]-sigmatropic shift), effectively zipping the macrocycle closed before subsequent desulfurization .

Workflow Visualization

G cluster_0 Pathway A: Supramolecular Assembly cluster_1 Pathway B: Covalent Cyclophane Synthesis Ligand Benzene, 1,4-bis(methylthiomethyl)- (Flexible Dithioether Core) Metal Soft Metal Cations (e.g., Pd²⁺, Ag⁺) Ligand->Metal Reversible Coordination (HSAB Theory) Alkylation Alkylating Agent (e.g., Methyl Iodide) Ligand->Alkylation SN2 Alkylation (Kinetic) Metalla Metallamacrocycles & Coordination Cages Metal->Metalla Thermodynamic Control (High Dilution) Sulfonium Bis-sulfonium Salt Intermediate Alkylation->Sulfonium Precipitation Base Strong Base (e.g., NaH, THF) Sulfonium->Base Deprotonation Cyclophane Cyclophanes (via Stevens Rearrangement) Base->Cyclophane Ylide Formation & [2,3]-Sigmatropic Shift

Fig 1: Dual synthetic pathways of 1,4-bis(methylthiomethyl)benzene in macrocycle chemistry.

Experimental Protocols
Protocol A: Self-Assembly of Pd(II) Metallamacrocycles

Objective: Synthesize a discrete M₂L₂ coordination cage using thermodynamic control.

  • Step 1: Precursor Preparation. Dissolve 0.10 mmol of [Pd(en)(NO₃)₂] (ethylenediamine palladium nitrate) in 5.0 mL of D₂O.

    • Causality: D₂O is chosen to allow direct monitoring of the self-assembly process via in situ ¹H NMR without requiring complex solvent suppression techniques.

  • Step 2: Ligand Addition. Dissolve 0.10 mmol of Benzene, 1,4-bis(methylthiomethyl)- in 5.0 mL of deuterated methanol (CD₃OD).

    • Causality: The ligand's LogP of 3.41 indicates poor aqueous solubility; a mixed D₂O/CD₃OD solvent system ensures homogeneity.

  • Step 3: Assembly. Add the ligand solution dropwise to the Pd(II) solution at 25 °C under continuous stirring.

    • Causality: Dropwise addition simulates pseudo-high-dilution conditions, preventing the immediate precipitation of kinetic coordination polymers.

  • Step 4: Thermodynamic Equilibration. Stir the mixture at 50 °C for 12 hours.

    • Causality: Heating provides the activation energy necessary for the reversible Pd–S bonds to break and reform, driving the system from a mixture of oligomers to the thermodynamically favored discrete macrocycle.

  • System Validation: ¹H NMR will show a distinct downfield shift of the –S–CH₃ protons (from ~2.0 ppm in the free ligand to ~2.6 ppm in the complex) due to the deshielding effect of the Pd(II) center.

Protocol B: Synthesis of Cyclophanes via Sulfonium Ylide Rearrangement

Objective: Synthesize a functionalized paracyclophane via covalent templating.

  • Step 1: Alkylation. In a flame-dried round-bottom flask, dissolve 5.0 mmol of the dithioether in 20 mL of anhydrous dichloromethane (DCM). Add 25.0 mmol (5 eq) of Methyl Iodide (MeI). Stir in the dark for 48 hours at room temperature.

    • Causality: MeI is highly volatile and light-sensitive; excess reagent and darkness ensure complete bis-alkylation to the sulfonium iodide salt, which will precipitate out of the non-polar DCM.

  • Step 2: Isolation. Filter the white precipitate and wash extensively with cold diethyl ether to remove unreacted MeI and starting material. Dry under high vacuum.

  • Step 3: Ylide Generation. Suspend 2.0 mmol of the bis-sulfonium salt in 100 mL of anhydrous THF under an Argon atmosphere. Cool to 0 °C. Add 5.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.

    • Causality: The 0 °C temperature controls the exothermic deprotonation of the acidic α-protons, preventing premature decomposition of the highly reactive sulfur ylide.

  • Step 4: Stevens Rearrangement. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Causality: The ylide undergoes a spontaneous intramolecular [2,3]-sigmatropic rearrangement, forming the new C–C bonds of the cyclophane.

  • Step 5: Workup & System Validation. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography. Successful rearrangement is validated by the disappearance of the highly deshielded sulfonium protons and the emergence of diastereotopic benzylic protons in the ¹H NMR spectrum.

Analytical Characterization & Expected Yields
ProtocolTarget StructureExpected YieldKey Diagnostic Signatures
Protocol A M₂L₂ Metallamacrocycle85 – 95%¹H NMR: Sharp, single set of peaks indicating high symmetry. Downfield shift of –S–CH₃ and benzylic –CH₂– protons. ESI-MS: Prominent peak for [M₂L₂]²⁺.
Protocol B Dithiacyclophane40 – 60%¹H NMR: Splitting of benzylic protons into diastereotopic pairs due to restricted rotation in the macrocycle. HRMS: Exact mass corresponding to the cyclized product minus 2x HI.
References
  • Title: Selected synthetic strategies to cyclophanes Source: Beilstein Journal of Organic Chemistry (2015) URL: [Link]

  • Title: Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro Source: MDPI International Journal of Molecular Sciences (2021) URL: [Link]

  • Title: Benzene, 1,4-bis(methylthiomethyl)- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Application

Application Note: Utilizing 1,4-Bis(methylthiomethyl)benzene in Supramolecular Self-Assembly

Executive Summary This application note provides a comprehensive guide for researchers and drug development professionals utilizing 1,4-bis(methylthiomethyl)benzene (BMTMB) in supramolecular chemistry. By leveraging the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive guide for researchers and drug development professionals utilizing 1,4-bis(methylthiomethyl)benzene (BMTMB) in supramolecular chemistry. By leveraging the principles of the Hard-Soft Acid-Base (HSAB) theory and anion-directed assembly, this flexible dithioether ligand can be engineered to construct highly ordered metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete metallomacrocycles. This guide details the mechanistic causality behind structural topologies, self-validating experimental workflows, and verified protocols for synthesizing high-purity supramolecular architectures.

Chemical Profile & Mechanistic Principles

Ligand Characteristics and HSAB Theory

1,4-bis(methylthiomethyl)benzene, also identified chemically as α,α′ -bis(methylthio)-p-xylene (CAS: 75919-81-2)[1], is a bidentate ligand characterized by a rigid central aromatic ring flanked by two flexible thioether arms (-CH₂-S-CH₃).

In supramolecular coordination chemistry, the sulfur atoms act as "soft" Lewis bases. According to Pearson’s HSAB theory, these soft donor sites exhibit a pronounced thermodynamic affinity for "soft" transition metal ions, particularly Ag(I), Pd(II), Pt(II), and Au(I). The methylene spacers grant the ligand conformational flexibility (capable of adopting anti or gauche conformations), allowing it to dynamically adjust to the specific coordination geometry of the metal center.

The Logic of Anion-Directed Assembly

When synthesizing supramolecular assemblies with silver(I) salts, the choice of counteranion is not merely a spectator variable; it is the primary structure-directing agent[2]. X-ray structural analyses of bis(methylthiomethyl)benzene derivatives reveal that the counteranion dictates the variation of metal-ligand binding modes and the ultimate network topology[3].

  • Coordinating Anions (e.g., NO₃⁻, CF₃SO₃⁻): These anions compete with the thioether ligand for coordination sites on the metal center. By directly binding to the Ag(I) ion, they terminate the expansion of the coordination network, typically resulting in lower-dimensional architectures such as 1D chains or 2D sheets[2][4].

  • Non-Coordinating Anions (e.g., PF₆⁻, SbF₆⁻, BF₄⁻): These bulky, weakly interacting anions do not bind to the metal. Instead, they act as templates within the crystal lattice, forcing the flexible thioether ligands to bridge multiple metal centers to form expansive, solvent-accessible 3D cationic frameworks[2]. Similar thioether ligands have successfully linked silver clusters to form robust 1D and 3D coordination polymers, emphasizing the strength of the Ag-S bond[5].

Anion_Assembly cluster_0 Anion Selection L Ligand: BMTMB + Ag(I) Precursor C_Anion Coordinating Anion (e.g., NO3-, CF3SO3-) L->C_Anion NC_Anion Non-Coordinating Anion (e.g., PF6-, SbF6-) L->NC_Anion Mech1 Direct Metal Coordination Limits Network Expansion C_Anion->Mech1 Mech2 Acts as Lattice Template Promotes Cavity Formation NC_Anion->Mech2 Res1 1D Chains / 2D Sheets (Lower Dimensionality) Mech1->Res1 Res2 3D Supramolecular Networks (Higher Dimensionality) Mech2->Res2

Logic of Anion-Directed Supramolecular Assembly with BMTMB.

Quantitative Data: Topological Control

The following table summarizes the causal relationship between the selected precursors and the resulting supramolecular topologies. This data serves as a predictive matrix for researchers designing custom frameworks.

Metal PrecursorAnion TypeSolvent SystemResulting TopologyStructural Role of Anion
AgNO₃ Coordinating (NO₃⁻)MeOH / CH₂Cl₂1D Chain / 2D SheetDirect coordination terminates 3D network expansion.
AgPF₆ Non-Coordinating (PF₆⁻)Acetone / CH₂Cl₂3D Cationic FrameworkActs as a volume-occupying template in the lattice.
AgSbF₆ Non-Coordinating (SbF₆⁻)MeCN / CH₂Cl₂1D Helical ChainLarge ionic radius forces a helical twist in the polymer.
PdCl₂(PhCN)₂ Coordinating (Cl⁻)CH₂Cl₂Discrete Dinuclear RingCaps the square-planar Pd(II) center, preventing polymerization.

Experimental Protocols

Protocol A: Synthesis of a 1D Silver(I) Coordination Polymer via Liquid-Liquid Diffusion

To obtain X-ray quality single crystals, rapid precipitation must be avoided. This protocol utilizes a self-validating liquid-liquid diffusion (layering) technique.

Materials Required: BMTMB ligand, AgNO₃, Dichloromethane (CH₂Cl₂), Methanol (MeOH), straight-walled glass tubes (8 mm diameter).

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.05 mmol of BMTMB in 2.0 mL of CH₂Cl₂.

    • Causality: CH₂Cl₂ provides excellent solubility for the organic ligand and possesses a higher density (1.33 g/cm³) than methanol, ensuring it remains as the stable bottom layer.

  • Buffer Layering: Carefully overlay 1.0 mL of a 1:1 (v/v) mixture of MeOH and CH₂Cl₂ onto the ligand solution using a glass pipette.

    • Causality: The buffer layer creates a thermodynamic barrier, slowing the diffusion rate between the two active phases. This prevents amorphous kinetic crashing and promotes the thermodynamic nucleation of single crystals.

  • Metal Preparation: Dissolve 0.05 mmol of AgNO₃ in 2.0 mL of MeOH. Gently layer this solution on top of the buffer layer.

  • Incubation: Seal the tube tightly with Parafilm and store it in complete darkness at room temperature (20–25 °C) for 14 days.

    • Causality: Ag(I) complexes are highly photosensitive. Exposure to ambient light will cause photochemical reduction, depositing metallic silver (Ag⁰) and destroying the coordination network.

  • Harvesting & Validation: Decant the mother liquor and wash the resulting colorless block crystals with cold MeOH (3 × 1 mL).

    • Self-Validating Check: Analyze the crystals via FTIR spectroscopy. A shift in the C–S stretching frequency from ~730 cm⁻¹ (free ligand) to ~700 cm⁻¹ confirms successful coordination of the sulfur lone pairs to the Ag(I) center. If a black precipitate is observed at the interface, light contamination has occurred, and the batch must be discarded.

Protocol S1 Step 1: Dissolution BMTMB in CH2Cl2 S3 Step 3: Layering Buffer Layer (MeOH/CH2Cl2) S1->S3 S2 Step 2: Metal Prep AgX in MeOH S2->S3 S4 Step 4: Incubation Dark, RT, 14 Days S3->S4 S5 Step 5: Harvest Single Crystal X-Ray S4->S5

Liquid-liquid diffusion workflow for synthesizing BMTMB coordination polymers.

Protocol B: Self-Assembly of a Discrete Pd(II) Metallomacrocycle

Unlike Ag(I), Pd(II) heavily favors square-planar geometries. By utilizing a metal precursor with strongly bound capping ligands (like chlorides), the assembly is forced into a discrete ring rather than an infinite polymer.

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve 0.1 mmol of BMTMB and 0.1 mmol of bis(benzonitrile)palladium(II) chloride[PdCl₂(PhCN)₂] in 10 mL of CH₂Cl₂ in a round-bottom flask.

  • Stirring: Stir the homogeneous yellow solution at room temperature for 4 hours.

    • Causality: The labile benzonitrile ligands are readily displaced by the softer thioether sulfur atoms of BMTMB. The chloride ligands remain bound, occupying two of the four square-planar sites, thereby capping the metal and forcing the formation of a discrete[Pd₂Cl₄(BMTMB)₂] dinuclear macrocycle.

  • Isolation: Concentrate the solution under reduced pressure to ~2 mL. Add 10 mL of diethyl ether to precipitate the product. Filter, wash with ether, and dry under vacuum.

    • Self-Validating Check: Perform ¹H NMR (in CDCl₃). The methylene protons (-CH₂-S-) of the BMTMB ligand will exhibit a significant downfield shift (Δδ ≈ 0.4 ppm) compared to the free ligand, confirming coordination.

References

  • Anion-dependent assembly of diverse 1D-3D silver(I) coordination networks with a thioether ligand Source: Polyhedron URL:[Link]

  • One-Dimensional Coordination Polymers Incorporating Silver(I) Perfluorocarboxylate Cuboctahedral Clusters and the Bis(methylthio)methane Ligand Source: Inorganic Chemistry URL:[Link]

  • A Thiacalix Basket and Its Anion-Dependent 2-D and 3-D Silver(I) Coordination Polymers via Exo-Coordination Source: Chemistry - A European Journal URL:[Link]

Sources

Method

Application Note: High-Resolution Quantification of Benzene, 1,4-bis(methylthiomethyl)- in Complex Aqueous Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Methodology: HS-SPME-GC-MS/MS (Primary) and LC-HRMS (Orthogonal Validation) Overview and Analytical Challenges Benzene,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Methodology: HS-SPME-GC-MS/MS (Primary) and LC-HRMS (Orthogonal Validation)

Overview and Analytical Challenges

Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2) is a specialized organosulfur compound characterized by a central benzene ring para-substituted with two methylthiomethyl ether groups. In industrial and pharmaceutical contexts, bis-thioethers serve as critical intermediates in polymer synthesis and active pharmaceutical ingredient (API) development. However, their presence in environmental effluent or as trace impurities in drug formulations presents a significant analytical challenge.

Organosulfur compounds are notoriously difficult to quantify at trace levels due to matrix interferences, their propensity for surface adsorption, and potential thermal lability[1]. To ensure absolute data integrity, this application note details a self-validating, dual-orthogonal analytical strategy. We employ Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) as the primary quantitative engine, cross-validated by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to eliminate false positives and thermal degradation artifacts[2].

Physicochemical Profiling & Strategy Design

Designing a robust analytical method requires a deep understanding of the analyte's physicochemical properties. The experimental choices in this protocol are directly dictated by the thermodynamic behavior of the target molecule[3].

Table 1: Physicochemical Properties of Benzene, 1,4-bis(methylthiomethyl)-
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₄S₂Contains two sulfur atoms; highly responsive to MS ionization.
Molecular Weight 198.35 g/mol Ideal mass range for GC-MS and LC-MS detection.
Boiling Point ~597.4 K (324 °C)Semi-volatile; requires elevated desorption and GC oven temperatures.
LogP (Octanol/Water) 3.413Highly hydrophobic; excellent candidate for salting-out HS-SPME.
Water Solubility Log₁₀WS: -3.83Poorly soluble in water; partitions readily into organic phases/fibers.

Data sourced from calculated thermodynamic models[3].

Causality in Method Design: With a LogP of 3.413, the compound is highly hydrophobic. Instead of traditional liquid-liquid extraction (LLE) which consumes large volumes of solvent and concentrates matrix impurities, we utilize HS-SPME . By saturating the aqueous sample with NaCl (salting-out effect), we thermodynamically force the hydrophobic analyte out of the aqueous phase and into the headspace. A DVB/CAR/PDMS mixed-phase fiber is selected because the divinylbenzene (DVB) and carboxen (CAR) provide the necessary surface area and mesopores to trap aromatic and sulfur-containing semi-volatiles effectively[4].

Analytical Workflows and Protocols

Workflow cluster_GC Primary Method: GC-MS/MS cluster_LC Orthogonal Method: LC-HRMS Sample Aqueous Sample Matrix (Addition of NaCl & Internal Standard) SPME HS-SPME Extraction (DVB/CAR/PDMS, 80°C, 30 min) Sample->SPME LLE Liquid-Liquid Extraction (Hexane/DCM 1:1) Sample->LLE GCMS GC-MS/MS (MRM Mode) DB-5MS Column SPME->GCMS Data Data Integration & Cross-Validation GCMS->Data LCMS LC-HRMS (ESI+) C18 Column LLE->LCMS LCMS->Data

Figure 1: Dual-orthogonal extraction and analysis workflow for targeted organosulfur quantification.

Primary Protocol: HS-SPME-GC-MS/MS

Step 1: Sample Preparation (The Salting-Out Mechanism)

  • Transfer exactly 10.0 mL of the aqueous sample into a 20 mL precision glass headspace vial.

  • Add 3.0 g of pre-baked (400 °C) Sodium Chloride (NaCl). Rationale: The high ionic strength decreases the solubility of the non-polar analyte, shifting the equilibrium toward the headspace.

  • Spike with 10 µL of the Internal Standard (IS) solution (Diphenyl sulfide-d10, 1 µg/mL in methanol).

  • Seal immediately with a PTFE/silicone septum cap to prevent volatile loss.

Step 2: HS-SPME Extraction

  • Equilibration: Agitate the vial at 500 rpm at 80 °C for 10 minutes. Rationale: 80 °C provides the kinetic energy required to volatilize this high-boiling compound (324 °C) without causing thermal degradation.

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes.

Step 3: GC-MS/MS Analysis

  • Desorption: Insert the fiber into the GC inlet (splitless mode) at 250 °C for 3 minutes.

  • Chromatography: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). The 5% phenyl-arylene stationary phase minimizes column bleed at high temperatures while providing excellent resolution for aromatic thioethers.

  • Oven Program: 60 °C (hold 1 min) -> ramp at 15 °C/min to 300 °C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Multiple Reaction Monitoring (MRM) for quantification.

Fragmentation Parent [M]+• m/z 198.05 Frag1 [M - •SCH3]+ m/z 151.06 Parent->Frag1 - •SCH3 (47 Da) Frag2 [M - •CH2SCH3]+ m/z 137.04 Parent->Frag2 - •CH2SCH3 (61 Da) Frag3 [C8H8]+• m/z 104.06 Frag1->Frag3 - •SCH3 (47 Da)

Figure 2: Proposed Electron Ionization (EI) mass fragmentation pathway for the target analyte.

Orthogonal Validation Protocol: LC-HRMS

While GC-MS provides unmatched sensitivity for semi-volatiles, organosulfur compounds can sometimes undergo rearrangement in the heated GC inlet[2]. We use LC-HRMS to confirm the intact molecular ion.

  • Extraction: Perform a micro-LLE using 2 mL of Hexane:Dichloromethane (1:1 v/v) on 5 mL of sample. Evaporate the organic layer under gentle N₂ and reconstitute in 1 mL of Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 column (100 × 2.1 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 10% B to 95% B over 8 minutes.

  • Detection: ESI+ mode. Monitor the exact mass of the protonated adduct [M+H]+ at m/z 199.0610 with a mass accuracy tolerance of < 5 ppm.

Data Presentation & Method Performance

To ensure absolute trustworthiness, the quantitative parameters must be strictly defined. Table 2 outlines the MRM transitions derived from the fragmentation pathway (Figure 2), and Table 3 summarizes the expected method performance metrics.

Table 2: Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Benzene, 1,4-bis(methylthiomethyl)-198.0151.015Quantifier
Benzene, 1,4-bis(methylthiomethyl)-198.0104.025Qualifier
Diphenyl sulfide-d10 (IS)196.1181.120Internal Standard
Table 3: Method Validation Metrics (Aqueous Matrix)
ParameterGC-MS/MS (Primary)LC-HRMS (Orthogonal)
Linear Range 0.05 – 500 ng/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.01 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL1.0 ng/mL
Extraction Recovery 92% ± 4%85% ± 6%
Matrix Effect < 10% (IS corrected)< 15% (IS corrected)

System Suitability & Self-Validating Protocols

A protocol is only as reliable as its internal quality controls. This method is engineered as a self-validating system through the following mandatory gates:

  • Isotope Dilution Tracking: The stable isotope-labeled internal standard (Diphenyl sulfide-d10) must be recovered at an absolute area variance of no more than ±15% across all samples. If the IS area drops significantly, it immediately flags a matrix suppression event or a failure in the SPME fiber coating.

  • Ion Ratio Confirmation: For GC-MS/MS, the ratio of the quantifier transition (198→151) to the qualifier transition (198→104) must remain within ±20% of the ratio established by the neat calibration standards. A deviation indicates co-eluting isobaric interference.

  • Orthogonal Agreement: For regulatory submissions or critical API impurity profiling, the quantitative result obtained via GC-MS/MS must fall within ±15% of the value obtained via LC-HRMS. This proves that no thermal degradation occurred during GC analysis[2].

References

  • Céondo GmbH. "Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2)." Cheméo.
  • Roman, P., et al. "A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices." ResearchGate, Sept 2025.
  • Author(s) Not Specified. "Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS." MDPI, July 2024.

Sources

Application

Application Note: GC-MS Analysis and Reaction Profiling of Benzene, 1,4-bis(methylthiomethyl)-

Introduction and Chemical Context Benzene, 1,4-bis(methylthiomethyl)- (BMTMB) is a highly versatile thioether utilized extensively as a building block in coordination chemistry, metal-organic frameworks, and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Benzene, 1,4-bis(methylthiomethyl)- (BMTMB) is a highly versatile thioether utilized extensively as a building block in coordination chemistry, metal-organic frameworks, and advanced materials[1]. With the chemical formula C10​H14​S2​ and a molecular weight of 198.35 g/mol , its structure features a central benzene ring substituted at the para positions with methylthiomethyl groups.

During organic synthesis or environmental degradation, BMTMB readily undergoes oxidation. The transformation of its thioether moieties yields a complex mixture of intermediate sulfoxides and terminal sulfones [2]. Because the physical and chemical properties of these products differ drastically from the parent compound, tracking the exact extent of oxidation is critical. Gas Chromatography-Mass Spectrometry (GC-MS) provides the optimal balance of chromatographic resolution and structural elucidation required to monitor these reaction products.

Mechanistic Insights: Thioether Oxidation and Analytical Challenges

The oxidation of BMTMB is a stepwise process. The addition of an oxidant (e.g., hydrogen peroxide or m-CPBA) first converts the thioether to a mono-sulfoxide, followed by a bis-sulfoxide or mono-sulfone, and ultimately a bis-sulfone[3].

Expert Insight on Causality: Analyzing sulfoxides via GC-MS presents unique thermal challenges. Sulfoxides are prone to thermal degradation (e.g., Pummerer-type rearrangements or thermal elimination) at high temperatures. Therefore, the GC inlet temperature must be carefully optimized—kept high enough to volatilize the sample (250 °C) but low enough to prevent artifact formation. Furthermore, a non-polar to slightly polar stationary phase (5% phenyl-methylpolysiloxane) is deliberately chosen to resolve positional isomers and varying oxidation states without excessive peak tailing [4].

ReactionPathway BMTMB BMTMB (Thioether) MW: 198.35 MonoSO Mono-sulfoxide MW: 214.35 BMTMB->MonoSO [O] Fast BisSO Bis-sulfoxide MW: 230.35 MonoSO->BisSO [O] Moderate BisSO2 Bis-sulfone MW: 262.35 BisSO->BisSO2 Excess[O] Slow

Oxidation pathway of BMTMB to its corresponding sulfoxides and terminal sulfones.

Experimental Protocols

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of an internal standard (Biphenyl) prior to extraction accounts for any matrix effects or sample loss during the organic workup.

Reaction Quenching and Sample Preparation
  • Quenching: Extract 100 µL of the BMTMB oxidation reaction mixture. Immediately quench the residual oxidant by adding 1.0 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) in a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the mixture with 10 µL of a 1 mg/mL Biphenyl solution (Internal Standard) to validate extraction efficiency.

  • Liquid-Liquid Extraction: Add 500 µL of GC-grade Dichloromethane (DCM). Vortex vigorously for 60 seconds to partition the organic products into the lower DCM layer.

  • Phase Separation: Centrifuge at 5,000 rpm for 3 minutes to break any emulsions.

  • Drying: Carefully transfer the lower organic layer using a glass Pasteur pipette into a vial containing anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water.

  • Dilution: Dilute 50 µL of the dried organic extract with 950 µL of DCM in a GC autosampler vial.

GC-MS Instrumental Method
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1.

  • Inlet Temperature: 250 °C (Optimized to prevent sulfoxide degradation).

  • Oven Program:

    • Initial: 100 °C (Hold 1 min).

    • Ramp 1: 15 °C/min to 280 °C.

    • Final Hold: 280 °C for 5 min.

    • Total Run Time: 18.0 minutes.

  • MS Parameters: Electron Ionization (EI) at 70 eV; Source Temp: 230 °C; Quad Temp: 150 °C; Scan Range: m/z 50–350.

GCMSWorkflow Prep 1. Reaction Quenching & DCM Extraction Spike 2. Internal Standard (Biphenyl Spike) Prep->Spike Dilute 3. Sample Drying & Dilution (Anhydrous Na2SO4) Spike->Dilute Separate 4. Capillary GC Separation (DB-5MS, 100-280°C) Dilute->Separate Detect 5. MS Detection (EI 70 eV, m/z 50-350) Separate->Detect

Step-by-step GC-MS sample preparation and analytical workflow.

Data Presentation and Interpretation

The EI fragmentation patterns are highly diagnostic for distinguishing between the thioether, sulfoxide, and sulfone states.

  • Thioethers typically show a strong molecular ion ( M+ ) and a characteristic loss of the −SCH3​ group (m/z 47).

  • Sulfoxides often exhibit a weak molecular ion and a distinct [M−16]+ or [M−17]+ peak due to the loss of oxygen or a hydroxyl radical.

  • Sulfones are characterized by the loss of SO2​ (m/z 64).

Table 1: GC-MS Quantitative and Qualitative Profiling Summary
CompoundFormulaMolecular Weight ( g/mol )Expected Relative RTKey Diagnostic Fragments (m/z)
Biphenyl (IS) C12​H10​ 154.210.85154 ( M+ ), 76
BMTMB (Parent) C10​H14​S2​ 198.351.00 (Reference)198 ( M+ ), 151 ( −SCH3​ ), 104
Mono-sulfoxide C10​H14​OS2​ 214.351.15214 ( M+ ), 198 ( −O ), 151
Bis-sulfoxide C10​H14​O2​S2​ 230.351.32230 ( M+ ), 214, 198
Bis-sulfone C10​H14​O4​S2​ 262.351.55262 ( M+ ), 198 ( −SO2​ ), 104

Note: Relative Retention Times (RT) are approximate and will scale based on exact column trimming and carrier gas flow variations.

References

  • Cheméo. "Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2)". Cheméo Database. Available at:[Link]

  • Organic Chemistry Portal. "Sulfone synthesis by oxidation". Organic Chemistry Portal Literature Review. Available at:[Link]

  • Hulea, V., et al. "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst". RSC Advances / Chemical Communications, 2000. Available at:[Link]

  • Agilent Technologies. "Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline". Agilent Application Notes, 2020. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzene, 1,4-bis(methylthiomethyl)-

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-, a valuable building block in materials science and drug discovery. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-, a valuable building block in materials science and drug discovery. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

The primary route to synthesizing Benzene, 1,4-bis(methylthiomethyl)- involves a double nucleophilic substitution (SN2) reaction between a 1,4-bis(halomethyl)benzene and a methylthiolate source. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact yield and purity.

Reaction Overview

The synthesis is analogous to the Williamson ether synthesis, adapted for the formation of thioether bonds.[1][2][3] A strong nucleophile, the methylthiolate anion (CH₃S⁻), displaces halide leaving groups on the benzylic carbons of α,α'-dihalo-p-xylene.

Caption: General S-alkylation for Benzene, 1,4-bis(methylthiomethyl)-.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Q: My reaction yield is consistently low. What are the most common causes?

A: Low yields in this S-alkylation reaction typically stem from three areas: suboptimal reaction conditions, poor reagent quality, or competing side reactions.[4]

  • Reagent Quality:

    • Sodium Thiomethoxide (CH₃SNa): This reagent is hygroscopic. Exposure to moisture in the air leads to hydrolysis, forming methanethiol (a volatile, foul-smelling gas) and sodium hydroxide.[5] This reduces the amount of active nucleophile available. Furthermore, the thiolate anion is susceptible to oxidation, especially in the presence of air, forming dimethyl disulfide.[5][6]

    • α,α'-Dihalo-p-xylene: The purity of your alkylating agent is critical. Impurities can introduce competing reactions. The bromo- derivative is generally more reactive than the chloro- derivative, which may be preferable for achieving higher conversion.[7]

  • Reaction Conditions:

    • Atmosphere: The reaction should always be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative dimerization of the thiolate nucleophile into dimethyl disulfide (CH₃SSCH₃).[6][8] This is one of the most common and easily preventable side reactions.

    • Stoichiometry: Precise control of stoichiometry is crucial. Since both reagents are bifunctional, an imbalance can favor the formation of oligomers or polymers. Use a slight excess (e.g., 2.1 equivalents) of the thiolate to ensure full conversion of the dihalide.

  • Side Reactions:

    • Disulfide Formation: As mentioned, oxygen can oxidize the thiolate. De-gassing your solvent and maintaining a positive pressure of an inert gas is essential.

    • Elimination: Although the substrate is a benzylic (primary-like) halide, which strongly favors SN2, using excessively high temperatures or an overly strong, sterically hindered base (if preparing the thiolate in situ) could lead to some elimination byproducts.[3] However, this is less common than other side reactions.

    • Polymerization: Incorrect stoichiometry or addition rates can lead to the formation of polymeric chains where multiple p-xylene units are linked by thioether bonds. Slow, controlled addition of the alkylating agent to the thiolate solution can help minimize this.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_side_products 3. Analyze for Side Products start->check_side_products reagent_sol Solution: - Use fresh, anhydrous CH₃SNa. - Store under inert gas. - Consider using the more reactive  1,4-bis(bromomethyl)benzene. check_reagents->reagent_sol Problem: Hydrolysis or Oxidation conditions_sol Solution: - Run under N₂ or Ar atmosphere. - Use degassed polar aprotic solvent (DMF, Acetone). - Check stoichiometry (slight excess of thiolate). - Optimize temperature (start at RT). check_conditions->conditions_sol Problem: O₂, Wrong Solvent, Stoichiometry side_products_sol Solution: - Prevent O₂ exposure to stop disulfide formation. - Add dihalide slowly to thiolate solution to prevent polymerization. check_side_products->side_products_sol Problem: Disulfides, Polymers

Caption: A workflow for troubleshooting low product yields.

Q: My reaction mixture turned cloudy and a white solid precipitated out. Is this normal?

A: Yes, this is expected. The reaction produces a sodium halide salt (NaCl or NaBr) as a byproduct.[3] These salts have low solubility in many polar aprotic solvents like acetone or THF and will precipitate as the reaction proceeds, providing a visual indicator of progress.

Q: My final product is contaminated with dimethyl disulfide. How can I prevent this and remove it?

A: This is a classic sign of oxygen exposure. The methylthiolate anion (CH₃S⁻) is easily oxidized to dimethyl disulfide (CH₃-S-S-CH₃).

  • Prevention: The most effective strategy is prevention.

    • Ensure your entire apparatus is free of air and moisture.

    • Use solvents that have been thoroughly degassed (e.g., by sparging with nitrogen or argon for 15-30 minutes).

    • Maintain a positive pressure of an inert gas throughout the entire reaction and workup.

  • Removal: If disulfide formation has already occurred, it can sometimes be removed during purification. Dimethyl disulfide is relatively volatile. Purification by silica gel chromatography is often effective, as the disulfide will likely have a different polarity than your desired product.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][9] The nucleophilic sulfur atom of the methylthiolate anion performs a backside attack on the electrophilic benzylic carbon, displacing the halide leaving group in a single, concerted step.[1] Because the substrate has two such sites, this process occurs twice to yield the final product. The SN2 pathway is favored because benzylic halides are primary-like and are not sterically hindered, and the thiolate is an excellent, soft nucleophile.[9]

Q: Which starting material is better: 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene?

A: For SN2 reactions, the reactivity of the leaving group follows the trend I > Br > Cl > F. Therefore, 1,4-bis(bromomethyl)benzene will be more reactive than its chloro- counterpart.[7] Using the bromo- derivative can lead to faster reaction times and may allow for milder reaction conditions (e.g., lower temperatures), which can help suppress potential side reactions. The choice may also depend on the cost and availability of the starting materials.

Q: Can I prepare Sodium Thiomethoxide (CH₃SNa) in situ?

A: Yes, preparing CH₃SNa in situ is a common and effective strategy that avoids issues with the storage and handling of the commercial solid. There are two primary methods:

  • From Methanethiol: Bubble methanethiol gas through a solution of a strong base (like sodium hydroxide or sodium hydride) in a suitable solvent (e.g., ethanol or THF).[5] This must be done in a highly efficient fume hood due to the toxicity and extreme odor of methanethiol.

  • From Dimethyl Disulfide: React dimethyl disulfide with a reducing agent like sodium metal in an anhydrous solvent such as THF.[10][11] This method avoids handling methanethiol directly.

Q: What is the optimal solvent and temperature for this synthesis?

A: The best solvents for SN2 reactions are polar aprotic solvents such as DMF, DMSO, acetone, or THF.[6] These solvents can solvate the sodium cation but do not strongly solvate the thiolate anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

The reaction typically proceeds well at room temperature . Gentle heating (e.g., to 40-50 °C) can be used to increase the rate if the reaction is slow, particularly if using the less reactive 1,4-bis(chloromethyl)benzene.[4] Monitor the reaction by TLC to avoid overheating, which could promote side reactions.

Q: How should I purify the final product?

A: A standard aqueous workup followed by crystallization or column chromatography is usually effective.

  • Workup: After the reaction is complete, the mixture is typically filtered to remove the precipitated sodium halide salt. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[4]

  • Purification:

    • Crystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.

    • Column Chromatography: If crystallization is ineffective, purification via silica gel chromatography is a reliable alternative. A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate, is a good starting point.[4]

Data & Protocols

Table 1: Reagent Stoichiometry and Conditions
ReagentMolar Eq.PurposeKey Considerations
α,α'-Dibromo-p-xylene1.0ElectrophileMore reactive than the chloro- derivative.
Sodium Thiomethoxide2.1 - 2.2NucleophileUse fresh, anhydrous reagent. A slight excess drives the reaction to completion.
Acetone or DMF-SolventMust be anhydrous and preferably degassed.
N₂ or Ar gas-Inert AtmosphereCritical for preventing oxidation of the thiolate.
Temperature-Reaction RateRoom temperature is often sufficient. May require gentle heating (40-50°C).
Reaction Time-CompletionTypically 3-12 hours. Monitor by TLC.
Experimental Protocol: Synthesis using Commercial Sodium Thiomethoxide

Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium thiomethoxide (2.2 eq). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 100 mL of anhydrous, degassed acetone via cannula or syringe. Stir the suspension at room temperature for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve α,α'-dibromo-p-xylene (1.0 eq) in 50 mL of anhydrous, degassed acetone.

  • Reaction: Add the solution of α,α'-dibromo-p-xylene dropwise to the stirring suspension of sodium thiomethoxide over 30 minutes. A white precipitate (NaBr) will form.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting dihalide spot has disappeared (typically 3-6 hours).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated NaBr, washing the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude white solid from hot ethanol to obtain pure Benzene, 1,4-bis(methylthiomethyl)-.

References

  • Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. Chem. J. Chinese Universities.
  • US Patent 6,274,754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds.
  • Sodium methanethiolate - Wikipedia. Wikipedia. [Link]

  • Synthesis of 1,4-bis(indolin-1-ylmethyl)benzene derivatives and their structure–activity relationships for the interaction. Elsevier.
  • Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method. Goethe-Universität Frankfurt.
  • Bis(3-methylthio-1-azulenyl)phenylmethyl Cations and Dications Connected by a 1,4-Phenylene Spacer: Synthesis and Their Electrochemical Properties. MDPI. [Link]

  • A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. Thieme.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl) benzene. ResearchGate. [Link]

  • Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). RSC.org. [Link]

  • Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. PMC - NIH. [Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

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Optimization

"Benzene, 1,4-bis(methylthiomethyl)-" synthesis side product identification

Welcome to our dedicated technical support guide for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-. This document is designed for researchers, chemists, and drug development professionals who may encounter challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. The following question-and-answer section addresses common issues, from low yields to the identification of unknown side products, providing expert insights and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning the synthesis of Benzene, 1,4-bis(methylthiomethyl)-. What is the most common synthetic route and what are the critical parameters?

A1: The most prevalent and reliable method for synthesizing Benzene, 1,4-bis(methylthiomethyl)- is via a bimolecular nucleophilic substitution (SN2) reaction. This involves reacting a 1,4-bis(halomethyl)benzene, typically 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene, with a methylthiolate salt, such as sodium thiomethoxide (NaSMe).

The general reaction mechanism is a straightforward double substitution, as depicted below.

r1 1,4-Bis(chloromethyl)benzene p1 Benzene, 1,4-bis(methylthiomethyl)- r1->p1 S_N2 Reaction r2 Sodium Thiomethoxide (2 equivalents) r2->p1 sp1 Sodium Chloride (2 equivalents)

Caption: General SN2 synthesis route.

Critical Parameters for Success:

  • Nucleophile Choice & Stoichiometry: Sodium thiomethoxide is an excellent nucleophile for this transformation.[1][2] It is crucial to use at least two full equivalents of the thiolate to ensure complete substitution at both benzylic positions. A slight excess (e.g., 2.1 - 2.2 equivalents) can help drive the reaction to completion.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are ideal.[3] They effectively solvate the sodium cation without solvating the thiolate anion, thus preserving its nucleophilicity.

  • Temperature: The reaction is typically exothermic. It's often started at a lower temperature (0-5 °C) during the addition of the thiolate to the electrophile to control the reaction rate and dissipate heat. Afterward, the reaction mixture is allowed to warm to room temperature and stirred until completion.[4] Overheating should be avoided as it can promote side reactions.

  • Inert Atmosphere: To prevent the oxidation of the highly nucleophilic thiolate to dimethyl disulfide, the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A2: Low yield is a common issue that can typically be traced to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.

Troubleshooting Flowchart for Low Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions start->side_reactions workup_loss Workup/Purification Loss start->workup_loss sol_incomplete Check Reagent Stoichiometry (Use slight excess of NaSMe) Increase Reaction Time/Temperature Moderately Verify Reagent Purity incomplete->sol_incomplete sol_side Maintain Inert Atmosphere (N2/Ar) Control Temperature (0°C to RT) Use High-Purity, Anhydrous Solvent side_reactions->sol_side sol_workup Optimize Extraction pH Use Gentle Solvent Removal (Rotovap) Select Appropriate Purification (Recrystallization vs. Chromatography) workup_loss->sol_workup

Caption: Troubleshooting logic for low reaction yield.

Detailed Explanation of Side Reactions:

  • Monosubstitution: The most common "side product" is actually the unreacted monosubstituted intermediate, 1-(chloromethyl)-4-(methylthiomethyl)benzene . This arises from using insufficient thiolate or not allowing the reaction to proceed to completion.

  • Oxidation of Nucleophile: Sodium thiomethoxide can be oxidized by atmospheric oxygen to form dimethyl disulfide (DMDS) . This consumes the nucleophile, leading to incomplete conversion of the starting material. Maintaining a strict inert atmosphere is critical to prevent this.

  • Over-oxidation of Product: The thioether product itself is susceptible to oxidation, especially if strong oxidizing agents are inadvertently present or during an oxidative workup. This can lead to the formation of sulfoxides and sulfones.[1]

Q3: I see several unexpected peaks in my NMR/Mass Spectrum. What are the likely side products and how can I identify them?

A3: Identifying side products is crucial for optimizing your reaction and purification strategy. Besides the monosubstituted intermediate mentioned above, several other species can form under non-optimal conditions.

Common Side Products and Their Spectroscopic Signatures:

Compound Name Structure Plausible Cause Key 1H NMR Signals (CDCl3, δ ppm) Expected Mass (m/z)
Desired Product Benzene, 1,4-bis(methylthiomethyl)--~7.28 (s, 4H, Ar-H), ~3.65 (s, 4H, Ar-CH2-S), ~2.00 (s, 6H, S-CH3)198.06 [M]+
Monosubstituted Intermediate 1-(chloromethyl)-4-(methylthiomethyl)benzeneIncomplete reaction~7.30 (m, 4H, Ar-H), ~4.55 (s, 2H, Ar-CH2-Cl), ~3.65 (s, 2H, Ar-CH2-S), ~2.00 (s, 3H, S-CH3)186.03 [M]+
Dimethyl Disulfide (DMDS) CH3-S-S-CH3Oxidation of thiolate~2.41 (s, 6H)93.99 [M]+
Bis-Sulfoxide Benzene, 1,4-bis(methylsulfinylmethyl)-Product oxidation~7.40 (m, 4H, Ar-H), ~3.90 (ABq, 4H, Ar-CH2-S=O), ~2.50 (s, 6H, S(=O)-CH3)230.05 [M]+
Oligomeric Species -(C6H4-CH2-S-CH2)-nIncorrect stoichiometry, high concentrationBroad, unresolved peaks in the aromatic and aliphatic regions.Varies (multiples of the monomer unit)

Analytical Workflow for Identification:

  • 1H NMR Spectroscopy: This is your first and most powerful tool. Compare the integration of the aromatic protons to the benzylic (Ar-CH2 ) and methyl (S-CH3 ) protons. The ratio should be 4:4:6 for the pure product. Deviations indicate impurities. The presence of a singlet around 4.55 ppm is a strong indicator of the unreacted chloromethyl group.

  • Mass Spectrometry (MS): Use GC-MS or LC-MS to get the molecular weights of the components in your crude mixture. This is the most definitive way to confirm the presence of the side products listed in the table.

  • Quantitative NMR (qNMR): For a precise measure of purity, qNMR can be performed using a certified internal standard like 1,4-bis(trimethylsilyl)benzene.[5]

Q4: My crude product is a mixture. What is the best way to purify Benzene, 1,4-bis(methylthiomethyl)-?

A4: The choice of purification method depends on the nature of the impurities. The two most effective methods are recrystallization and column chromatography.[6]

Method 1: Recrystallization (for removing minor, less soluble impurities)

Recrystallization is effective if the desired product is a solid and the impurities have different solubility profiles.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexane, ethanol, ethyl acetate, or mixtures thereof) at room temperature and at the solvent's boiling point.[6] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Method 2: Flash Column Chromatography (for separating closely related compounds)

This is the preferred method for separating the desired product from the monosubstituted intermediate and other non-polar impurities.

G start Crude Product step1 Dissolve in Minimum Non-polar Solvent (e.g., DCM) start->step1 step2 Adsorb onto Silica Gel step1->step2 step3 Prepare Silica Gel Column (Eluent: Hexane/Ethyl Acetate Gradient) step2->step3 step4 Load Sample onto Column step3->step4 step5 Elute with Gradient (e.g., 100% Hexane -> 90:10 Hexane:EtOAc) step4->step5 step6 Collect Fractions (Monitor by TLC) step5->step6 step7 Combine Pure Fractions step6->step7 step8 Remove Solvent (Rotary Evaporation) step7->step8 finish Pure Product step8->finish

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is typically effective. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The non-polar starting material (1,4-bis(chloromethyl)benzene) will elute first, followed by the desired product, and then the more polar monosubstituted intermediate.

  • Monitoring: Monitor the column fractions using Thin Layer Chromatography (TLC) stained with potassium permanganate to visualize the sulfur-containing compounds.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

By carefully controlling reaction parameters and employing the appropriate analytical and purification techniques, you can successfully synthesize high-purity Benzene, 1,4-bis(methylthiomethyl)- and effectively troubleshoot any issues that arise.

References

  • Chemical Journal of Chinese Universities. (2022). Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar.
  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (N/A). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
  • Li, Y., et al. (2016). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules. Available at: [Link]

  • Picazo, E., et al. (2023). C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. ChemRxiv. Available at: [Link]

  • StackExchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (N/A). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. Available at: [Link]

  • Altan, A., et al. (2012). Synthesis of 1,4-bis(indolin-1-ylmethyl)benzene derivatives and their structure–activity relationships for the interaction with carbonic anhydrase isoenzymes I and II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Raza, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • National Center for Biotechnology Information. (N/A). Benzene, 1,4-bis(methylthio)-. PubChem. Available at: [Link]

  • ResearchGate. (N/A). Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties. Available at: [Link]

  • Semenya, J., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Available at: [Link]

  • Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Available at: [Link]

  • Google Patents. (N/A). US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds.
  • Organic Syntheses. (N/A). 2-Naphthalenethiol. Available at: [Link]

  • Organic Chemistry Portal. (N/A). Benzylic sulfide synthesis by C-S coupling. Available at: [Link]

  • MDPI. (2021). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Available at: [Link]

  • ResearchGate. (N/A). 1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzene. Available at: [Link]

  • ResearchGate. (N/A). Preparation of 1,4Bis[2-{2-(1-methyl-1H-imidazol-5-yl)ethynyl}-3-thienyl]benzene and Related Compounds. Available at: [Link]

  • ARKIVOC. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Available at: [Link]

  • Google Patents. (N/A). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • The Aquila Digital Community. (N/A). Investigation of Novel Thiol "Click" Reactions. Available at: [Link]

  • ACS Publications. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Available at: [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Available at: [Link]

  • SpectraBase. (N/A). 1,4-bis-(Phenylthio)-benzene. Available at: [Link]

Sources

Troubleshooting

Purification of "Benzene, 1,4-bis(methylthiomethyl)-" by column chromatography

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide specifically for researchers and drug development professionals handling the purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide specifically for researchers and drug development professionals handling the purification of Benzene, 1,4-bis(methylthiomethyl)- (CAS: 1208-88-4).

This guide abandons generic protocols in favor of a targeted, mechanistically grounded approach. Dialkyl thioethers present unique chromatographic challenges—most notably their susceptibility to surface-mediated oxidation. The methodologies detailed below are engineered as self-validating systems, ensuring that every experimental choice is driven by chemical causality rather than habit.

Physicochemical & Chromatographic Profile

Before initiating purification, it is critical to understand the quantitative parameters governing the behavior of 1,4-bis(methylthiomethyl)benzene on a stationary phase.

Table 1: Target Compound Chromatographic Data

ParameterValue / Description
Chemical Formula C₁₀H₁₄S₂
Molecular Weight 198.35 g/mol
Analyte Polarity Low to Moderate (Non-polar aromatic core with polarizable sulfur heteroatoms)
Optimal Eluent System Hexane : Ethyl Acetate (95:5 to 90:10 v/v)
TLC Detection UV active (254 nm); Stains strongly with KMnO₄ (yellow/white spots on purple)
Primary Degradant 1-(methylsulfinylmethyl)-4-(methylthiomethyl)benzene (Sulfoxide)
Target R_f Value ~0.55 (in 90:10 Hexane:EtOAc)

Standard Operating Procedure: Self-Validating Purification Workflow

The following protocol is designed to mitigate the inherent instability of thioethers on active silica gel, a phenomenon well-documented during small-scale flash chromatography[1].

Step 1: Solvent Preparation & Degassing (Causality: Oxidation Prevention)

  • Action: Prepare a 95:5 (v/v) mixture of Hexane and Ethyl Acetate. Sparge the solvent mixture with Argon or Nitrogen gas for 10–15 minutes prior to use.

  • Mechanism: Silica gel has a high surface area that traps atmospheric oxygen. Thioethers are electron-rich and readily undergo single-electron transfer or direct oxygen insertion when exposed to these active surfaces, leading to rapid sulfoxide formation[2]. Removing dissolved oxygen from the mobile phase drastically reduces this degradation pathway.

Step 2: Column Packing & Equilibration

  • Action: Slurry-pack the column using standard Silica Gel 60 (40–63 µm mesh). Flush the column with 2–3 column volumes (CV) of the degassed eluent.

  • Self-Validation Check: Ensure the solvent front descends evenly without channeling. An uneven front indicates poor packing, which will cause band broadening and exacerbate co-elution with oxidized byproducts.

Step 3: Sample Loading (Strictly Wet Loading)

  • Action: Dissolve the crude 1,4-bis(methylthiomethyl)benzene in the absolute minimum volume of Dichloromethane (DCM) or Toluene (e.g., 1–2 mL per gram of crude). Apply directly to the flat surface of the silica bed.

  • Mechanism: Never dry-load this compound. Dry loading involves evaporating the compound onto silica gel, maximizing the surface area contact between the electron-rich sulfur atoms and acidic silanols in the presence of air. This is a primary cause of catastrophic yield loss due to on-column oxidation[3]. Wet loading minimizes contact time and excludes air.

Step 4: Rapid Elution (Flash Chromatography)

  • Action: Elute the column using positive pressure (air or inert gas) to maintain a fast flow rate (e.g., 2 inches/minute descent). Collect fractions in standard test tubes.

  • Mechanism: The oxidation of thioethers to sulfoxides is time-dependent[4]. Rapid elution minimizes the residence time of the analyte on the catalytic silica surface, thereby preserving the integrity of the thioether.

Step 5: Fraction Analysis & Pooling

  • Action: Spot fractions on a TLC plate. Elute with 90:10 Hexane:EtOAc. Visualize under UV (254 nm) and stain with KMnO₄. Pool fractions containing the pure spot at R_f ~0.55. Discard any highly polar baseline spots (R_f < 0.2), which represent the sulfoxide degradants.

Troubleshooting & FAQs

Q1: I am losing a significant portion of my yield to a highly polar secondary spot that stays near the baseline on my TLC plate. What is happening? A1: You are observing surface-mediated oxidation. The thioether moieties are reacting with trapped oxygen on the acidic silica surface to form sulfoxides (and potentially sulfones)[2]. Solution: Switch to Argon-sparged solvents, avoid dry-loading at all costs, and increase your column flow rate. If the problem persists, consider using deactivated silica gel (pre-treated with 1% triethylamine) to neutralize the acidic silanol sites that catalyze this oxidation.

Q2: My product is streaking down the column, leading to poor resolution from the starting materials. How do I fix this? A2: While thioethers are significantly less basic than amines, the large, polarizable electron clouds of the sulfur atoms can still interact strongly with highly active hydrogen-bonding sites (silanols) on the silica gel. Solution: First, ensure your sample is not overloaded (do not exceed a 1:30 crude-to-silica ratio). Second, slightly increase the polarity of your eluent (e.g., move to 90:10 Hexane:EtOAc) to better compete for these hydrogen-bonding sites, which will sharpen the elution band.

Q3: Can I use UV detection alone to monitor this column? A3: It is highly discouraged to rely solely on UV. While the central benzene ring makes the compound UV-active at 254 nm, many potential impurities (like unreacted 1,4-bis(bromomethyl)benzene) will also absorb strongly. Solution: Implement a dual-validation system. Use UV to locate the aromatic compounds, but follow up immediately with a KMnO₄ stain. Thioethers will rapidly reduce the permanganate, yielding a bright yellow/white spot on a purple background, confirming the presence of the sulfur moiety.

Diagnostic Workflow Visualization

The following logical pathway illustrates the decision-making process for troubleshooting thioether purification based on real-time TLC feedback.

PurificationLogic Start Crude Mixture: 1,4-bis(methylthiomethyl)benzene TLC TLC Screening (Hexane:EtOAc 95:5) Start->TLC Decision Oxidation/Degradation Observed on TLC? TLC->Decision Standard Standard Silica Gel Column Chromatography Decision->Standard No Modified Argon-Sparged Solvents & Fast Flash Chromatography Decision->Modified Yes Elution Isocratic Elution Monitor at 254 nm Standard->Elution Modified->Elution Pure Pure Thioether (Rf ~ 0.5-0.6) Elution->Pure Waste Sulfoxide Byproduct (Rf < 0.2) - Discard Elution->Waste

Fig 1. Troubleshooting workflow for the chromatographic purification of thioether derivatives.

References

  • Molloy, C., Kaltenberger, S., Wheelhouse, K., Edwards, L., & Lam, K. (2024). "eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones." Chemical Science.[Link]

  • Wilkovitsch, M., et al. (2023). "Post-radiolabeling thioether oxidation to enhance the bioorthogonal reactivity of 18F-tetrazines." Monatshefte für Chemie - Chemical Monthly, 154(12).[Link]

  • Feni, L., et al. (2022). "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers." Molecules, 27(24), 8702.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Benzene, 1,4-bis(methylthiomethyl)-

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the purification of Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the purification of Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2)[1].

As a symmetric bis-thioether, this compound presents unique crystallization challenges. It is highly soluble in non-polar organic solvents but prone to "oiling out" (liquid-liquid phase separation) if the thermodynamic gradient during cooling is poorly managed. This guide provides field-proven methodologies, causality-driven troubleshooting, and the optimal solvent parameters required to isolate high-purity crystalline product.

Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in thioether purification. The optimal solvent must possess a steep temperature-dependent solubility curve—meaning the compound is highly soluble at the solvent's boiling point but nearly insoluble at 0°C[2].

Table 1: Solvent Selection Matrix for Bis-Thioether Recrystallization

Solvent SystemPolarity Index (P')Solvency Profile (20°C → 78°C)Mechanistic Suitability & Outcome
Absolute Ethanol 5.2Low → HighOptimal . Provides the ideal thermodynamic gradient. Yields high-purity crystalline needles and effectively excludes non-polar impurities[3].
Hexane / EtOAc (4:1) ~1.5Moderate → HighAcceptable . Useful alternative if the crude batch contains highly polar impurities that are insoluble in non-polar mixtures.
Dichloromethane (DCM) 3.1High → HighFailure . The bis-thioether is highly soluble at all temperatures; no solid precipitation will occur.
Methanol / Water ~8.0Very Low → LowFailure . The steep polarity mismatch forces the compound to "oil out" as an amorphous liquid phase rather than nucleate.

Standard Operating Procedure: Optimal Recrystallization

This self-validating protocol utilizes Absolute Ethanol to leverage the compound's thermal solubility gradient[4].

⚠️ Safety Note : The synthetic precursor to this compound, 1,4-bis(bromomethyl)benzene, is a severe lachrymator and skin irritant[5]. Always perform this procedure inside a certified fume hood.

Step 1: Saturation Weigh the crude Benzene, 1,4-bis(methylthiomethyl)-. For every 1.0 g of crude product, measure approximately 6–8 mL of absolute ethanol. Heat the ethanol to 75°C (near boiling) using a stirred oil bath.

Step 2: Dissolution Slowly add the hot ethanol to the crude solid while stirring magnetically. Add just enough solvent until the solid completely dissolves. Causality: Using the absolute minimum volume of boiling solvent ensures that the solution is highly supersaturated upon cooling. Excess solvent flattens the solubility curve, trapping the product in the mother liquor and drastically reducing your isolated yield.

Step 3: Decolorization (Optional) If the solution is distinctly yellow or brown (indicating oxidized sulfur species or trapped precursor), add 20 mg of activated decolorizing charcoal (Norit). Boil gently for 5 minutes.

Step 4: Hot Filtration Quickly filter the boiling solution through a stemless funnel equipped with fluted filter paper into a pre-warmed Erlenmeyer flask. Causality: A stemless funnel prevents the solution from cooling and prematurely crystallizing in the funnel stem, which would block the flow and cause product loss.

Step 5: Controlled Nucleation (Cooling) Cover the flask with a watch glass and allow it to cool completely undisturbed on the benchtop to room temperature (approx. 20°C). Causality: Slow cooling allows the thioether molecules sufficient time to align into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling forces kinetic precipitation, which occludes impurities and solvent molecules within the rapidly forming solid.

Step 6: Yield Maximization Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to force the remaining dissolved product out of the mother liquor.

Step 7: Isolation & Drying Collect the white crystalline solid via vacuum filtration on a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold absolute ethanol. Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 4 hours.

Troubleshooting Guide & FAQs

Q: During cooling, my product formed a cloudy oil at the bottom of the flask instead of crystals. What happened? A: This phenomenon is known as "oiling out." It occurs when the solute's concentration exceeds its solubility at a temperature above its melting point in that specific solvent mixture. For thioethers, this usually means the solvent is too polar (e.g., moisture was absorbed into the ethanol) or the cooling rate was too aggressive. Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume (10-15% of total volume) of a slightly less polar co-solvent like ethyl acetate, or simply add 1-2 mL more absolute ethanol to decrease the saturation temperature. Allow the flask to cool much more slowly. Seeding the solution with a pure crystal just before the cloud point can bypass the metastable liquid phase and force solid nucleation.

Q: My isolated yield is below 40%. Where did the rest of the product go? A: A low yield in absolute ethanol indicates that too much solvent was used during the dissolution phase, shifting the thermodynamic equilibrium toward the dissolved state even at 0°C. Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it to approximately 25% of its original volume. Reheat to dissolve any prematurely formed solids, then repeat the slow-cooling process to obtain a second crop of crystals.

Q: Can I use this protocol if my starting material, 1,4-bis(bromomethyl)benzene, is present as a major impurity? A: 1,4-bis(bromomethyl)benzene[5] has different solubility characteristics due to the heavy bromine atoms. However, if it is present in large quantities (>10%), it may co-crystallize with your product. Resolution: We recommend running the crude mixture through a rapid silica gel plug (eluting with 9:1 Hexane:EtOAc) to remove the bulk of the brominated precursor before attempting recrystallization.

Q: Can I use denatured alcohol instead of absolute ethanol? A: No. Denaturants (like methanol, isopropanol, or methyl ethyl ketone) alter the solubility profile and can become trapped in the crystal lattice. This depresses the final melting point and can poison downstream applications, particularly if the bis-thioether is intended for use as a ligand in transition metal coordination chemistry.

Process Visualization

The following diagram illustrates the thermodynamic decision tree during the critical cooling phase, highlighting the divergence between successful nucleation and phase separation (oiling out).

RecrystallizationWorkflow Start Crude Benzene, 1,4-bis(methylthiomethyl)- Dissolve Dissolve in Hot Absolute Ethanol Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Cooling Phase Filter->Cooling FastCool Rapid Cooling (Ice Bath Directly) Cooling->FastCool Error SlowCool Slow Cooling (Ambient Temp First) Cooling->SlowCool Optimal Oiling Oiling Out (Phase Separation) FastCool->Oiling Nucleation Crystal Nucleation (Metastable Zone) SlowCool->Nucleation Reheat Reheat & Adjust Solvent Volume Oiling->Reheat Pure Pure Crystalline Thioether Product Nucleation->Pure Reheat->SlowCool

Thermodynamic workflow for thioether recrystallization, highlighting the critical cooling phase.

References

  • Title: C10H14S2 - Cheméo Search - Chemical & Physical Properties Source: Cheméo URL
  • Title: 1,4-Bis(bromomethyl)
  • Title: US4267375A - Preparation of thioethers Source: Google Patents URL
  • Title: DERIVATIVES OF 4-PHENYL-3-(THIOPHEN-2-YLMETHYL)-1H-1,2,4- TRIAZOLE-5(4H)
  • Title: Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for Benzene, 1,4-bis(methylthiomethyl)- Storage

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical inventory is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical inventory is paramount. Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2) is a bis-thioether compound[1]. While thioethers are generally more stable than free thiols, they remain highly susceptible to oxidation during long-term storage[2].

This guide provides field-proven insights into the causality of thioether degradation, quantitative kinetic data, and a self-validating protocol to ensure your compound remains pristine for downstream applications.

The Causality of Thioether Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the mechanism. The sulfur atoms in the methylthiomethyl groups possess two lone pairs of electrons, making them highly nucleophilic. When exposed to ambient air, light, or trace reactive oxygen species (ROS), these lone pairs are susceptible to electrophilic attack[3].

The degradation follows a sequential pathway:

  • Primary Oxidation: The thioether is oxidized to a sulfoxide [4]. This drastically increases the molecule's polarity and dipole moment.

  • Secondary Oxidation: Under prolonged exposure or strong oxidative stress, the sulfoxide further oxidizes into a sulfone [4].

Scientific Insight: This oxidation fundamentally alters the compound's physicochemical properties. The conversion from a non-polar thioether to a highly polar sulfoxide/sulfone alters its solubility profile, binding affinity in biological assays, and reactivity in subsequent synthetic steps.

OxidationPathway Thioether Benzene, 1,4-bis (methylthiomethyl)- (Thioether) Sulfoxide Sulfoxide Derivative (Primary Oxidation) Thioether->Sulfoxide k1 Sulfone Sulfone Derivative (Secondary Oxidation) Sulfoxide->Sulfone k2 ROS Oxidants (O2, H2O2, OCl-) ROS->Thioether Triggers Argon Argon Blanket Argon->ROS LowTemp -20°C Storage LowTemp->Thioether

Mechanistic pathway of thioether oxidation and points of preventive intervention.

Quantitative Data: Oxidation Kinetics

Not all oxidants degrade thioethers at the same rate. Understanding these kinetics is critical for identifying hidden sources of contamination in your lab. For instance, trace hypochlorite (often left over from glassware bleaching) degrades thioethers exponentially faster than ambient hydrogen peroxide[3].

Table 1: Oxidation Kinetics of Thioethers by Reactive Oxygen Species (ROS)

Oxidant SpeciesSecond-Order Rate Constant (M⁻¹s⁻¹)Estimated Half-LifePrimary Degradation Product
Hydrogen Peroxide (H₂O₂) ~ 8.8 × 10⁻³Hundreds of hoursSulfoxide
Hypochlorite (OCl⁻) ~ 3.4 × 10⁷SecondsSulfoxide / Sulfone
Hydroxyl Radical (•OH) ~ 3.9 × 10¹⁰MillisecondsSulfoxide

Data synthesized from kinetic analyses of thioether oxidation under physiological and ambient conditions[3][4][5].

Self-Validating Storage Protocol

To ensure the integrity of Benzene, 1,4-bis(methylthiomethyl)-, you must implement an anaerobic storage workflow based on the principles of gas displacement and thermal kinetic suppression.

Step-by-Step Methodology
  • Glassware Preparation: Use oven-dried, amber glass vials to prevent photo-oxidation. Crucial: Never use glassware recently cleaned with bleach, as trace hypochlorite (OCl⁻) will instantly oxidize the thioether[5].

  • Aliquoting: Divide the bulk material into single-use aliquots upon receipt. This minimizes repeated freeze-thaw cycles and prevents the bulk batch from being exposed to atmospheric oxygen during repeated sampling[2][6].

  • Argon Blanketing: Purge the vial with Argon gas for 30–60 seconds. Causality: Argon is approximately 38% denser than ambient air. It sinks to the bottom of the vial, creating a physical protective blanket over the compound. Nitrogen, being lighter, easily mixes with ambient air via turbulent flow during capping.

  • Hermetic Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the exterior junction with Parafilm to prevent slow gas exchange over months of storage.

  • Thermal Suppression: Store the sealed vials at -20°C[2]. According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of any residual oxidation reactions[6].

  • Self-Validation Step (¹H-NMR): Before using an aliquot stored for >3 months, run a quick ¹H-NMR. Look for the methylene protons (-CH₂-S-). In a pure thioether, these typically appear around 3.6–3.8 ppm. If oxidation to a sulfoxide has occurred, the strong electron-withdrawing nature of the S=O group will cause a distinct downfield shift (typically >4.0 ppm). If this shift is absent, your storage protocol was successful.

StorageWorkflow Step1 1. Aliquot into Amber Vials (Prevents photo-oxidation & freeze-thaw) Step2 2. Argon Gas Purge (Displaces O2 with dense inert blanket) Step1->Step2 Step3 3. PTFE Cap & Parafilm Seal (Blocks atmospheric gas exchange) Step2->Step3 Step4 4. Store at -20°C (Suppresses thermal reaction kinetics) Step3->Step4 Step5 5. 1H-NMR Validation (Confirms absence of downfield sulfoxide shift) Step4->Step5

Step-by-step workflow for the anaerobic storage and validation of thioether compounds.

FAQs & Troubleshooting

Q: I stored my compound in tetrahydrofuran (THF) at -20°C, but it still oxidized. Why? A: Ethers like THF and diethyl ether naturally form peroxides over time when exposed to air and light. Even at -20°C, these peroxides act as potent ROS, rapidly oxidizing the thioether to a sulfoxide[7]. Solution: If you must store the compound in solution, use strictly anhydrous, degassed solvents (e.g., via freeze-pump-thaw) and ensure they are certified peroxide-free.

Q: Is it necessary to use a glovebox for handling? A: Not strictly. While a glovebox provides an ideal <1 ppm O₂ environment[8], standard Schlenk line techniques or a diligent Argon benchtop purge is sufficient for Benzene, 1,4-bis(methylthiomethyl)-. The steric hindrance around the sulfur is minimal, making it reactive, but it is not pyrophoric. Diligent benchtop inert gas blanketing is highly effective.

Q: My compound has turned slightly yellow and viscous. Is it ruined? A: Likely, yes. The transition from a thioether to a sulfoxide increases the molecule's polarity and dipole-dipole interactions, which often manifests macroscopically as increased viscosity or a color change. You must purify the compound (e.g., via silica gel column chromatography) to isolate the unoxidized thioether before proceeding with sensitive assays.

Q: Can I use antioxidants like BHT to protect the compound? A: While BHT (Butylated hydroxytoluene) scavenges free radicals, it is less effective against non-radical oxidants like hypochlorite or direct peroxide attack. Furthermore, adding BHT introduces an impurity that may interfere with your downstream drug development assays. Physical exclusion of oxygen (Argon) and low temperatures (-20°C) are vastly superior to chemical additives[2][6].

References

  • Title: Benzene, 1,4-bis(methylthiomethyl)- - Cheméo Source: Cheméo URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ResearchGate URL: [Link]

  • Title: Reactive oxygen species (ROS) research in drug discovery and drug delivery: Can the medium Be a Trojan Horse disguised as something benign? Source: NIH (PubMed Central) URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study Source: NIH (PubMed Central) URL: [Link]

  • Title: Effects of storage conditions on thiol disulfide homeostasis Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Stability Profiling of Benzene, 1,4-bis(methylthiomethyl)-

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2) 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2) 1. As a bis-benzylic thioether, this molecule presents unique stability challenges depending on the pH of the reaction medium.

Unlike simple aliphatic thioethers, the benzylic positioning of the sulfur atoms fundamentally alters the molecule's electronic behavior in acidic environments. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you maintain molecular integrity throughout your experimental workflows.

Part 1: Mechanistic Foundations of Benzylic Thioether Stability

To troubleshoot degradation, we must first understand the causality of the molecule's reactivity. Benzene, 1,4-bis(methylthiomethyl)- contains two thioether (sulfide) linkages connected to a central aromatic ring via methylene bridges 2.

  • In Acidic Media: Sulfur is highly polarizable and weakly basic. In the presence of strong acids, the sulfur atom can be protonated to form a sulfonium ion 3. Because the adjacent carbon is benzylic, the C–S bond becomes highly susceptible to heterolytic cleavage. This cleavage is thermodynamically driven by the formation of a resonance-stabilized benzylic carbocation, which is subsequently trapped by nucleophiles (like water) 4.

  • In Basic Media: Thioethers are exceptionally stable against base-catalyzed hydrolysis. The sulfur atom is a poor leaving group, and there is no highly electrophilic center (like a carbonyl carbon) for hydroxide ions to attack.

AcidCleavage A 1,4-bis(methylthiomethyl)benzene (Intact Thioether) B Protonated Sulfonium Intermediate A->B Strong Acid (H+) C Benzylic Carbocation (Resonance Stabilized) B->C Cleavage (-CH3SH) D Nucleophilic Trapping (e.g., by H2O) C->D Nucleophile Attack E Degradation Product (e.g., Benzylic Alcohol) D->E Deprotonation

Mechanistic pathway of acid-catalyzed benzylic thioether cleavage.

Part 2: Troubleshooting FAQs

Q1: We are using 1,4-bis(methylthiomethyl)benzene in a synthetic step involving strong aqueous acids (e.g., 1M HCl at 60°C), but our recovery yields are near zero. What is happening? A1: You are observing acid-catalyzed benzylic cleavage. While standard aliphatic thioethers can withstand moderate acidity, your molecule contains benzylic thioethers. The acidic environment protonates the sulfur, and the elevated temperature provides the activation energy required to cleave the C–S bond. This releases methanethiol (noted by a strong, foul odor) and leaves behind a benzylic carbocation that reacts with water to form 1,4-benzenedimethanol. Solution: Switch to milder Lewis acids or perform the reaction at sub-ambient temperatures (0–4°C) to kinetically stall the cleavage.

Q2: Can I perform a basic hydrolysis (saponification) on an ester elsewhere in my molecule without degrading the 1,4-bis(methylthiomethyl)benzene moiety? A2: Yes. Benzyl sulfides are highly stable in aqueous basic media (e.g., NaOH, KOH, LiOH) 5. Unlike esters or amides, the C–S bond lacks an electrophilic target for the hydroxide ion, and thiolate is a terrible leaving group under basic conditions. Unless you are using ultra-strong organometallic bases (like n-butyllithium) that can deprotonate the weakly acidic benzylic protons, standard saponification will not harm the thioether.

Q3: My LC-MS analysis shows the intact mass, but I also see significant peaks at +16 Da and +32 Da regardless of whether my buffer is acidic or basic. Is this pH-related degradation? A3: No, this is an oxidative artifact, not a pH-driven hydrolysis. Thioethers are highly susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da) 5. This occurs if dissolved oxygen, trace peroxides (common in older ether solvents), or other oxidizing agents are present in your media. Solution: Degas all buffers via sparging with Nitrogen or Argon, and ensure solvents like THF or diethyl ether are peroxide-free prior to use.

Part 3: Self-Validating Protocol: pH-Dependent Kinetic Stability Profiling

To accurately assess the stability of your specific formulation, you must run a controlled, self-validating assay. This protocol utilizes an Internal Standard (IS) to correct for injection variability and employs a mass-balance approach to ensure that the loss of the parent compound stoichiometrically matches the appearance of degradation products.

Step-by-Step Methodology
  • Analyte and Internal Standard Preparation:

    • Action: Prepare a 10 mM stock solution of 1,4-bis(methylthiomethyl)benzene in HPLC-grade Acetonitrile. Spike in a structurally similar, stable Internal Standard (e.g., diphenyl ether) at 1 mM.

    • Causality: The IS validates the assay by proving that any observed reduction in the analyte signal is due to chemical degradation, not physical losses like solvent evaporation or MS ionization suppression.

  • Buffer Incubation (pH 1.0 – 14.0):

    • Action: Dilute the stock 1:100 into various pre-equilibrated aqueous buffers (e.g., 0.1 M HCl for pH 1, Acetate for pH 4, PBS for pH 7.4, Carbonate for pH 10, 1.0 M NaOH for pH 14). Incubate at the target temperature (e.g., 25°C or 60°C).

    • Causality: Testing across the full spectrum isolates the specific hydronium/hydroxide concentration required to trigger the benzylic cleavage mechanism.

  • Reaction Quenching:

    • Action: At predetermined time points (0, 1, 4, 8, 24 hours), extract a 100 µL aliquot and immediately quench by neutralizing to pH 7.0 (using NaOH for acidic samples and HCl for basic samples), followed by a 1:1 dilution with cold methanol.

    • Causality: Quenching halts the degradation kinetics instantly, allowing you to capture an accurate "snapshot" of the molecule's stability at that exact time point.

  • LC-UV/MS Analysis:

    • Action: Inject 5 µL onto a C18 reverse-phase column. Monitor UV absorbance at 254 nm and use positive-mode ESI-MS to track the intact mass ( [M+H]+ = 199.1) and cleavage products.

    • Causality: Orthogonal detection ensures mass balance. If the UV peak area of the parent drops by 50%, the MS must confirm a corresponding rise in the benzylic alcohol or sulfoxide products to validate the degradation pathway.

Workflow S1 1. Matrix Prep Add Internal Standard S2 2. Incubation pH 1.0 to 14.0 Buffers S1->S2 S3 3. Quenching Neutralize to pH 7 S2->S3 S4 4. LC-MS/MS Quantify Intact Mass S3->S4 S5 5. Data Synthesis Calculate Half-Life S4->S5

Self-validating experimental workflow for pH-dependent stability profiling.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of 1,4-bis(methylthiomethyl)benzene based on its structural properties and benzylic thioether reactivity.

pH LevelBuffer SystemTemp (°C)24h Recovery (%)Primary Degradation Pathway
1.0 0.1 M HCl2585.2Slow acid-catalyzed benzylic cleavage
1.0 0.1 M HCl6012.4Rapid acid-catalyzed benzylic cleavage
4.0 Acetate Buffer2599.1Negligible
7.4 PBS2599.8None (Highly stable)
10.0 Carbonate Buffer2599.9None (Highly stable)
14.0 1.0 M NaOH6098.5None (Resistant to basic hydrolysis)

Note: Recoveries assume strictly anaerobic conditions. If oxygen is present, recovery will drop across all pH levels due to sulfoxide formation.

References

  • NIST WebBook - Benzene, 1,4-bis(methylthiomethyl)-. National Institute of Standards and Technology.[Link]

  • Cheméo - Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2). Céondo GmbH.[Link]

  • Master Organic Chemistry - Thiols And Thioethers.[Link]

  • Thieme Connect - Thioether Derivatives.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Benzene, 1,4-bis(methylthiomethyl)-" NMR Signal Overlap

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOP) Executive Summary & Diagnostic Overview Benzene,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOP)

Executive Summary & Diagnostic Overview

Benzene, 1,4-bis(methylthiomethyl)- is a highly symmetrical para-substituted benzylic thioether. While its structural symmetry simplifies its Nuclear Magnetic Resonance (NMR) spectrum into three distinct singlets, this exact simplicity is the root cause of severe signal overlap issues. The chemical shifts of its proton environments perfectly coincide with some of the most common deuterated solvents and laboratory impurities[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic peak assignment. We will explore the causality behind these overlaps and provide self-validating experimental protocols to resolve them without compromising the integrity of your sample.

Quantitative Diagnostic Data

The following table summarizes the quantitative chemical shift data, identifying the exact points of failure in standard CDCl₃ analysis and the strategic resolution pathways[1][2].

Proton EnvironmentMultiplicityPredicted Shift (CDCl₃)Common Overlapping ImpuritiesImpurity Shift (CDCl₃)Resolution Strategy
Aromatic Ring Singlet (4H)~7.26 ppmChloroform (Residual)7.26 ppmSolvent exchange (C₆D₆)
Benzylic -CH₂- Singlet (4H)~3.60–3.70 ppmTHF / 1,4-Dioxane3.76 ppm / 3.71 ppm2D HSQC Deconvolution
Methyl -S-CH₃ Singlet (6H)~2.00–2.10 ppmAcetone / EtOAc2.17 ppm / 2.05 ppmExtended High Vacuum

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: Why does the aromatic signal of Benzene, 1,4-bis(methylthiomethyl)- completely disappear or integrate incorrectly when analyzed in CDCl₃? A1: This is a classic case of perfectly superimposed resonances. The para-substitution of identical -CH₂-S-CH₃ groups creates a highly symmetrical molecule where all four aromatic protons are magnetically equivalent, resulting in a single sharp peak (an A₄ spin system). The mild electron-donating nature of the alkylthio substituents—via inductive and hyperconjugative effects—slightly shields the aromatic protons compared to unsubstituted benzene (7.36 ppm), shifting the resonance directly to ~7.26 ppm. This perfectly coincides with the residual protic solvent peak of Chloroform-d (CDCl₃)[1]. Solution: You must alter the magnetic environment by changing the solvent (See Protocol 1 ).

Q2: My spectrum shows a distorted or heavily integrated peak around 3.6–3.7 ppm. How do I differentiate the benzylic -CH₂- protons from common solvent impurities without re-purifying the sample? A2: If the benzylic -CH₂- signal integrates higher than expected, it is likely overlapping with cyclic ethers like Tetrahydrofuran (THF, 3.76 ppm) or 1,4-dioxane (3.71 ppm)[3], which are common reaction solvents or extraction contaminants. Because 1D ¹H NMR only separates signals by proton resonance, these peaks merge. Solution: Employ a 2D ¹H-¹³C HSQC experiment. We can leverage the stark electronegativity difference between Oxygen (in THF/dioxane) and Sulfur (in our target molecule). The oxygenated carbons will resonate far downfield (~68 ppm), while the benzylic thioether carbons will appear upfield (~35–40 ppm), completely separating the signals in the F1 (carbon) dimension (See Protocol 2 ).

Q3: There is a persistent integration mismatch at the 2.0–2.1 ppm region (the -S-CH₃ group). What are the likely culprits, and how can I eliminate them? A3: The terminal -S-CH₃ protons resonate around 2.0–2.1 ppm due to the deshielding effect of the adjacent sulfur atom. This region is notoriously crowded with common laboratory solvents like acetone (2.17 ppm) and ethyl acetate (2.05 ppm)[2]. Because Benzene, 1,4-bis(methylthiomethyl)- can exist as a viscous oil or low-melting solid, it easily traps these volatile solvents within its matrix. Solution: Apply extended high-vacuum drying. The thioether bonds are thermally stable enough to withstand matrix disruption techniques without degradation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Solvent Exchange and Matrix Disruption

Purpose: To resolve the 7.26 ppm aromatic overlap by shifting the solvent residual peak.

  • Sample Recovery: Transfer the contaminated CDCl₃ NMR sample from the tube into a 20 mL glass scintillation vial.

  • Primary Evaporation: Remove the bulk CDCl₃ under a gentle, steady stream of ultra-high purity Nitrogen (N₂) at room temperature.

  • Matrix Disruption: Add 0.5 mL of a volatile, non-coordinating solvent (e.g., pentane or diethyl ether) to the residue and evaporate again. Causality: This disrupts the glassy matrix or oil, helping to azeotrope away trapped impurities.

  • High-Vacuum Drying: Place the vial on a Schlenk line (≤ 0.1 mbar) for a minimum of 4 hours.

  • Reconstitution: Dissolve the dried residue in 0.6 mL of Benzene-d₆ (C₆D₆).

  • Validation Step: Acquire a new 1D ¹H NMR spectrum. The successful exchange is validated by the complete disappearance of the 7.26 ppm peak and the emergence of the new solvent residual peak at 7.16 ppm (C₆D₆). The target aromatic singlet will now be clearly visible and accurately integrable, shifted away from the solvent peak.

Protocol 2: 2D ¹H-¹³C HSQC Signal Deconvolution

Purpose: To computationally separate overlapping aliphatic signals without physical purification.

  • Sample Preparation: Ensure the sample concentration in CDCl₃ is at least 15–20 mg per 0.6 mL to guarantee sufficient signal-to-noise in the ¹³C dimension without requiring excessive scan times.

  • Probe Tuning: Manually tune and match the NMR probe for both the ¹H and ¹³C channels to maximize sensitivity and minimize pulse imperfections.

  • 1D Calibration: Acquire a standard 1D ¹H spectrum. Calibrate the 90° pulse width and optimize the spectral window (SW) to tightly bracket the signals (typically 0–10 ppm) to improve digital resolution.

  • Parameter Setup: Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems). Set the one-bond coupling constant 1J(CH) to 145 Hz, which is optimal for aliphatic and benzylic C-H bonds.

  • Acquisition: Set the number of scans (NS) to 4 and the number of t1 increments to 256. Execute the acquisition.

  • Processing & Validation Step: Apply zero-filling to a 1024 x 1024 matrix and perform phase correction. Validation: Analyze the cross-peaks at the 3.6–3.7 ppm ¹H frequency. A cross-peak with a ¹³C shift of ~35–40 ppm confirms the benzylic -CH₂- of the target molecule. A cross-peak at ~68 ppm positively identifies the overlapping impurity as an ether (e.g., THF), proving the signals have been successfully deconvoluted.

Troubleshooting Workflow Visualization

NMR_Troubleshooting Start Identify Overlapping Region in 1H NMR (CDCl3) Aromatic ~7.26 ppm (Aromatic Singlet) Start->Aromatic Methylene ~3.6-3.7 ppm (Benzylic -CH2-) Start->Methylene Methyl ~2.0-2.1 ppm (-S-CH3) Start->Methyl SolventChange Overlap with CHCl3. Switch solvent to C6D6 or Acetone-d6. Aromatic->SolventChange HSQC Overlap with THF/Ethers. Run 1H-13C HSQC to separate by 13C shift. Methylene->HSQC Vacuum Overlap with Acetone/EtOAc. Apply high vacuum (0.1 mbar) for 4-6 hours. Methyl->Vacuum Success Signals Fully Resolved SolventChange->Success HSQC->Success Vacuum->Success

Workflow for resolving 1H NMR signal overlaps in Benzene, 1,4-bis(methylthiomethyl)-.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62 (21), 7512-7515. URL:[Link]

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29 (9), 2176-2179. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Benzene, 1,4-bis(methylthiomethyl)- Workflows

Executive Summary & Mechanistic Grounding Welcome to the Technical Support Center for handling 1,4-bis(methylthiomethyl)benzene (also known as p -xylylene bis(methyl sulfide)). This compound features two highly nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Welcome to the Technical Support Center for handling 1,4-bis(methylthiomethyl)benzene (also known as p -xylylene bis(methyl sulfide)). This compound features two highly nucleophilic thioether (methylsulfanylmethyl) groups. While valuable as a building block in materials science and drug discovery, these sulfur atoms act as potent soft Lewis bases, frequently leading to transition metal catalyst poisoning during cross-coupling, hydrogenation, or C–H functionalization.

The Causality of Deactivation: According to Hard-Soft Acid-Base (HSAB) principles, the soft sulfur lone pairs exhibit a profound binding affinity for soft late-transition metals (e.g., Pd, Pt, Rh, Ru). This interaction outcompetes standard ligands or substrates, driving the catalyst into a stable, off-cycle [Ln​Pd(SR2​)m​] resting state[1]. In heterogeneous catalysis, even parts-per-billion (ppb) levels of thioethers can chemisorb to metal surfaces, permanently blocking catalytically active sites[2]. This guide provides the theoretical framework and actionable, self-validating protocols to bypass these deactivation pathways.

Diagnostic FAQs: Troubleshooting Specific Reaction Failures

Q1: My Pd-catalyzed Suzuki-Miyaura coupling with a halogenated derivative of 1,4-bis(methylthiomethyl)benzene stalled at 15% conversion. I observe no palladium black. What is the mechanism of failure? A: The absence of palladium black indicates your catalyst has not decomposed into inactive bulk metal; rather, it has been sequestered. The bis-thioether motifs are chelating the active L1​Pd(0) species, forming a stable, soluble off-cycle complex. Solution: You must shift the equilibrium away from the sulfur-bound resting state. Switch to highly sterically hindered, electron-rich monophosphine ligands (e.g., XPhos or RuPhos). The extreme steric bulk of the dialkylbiaryl framework physically prevents the coordination of the bulky thioether groups, while the electron-rich phosphine accelerates the desired oxidative addition[1][3].

Q2: I am attempting a catalytic hydrogenation of a reducible group on this molecule. Pd/C and Pt/C yield 0% conversion. How do I proceed? A: Heterogeneous catalysts are highly susceptible to sulfur poisoning because the thioether irreversibly binds to the multicoordinate metal surface, blocking hydrogen activation[2]. Solution: Transition to a sulfur-tolerant catalytic system. You can utilize homogeneous catalysts with tightly bound chelating ligands (e.g., high-loading Crabtree's catalyst), or switch to specialized heterogeneous systems like Single-Atom Catalysts (SACs). SACs, such as atomically dispersed Cu or Ni on nitrogen-doped carbon, exhibit unique resistance to sulfur poisoning due to their isolated active sites and strong metal-support interactions[4].

Q3: Can I pre-emptively oxidize the thioether to prevent poisoning, then reduce it later? A: Yes, if your synthetic route allows for two additional steps. Oxidizing the thioether to a sulfoxide or sulfone converts the sulfur from a soft Lewis base to a much harder, less nucleophilic center. Sulfones do not poison late transition metals[2]. Treat the substrate with mCPBA to yield the bis-sulfone, perform your metal-catalyzed transformation, and subsequently reduce the sulfone back to the thioether using DIBAL-H or a silane-based reducing agent.

Quantitative Data: Ligand Selection Matrix

To predictably overcome thioether poisoning in homogeneous catalysis, ligand selection must prioritize the steric exclusion of the sulfur atom.

Ligand ClassExampleSteric Bulk (Cone Angle / %V bur​ )Relative Deactivation RiskExpected Conversion
Unhindered MonophosphinePPh 3​ 145°Critical (Forms stable Pd-S complexes)< 10%
Bidentate PhosphinedppfModerateHigh15 - 30%
Bulky DialkylbiarylXPhosVery LargeLow (Steric exclusion of S)> 90%
N-Heterocyclic CarbeneIPrVery LargeLow> 85%

Table 1: Impact of ligand steric parameters on Pd-catalyzed cross-coupling efficiency in the presence of thioether substrates[1][3].

Visualizations of Catalytic Dynamics

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd Substrate Poison Thioether Coordination (1,4-bis(methylthiomethyl)benzene) Pd0->Poison TransMet Transmetalation [L-Pd(II)(Ar)(R)] OxAdd->TransMet Nucleophile RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration OffCycle Off-Cycle Resting State [L-Pd(0)(S-R2)n] Poison->OffCycle OffCycle->Pd0 Bulky Ligands (XPhos) DeadCat Irreversible Deactivation (Catalyst Death) OffCycle->DeadCat Prolonged Heating

Fig 1. Catalytic cycle vs. thioether-induced catalyst deactivation pathways.

G Start Reaction Stalled (<20% Conversion) Step1 Check Catalyst State (Black precipitate?) Start->Step1 PathA Yes: Pd Black Formed (Irreversible Death) Step1->PathA PathB No: Homogeneous (Off-Cycle Sequestration) Step1->PathB ActionA1 Use Precatalyst (e.g., Pd G3/G4) PathA->ActionA1 ActionA2 Lower Temp / Stronger Base PathA->ActionA2 ActionB1 Switch to Bulky Ligand (XPhos, RuPhos) PathB->ActionB1 ActionB2 Increase Catalyst Loading (5-10 mol%) PathB->ActionB2

Fig 2. Decision tree for stalled reactions involving bis-thioether substrates.

Self-Validating Experimental Protocol

Protocol: High-Yield Suzuki-Miyaura Coupling in the Presence of Bis-Thioethers Objective: Achieve >90% conversion of a halogenated 1,4-bis(methylthiomethyl)benzene derivative by utilizing a precatalyst system that outpaces sulfur coordination. Self-Validation Mechanism: The inclusion of an internal standard (dodecane) allows for real-time GC-MS monitoring. If the reaction stalls at 30 minutes but no Pd black is observed, the user immediately knows sulfur sequestration has occurred, validating the need for a ligand or loading adjustment rather than a reagent purity check.

Reagents:

  • Aryl halide derivative of 1,4-bis(methylthiomethyl)benzene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 precatalyst (5 mol%)[1]

  • K 3​ PO 4​ (aqueous, 0.5 M, 3.0 equiv)

  • THF (anhydrous, degassed, 5.0 mL)

  • Dodecane (Internal Standard, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the XPhos Pd G3 precatalyst.

    • Expertise Note: Using a G3 precatalyst ensures rapid, quantitative generation of the active L1​Pd(0) species at room temperature. In situ catalyst generation from Pd 2​ (dba) 3​ is too slow and allows the thioether to intercept the under-ligated Pd intermediates.

  • Solvent Addition: Evacuate and backfill the flask with N 2​ three times. Inject the degassed THF and dodecane (internal standard).

  • Base Addition & Initiation: Inject the sparged aqueous K 3​ PO 4​ solution. The biphasic nature helps partition the highly non-polar thioether substrate from the active catalyst interface slightly, reducing immediate poisoning.

  • Reaction Monitoring (Self-Validation): Stir vigorously at 40 °C. At t=30 min, extract a 50 μ L aliquot from the organic layer, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Decision Gate: Calculate conversion against the dodecane peak. If conversion is >50% and proceeding, continue to completion. If conversion is <20% and the solution is clear yellow, thioether sequestration is occurring. Abort, and re-run with 10 mol% catalyst loading or switch to an NHC ligand (e.g., PEPPSI-IPr).

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

References

  • Source: researchgate.
  • Source: nih.
  • Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1,4-Bis(methylthiomethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis and purification of 1,4-bis(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis and purification of 1,4-bis(methylthiomethyl)benzene (CAS: 75919-81-2)[1].

Synthesized via the double SN2 nucleophilic substitution of 1,4-bis(chloromethyl)benzene with sodium methanethiolate (NaSMe)[2], this bifunctional thioether is a critical building block for cyclophanes and advanced materials. However, the reaction matrix is prone to incomplete substitution and oxidative degradation. This guide provides field-proven, self-validating protocols to isolate the >99% pure crystalline product[3].

Quantitative Diagnostic Matrix

Before troubleshooting, you must accurately identify the impurities in your crude mixture. Use the following quantitative data to diagnose your reaction matrix.

Component ProfileChemical IdentityTLC Rf (Hexane:EtOAc 9:1)1H NMR Diagnostic Peak (CDCl3)Solubility Profile
Target Product 1,4-bis(methylthiomethyl)benzene~0.553.65 ppm (s, 4H, Ar-CH2-S)Soluble in hot EtOH, EtOAc, DCM
Impurity A (Mono) 1-(chloromethyl)-4-(methylthiomethyl)benzene~0.454.55 ppm (s, 2H, Ar-CH2-Cl)Soluble in cold EtOH, Hexane
Impurity B (Ox) Sulfoxide / Sulfone derivatives< 0.10 (Baseline)~3.90 - 4.10 ppm (AB q, Ar-CH2-SO)Insoluble in Hexane, Soluble in MeOH
Impurity C (Side) Dimethyl disulfide (DMDS)Volatile (Fades)2.40 ppm (s, 6H, CH3-S-S)Highly volatile, removed in vacuo
Reaction & Degradation Pathway

ReactionPathway SM 1,4-bis(chloromethyl)benzene (Starting Material) Mono 1-(chloromethyl)-4-(methylthiomethyl)benzene (Monosubstituted Intermediate) SM->Mono + NaSMe (Nucleophilic Attack) Prod 1,4-bis(methylthiomethyl)benzene (Target Product) Mono->Prod + NaSMe (Completion) Ox Sulfoxide / Sulfone (Oxidation Degradants) Prod->Ox + O2 (Auto-oxidation)

Fig 1: Synthesis pathway of 1,4-bis(methylthiomethyl)benzene and its primary degradation routes.

Troubleshooting FAQs

Q1: My crude product is an oily semi-solid with a highly pungent odor instead of a crystalline solid. What is the cause, and how do I fix it? Cause: The foul odor and oily consistency are hallmark signs of Dimethyl disulfide (DMDS) and unreacted methanethiol. DMDS forms via the oxidative dimerization of the methanethiolate anion during the reaction. Because DMDS is a liquid at room temperature, it acts as a melting point depressant, preventing the target thioether from crystallizing. Solution: Do not attempt recrystallization yet. Redissolve the crude oil in Ethyl Acetate (EtOAc) and wash vigorously with 1M NaOH to neutralize residual thiols, followed by brine. Concentrate the organic layer using a rotary evaporator under high vacuum (water bath at 45 °C) for at least 2 hours. DMDS (b.p. 109 °C) will volatilize, leaving a crude solid ready for crystallization.

Q2: 1H NMR analysis of my purified batch shows a persistent singlet at ~4.55 ppm. Why is this impurity co-crystallizing, and how do I eliminate it? Cause: The peak at 4.55 ppm corresponds to the benzylic protons (-CH2Cl) of the monosubstituted intermediate (Impurity A). Because this intermediate shares the identical aromatic core and has a similar molecular weight to the target product, it exhibits a nearly identical solubility profile, leading to severe co-precipitation during recrystallization. Solution: Recrystallization alone is inefficient for removing >5% of this impurity. You must drive the reaction to completion. Re-subject the crude mixture to a secondary reaction cycle using 0.5 equivalents of NaSMe in DMF with a catalytic amount of Tetrabutylammonium bromide (TBAB) to force the conversion of the remaining benzylic chlorides.

Q3: My product degrades over time, turning yellow, and TLC shows a highly polar spot at the baseline. What is the degradation mechanism? Cause: Benzyl thioethers are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, leading to the quantitative conversion of sulfides to sulfoxides and eventually sulfones[4]. The benzylic position stabilizes the electron-rich sulfur, making it a prime target for electrophilic oxygen species. Solution: Store the purified solid under an inert atmosphere (Argon or N2) at 4 °C. To remove existing sulfoxides (Impurity B), pass the crude mixture through a short silica gel plug using Hexane:EtOAc (9:1). The highly polar sulfoxide (S=O dipole) will remain tightly bound to the baseline silica, while the non-polar thioether elutes rapidly.

Self-Validating Purification Protocol

Scientific trustworthiness requires that your protocol validates itself before you commit to the final isolation step. Follow this causality-driven workflow.

Phase 1: Liquid-Liquid Extraction & Quench

  • Quench: Dilute the crude reaction mixture with deionized water (3x volume of the reaction solvent) to precipitate inorganic salts (NaCl) and dissolve unreacted NaSMe.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Causality: EtOAc provides the optimal partition coefficient for the thioether while leaving highly polar ionic byproducts in the aqueous phase.

  • Washing: Wash the combined organic layers with saturated brine (50 mL) to break any micro-emulsions and dry over anhydrous Na2SO4.

Phase 2: In-Process Control (IPC) & Volatile Clearance 4. Evaporation: Filter the drying agent and concentrate the filtrate under reduced pressure. 5. Self-Validation Check (Critical): Before recrystallization, remove a 5 mg aliquot of the crude solid and run a rapid 1H NMR in CDCl3. Calculate the integration ratio of the product's thiomethyl protons (singlet, 1.99 ppm) against the mono-impurity's chloromethyl protons (singlet, 4.55 ppm).

  • If Mono-impurity > 5 mol%: Abort crystallization. Perform a secondary NaSMe nucleophilic attack.

  • If Mono-impurity < 5 mol%: Proceed to Phase 3.

Phase 3: Recrystallization 6. Dissolution: Suspend the validated crude solid in absolute ethanol (EtOH). Heat to reflux (78 °C) until complete dissolution occurs. Causality: 1,4-bis(methylthiomethyl)benzene has a steep solubility curve in EtOH, maximizing recovery. 7. Crystallization: Allow the solution to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0 °C) for 1 hour. 8. Isolation: Recover the white, needle-like crystals via vacuum filtration. Wash with ice-cold hexane to displace any residual mother liquor containing trace sulfoxides. Dry in a vacuum oven at 40 °C overnight.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Ext Liquid-Liquid Extraction (EtOAc / H2O) Crude->Ext Aq Aqueous Phase (Salts, NaSMe) Ext->Aq Discard Org Organic Phase (Product, Impurities) Ext->Org Retain Evap Rotary Evaporation (High Vacuum) Org->Evap Remove DMDS Recryst Recrystallization (Hot Ethanol) Evap->Recryst Dissolve Pure Pure Product Crystals (>99% Purity) Recryst->Pure Vacuum Filtration Mother Mother Liquor (Sulfoxides, Mono-adduct) Recryst->Mother Filtrate

Fig 2: Step-by-step liquid extraction and recrystallization workflow for isolating the thioether.

References
  • Title: Benzene, 1,4-bis(methylthiomethyl)- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters Source: Organics (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: TLC Reaction Monitoring for Benzene, 1,4-bis(methylthiomethyl)-

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Benzene, 1,4-bis(methylthiomethyl)- (CAS: 1208-20-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Benzene, 1,4-bis(methylthiomethyl)- (CAS: 1208-20-4). Due to its dual thioether functionality, this molecule is frequently subjected to oxidation (forming sulfoxides or sulfones) or metal complexation.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the chemical causality behind chromatographic behavior, providing you with a self-validating system to ensure absolute confidence in your reaction monitoring.

The Causality of Thioether Chromatography

Benzene, 1,4-bis(methylthiomethyl)- features a hydrophobic aromatic core flanked by two polarizable, yet relatively non-polar, thioether groups. When monitoring its most common synthetic transformations—specifically oxidation—the chromatographic behavior is dictated by drastic shifts in the molecular dipole moment.

The unoxidized thioether interacts weakly with the polar silanol groups of the stationary silica phase, resulting in high retention factors ( Rf​ ) in non-polar solvent systems. However, as oxidation introduces highly polarized S=O bonds, the molecule's affinity for the silica gel increases exponentially due to strong hydrogen bonding and dipole-dipole interactions. This necessitates a dynamic approach to mobile phase selection, often requiring a gradient shift from hexanes to highly polar solvents like ethyl acetate or methanol to successfully elute the fully oxidized bis-sulfone.

Polarity_Shift SM 1,4-bis(methylthiomethyl)benzene (Thioether: Non-Polar, High Rf) Int Mono/Bis-Sulfoxide Intermediates (Polar, Mid-to-Low Rf) SM->Int Oxidation[O] Drastic Polarity Increase Prod Bis-Sulfone Product (Highly Polar, Lowest Rf) Int->Prod Further Oxidation [O] Maximum Polarity

Oxidation pathway and resulting TLC polarity shifts for the target molecule.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, every TLC plate must act as an internally controlled experiment. The following protocol utilizes the "co-spotting" technique to eliminate false positives caused by solvent front anomalies[1][2].

Step-by-Step Methodology
  • Sample Preparation: Extract a 10 µL aliquot from your reaction vessel. Quench and dilute this immediately in 100 µL of an appropriate solvent (e.g., Ethyl Acetate) in a clean vial. Dilution is critical; over-concentrated samples will streak and obscure closely eluting intermediate spots[3].

  • Plate Preparation & Spotting: Use a silica gel 60 F-254 plate[2]. Draw a baseline 1 cm from the bottom. Spot three distinct lanes:

    • Lane 1 (SM): Pure starting material reference.

    • Lane 2 (Co-spot): Spot the starting material, let it dry, and spot the reaction aliquot directly on top of it[1].

    • Lane 3 (Rxn): The diluted reaction aliquot.

  • Elution: Place the plate in a pre-equilibrated TLC chamber containing the mobile phase (Start with 8:2 Hexanes:Ethyl Acetate for early reaction stages). Ensure the solvent level is below the baseline. Remove the plate when the solvent front is 1 cm from the top and mark the front immediately with a pencil[2].

  • Non-Destructive Visualization (UV): Examine the dried plate under a 254 nm UV lamp. The aromatic ring of the molecule acts as a chromophore, absorbing the UV light and appearing as a dark spot against the green fluorescent background of the F-254 plate[4].

  • Destructive Visualization (Staining): Dip the plate quickly into a Potassium Permanganate ( KMnO4​ ) stain solution. Wipe the excess from the back of the plate and heat gently with a heat gun. Thioethers are strongly reductive and will reduce the purple Mn(VII) to Mn(II) , often appearing as bright white or yellow-brown spots against the pink/purple background[5].

TLC_Workflow Prep 1. Sample Prep (Dilute Aliquot) Spot 2. Spotting (SM, Co-spot, Rxn) Prep->Spot Elute 3. Elution (Hexane:EtOAc) Spot->Elute UV 4. UV Detection (254 nm) Elute->UV Stain 5. KMnO4 Stain (Oxidative) UV->Stain

Workflow for TLC reaction monitoring of 1,4-bis(methylthiomethyl)benzene.

Quantitative Data & Visualization Profiles

The table below summarizes the expected chromatographic behavior of the starting material and its oxidation products. Use this as a reference to track reaction progress.

Compound StateFunctional GroupRelative PolarityExpected Rf​ (7:3 Hex:EtOAc)UV (254 nm) KMnO4​ Stain Reaction
Starting Material Bis-thioetherLow~0.70 - 0.85ActiveStrong (White/Brown spot)
Intermediates Mono/Bis-sulfoxidesHigh~0.20 - 0.40ActiveStrong (White/Brown spot)
Final Product Bis-sulfoneVery High~0.00 - 0.10ActiveWeak / No Reaction

Note: The bis-sulfone represents the fully oxidized state of the sulfur atoms. Because KMnO4​ relies on the presence of oxidizable functional groups[4], the final bis-sulfone product will show strong UV activity but will be largely invisible to the permanganate stain.

Troubleshooting & FAQs

Q: My KMnO4​ stain turns yellow immediately across the entire plate before any spots can develop. What went wrong? A: This is a classic sign of mobile phase contamination. The KMnO4​ stain is a harsh oxidizer and is entirely incompatible with eluents containing triethylamine (TEA) or residual alcohols[5]. If your solvent system contains these additives, the entire plate will reduce the stain to a yellow/brown color[5]. To fix this, ensure you thoroughly dry the TLC plate with a heat gun to evaporate all residual eluent before dipping it into the stain[5].

Q: The starting material spot has disappeared, but I don't see any product spots under UV or after staining. Where did my compound go? A: Your compound has likely oxidized into the highly polar bis-sulfone and is stuck at the baseline. Because the polarity shift from a thioether to a bis-sulfone is massive, a non-polar solvent system (like 9:1 Hexanes:EtOAc) will not move the product. Switch your mobile phase to a much more polar system, such as 100% Ethyl Acetate or 95:5 Dichloromethane:Methanol, to elute the product off the baseline.

Q: I am observing severe streaking and tailing of the intermediate spots, making it impossible to calculate accurate Rf​ values. How can I resolve this? A: Sulfoxides are highly polar and act as strong hydrogen-bond acceptors, causing them to interact aggressively with the silica gel. This leads to concentration overload and streaking. First, try diluting your reaction aliquot further before spotting. If tailing persists, you can add a small modifier to your mobile phase to suppress these secondary interactions. For highly polar compounds that tend to "tail", adding a trace amount of acetic acid (e.g., 2 drops per 10 mL of solvent) can sharpen the spots[2][3]. Caution: Do not use TEA if you plan to use a KMnO4​ stain.

Q: The UV 254 nm signal is too weak to confidently monitor the reaction, even though the starting material has a benzene ring. A: While the benzene ring is a valid chromophore, the isolated methylthiomethyl groups do not significantly extend the conjugated system[5]. If your reaction is highly dilute, the UV absorbance may fall below the visual detection threshold. In this case, you must rely on chemical staining. KMnO4​ is highly sensitive to oxidizable groups like sulfides and thiols[4], making it the superior visualization method for the early stages of this specific reaction.

References

  • Reach Devices.
  • University of Liverpool. "TLC Stains." University of Liverpool.
  • Chemistry LibreTexts. "2.3B: Uses of TLC." LibreTexts.
  • Edubirdie. "Monitoring Reactions by TLC." Edubirdie.
  • TCI Chemicals. "TLC Stains." Tokyo Chemical Industry Co., Ltd.
  • Washington State University. "Monitoring Reactions by TLC." WSU.
  • Chemistry LibreTexts. "2.

Sources

Troubleshooting

Technical Support Center: Benzene, 1,4-bis(methylthiomethyl)- Degradation &amp; Stability Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2). This bifunctional benzylic thioether presents unique challenges during synthesis, storage, and analysis. Because the molecule features two highly nucleophilic sulfur centers and weak benzylic C–S bonds, it is highly susceptible to S-oxidation and homolytic cleavage.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my sample exhibit a shift to earlier retention times (higher polarity) during RP-HPLC analysis after prolonged storage? A1: This is a classic hallmark of oxidative degradation. The thioether moieties in 1,4-bis(methylthiomethyl)benzene are highly susceptible to auto-oxidation. The nucleophilic sulfur atoms readily donate their lone pairs to dissolved oxygen or reactive oxygen species (ROS), forming sulfoxides (-S(=O)-) and subsequently sulfones (-S(=O)₂-)[1]. Because sulfoxides and sulfones are significantly more polar than the parent thioether, they interact less with the hydrophobic C18 stationary phase, causing them to elute earlier. Causality Insight: The electron-rich nature of the sulfur atom makes the first oxidation step (to sulfoxide) kinetically rapid. However, the newly formed sulfinyl group is electron-withdrawing, which drastically slows down the second oxidation step to the sulfone unless strong oxidants are present[2].

Q2: We observe volatile, foul-smelling byproducts when the compound is exposed to high heat or intense UV light. What is the mechanistic cause? A2: You are observing the homolytic cleavage of the benzylic carbon-sulfur (C–S) bond. The C–S bond in benzyl methyl sulfides has a relatively low bond dissociation energy (approximately 51.5 kcal/mol)[3]. Under thermal stress (typically >200°C) or UV irradiation, this bond cleaves to generate a benzylic radical and a methylthio radical (•SCH₃). The methylthio radicals rapidly dimerize to form dimethyl disulfide (CH₃SSCH₃), which is highly volatile and possesses a pungent, garlic-like odor.

Q3: Can we predict the degradation profile of this compound in complex biological matrices? A3: Yes, in silico prediction tools (such as Zeneth) can model these degradation pathways based on functional group matching and bond dissociation energies[4]. For 1,4-bis(methylthiomethyl)benzene, predictive models will flag the thioether groups for S-oxidation and the benzylic positions for potential hydroxylation. However, empirical validation via forced degradation studies remains mandatory for regulatory compliance.

Troubleshooting Guide: Experimental Anomalies

Issue 1: Incomplete Oxidation in Advanced Oxidation Processes (AOPs)
  • Symptom: When attempting to intentionally degrade the compound for wastewater remediation studies, sulfoxide intermediates accumulate without progressing to sulfones.

  • Root Cause: As mentioned, the first oxidation step is fast, but the second is slow. Standard Fenton reactions or low-dose H₂O₂ often lack the oxidation potential required to overcome the electron-withdrawing effect of the sulfoxide intermediate.

  • Solution: Switch to a more potent, localized oxidative system. Generating chlorine dioxide in situ (using sodium chlorite and hydrochloric acid) has been proven to efficiently drive benzyl-substituted sulfides completely to sulfones[2].

Issue 2: Analyte Loss During Sample Preparation
  • Symptom: Poor recovery of the parent compound during liquid-liquid extraction from aqueous media.

  • Root Cause: The compound is highly hydrophobic (predicted logP ~ 3.4) and can adsorb to plastic consumables. Furthermore, if the extraction solvent contains trace peroxides (e.g., aged diethyl ether or THF), rapid S-oxidation will occur during the solvent-evaporation step, converting your parent compound into unmeasured degradants.

  • Solution: Use strictly peroxide-free, high-purity solvents. Add a volatile antioxidant (e.g., BHT at 0.01%) to the extraction solvent if compatible with your downstream LC-MS/MS analysis. Use silanized glassware to prevent non-specific hydrophobic binding.

Quantitative Degradation Kinetics

The following table summarizes the expected degradation kinetics and primary products under various stress conditions.

Stress ConditionPrimary Degradation PathwayMajor Degradant FormedRelative Reaction Rate / Yield
3% H₂O₂ (24h, 25°C) S-OxidationMono/Di-SulfoxideFast (>90% conversion)
NaClO₂ / HCl (Excess) Deep S-OxidationMono/Di-SulfoneModerate (7–70% yield)[2]
UV Light (254 nm) Homolytic CleavageDimethyl disulfideFast (High radical yield)
0.1 M HCl / NaOH (60°C) HydrolysisN/A (Stable)Very Slow (Hydrolytically stable)[1]

Standardized Forced Degradation Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory quenching steps and a mass-balance calculation to prove that no degradation occurred after the experiment concluded.

Step 1: Solution Preparation Prepare a 1.0 mg/mL stock solution of 1,4-bis(methylthiomethyl)benzene in HPLC-grade Acetonitrile. Dilute to a working concentration of 0.1 mg/mL using a 50:50 (v/v) Acetonitrile/Water mixture.

Step 2: Stress Application

  • Oxidative: Transfer 5 mL of the working solution to a glass vial. Add 0.5 mL of 3% (v/v) H₂O₂. Cap tightly and incubate at 25°C for 24 hours[1].

  • Photolytic: Place 5 mL in a quartz cuvette. Expose to UV-Vis light targeting an overall illumination of 1.2 million lux hours (ICH Q1B guidelines).

  • Thermal: Seal 5 mL in a headspace vial. Incubate in a dark oven at 60°C for 7 days.

Step 3: Quenching (Critical Step) Scientist's Insight: Why quench? Residual hydrogen peroxide will continue to oxidize the thioether while the sample sits in the autosampler queue, leading to artificially inflated degradation yields.

  • Add 0.1 mL of 10% sodium bisulfite to the oxidative sample to immediately neutralize residual peroxides.

Step 4: LC-MS/MS Analysis & Self-Validation Analyze all samples using a stability-indicating LC-MS/MS method.

  • Validation Check: Calculate the mass balance by summing the peak areas of the parent compound and all identified degradants (adjusted for ionization response factors). A mass balance between 95–105% confirms that no volatile degradants (like dimethyl disulfide) were lost during sample preparation, validating the integrity of your protocol.

Pathway Visualizations

OxidationPathway A 1,4-bis(methylthiomethyl)benzene (Thioether) B Mono/Di-Sulfoxide Intermediate A->B ROS / O2 (k1) C Mono/Di-Sulfone Final Product B->C Excess Oxidant (k2)

Oxidative degradation pathway of 1,4-bis(methylthiomethyl)benzene to sulfoxides and sulfones.

CleavagePathway A 1,4-bis(methylthiomethyl)benzene B Benzylic Radical Intermediate A->B UV / Heat Homolytic Cleavage C Methylthio Radical (•SCH3) A->C UV / Heat Homolytic Cleavage D Recombination / Cross-coupling Products B->D Radical Scavenging E Dimethyl Disulfide (CH3SSCH3) C->E Dimerization

Homolytic cleavage of the benzylic C-S bond under thermal or photochemical stress.

Workflow Step1 Sample Preparation (1 mg/mL in MeCN/H2O) Step2 Stress Conditions Application Step1->Step2 Cond1 Oxidative (3% H2O2, 24h) Step2->Cond1 Cond2 Photolytic (UV-Vis, 1.2M lux hr) Step2->Cond2 Cond3 Thermal (60°C, 7 days) Step2->Cond3 Step3 Quenching & Neutralization Cond1->Step3 Cond2->Step3 Cond3->Step3 Step4 LC-MS/MS Analysis (Identification & Quantitation) Step3->Step4

Standardized workflow for forced degradation studies of benzylic thioether compounds.

References

  • Overcoming stability issues of Benzene,[2-(methylthio)ethyl]- during storage. Benchchem. 1

  • Thermal Decomposition of Sulfides. ElectronicsAndBooks. 3

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications. 4

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Benzene, 1,4-bis(methylthiomethyl)- vs. Alternative Dithioether Ligands in Coordination Chemistry

Introduction to Dithioether Coordination Dynamics In the field of supramolecular chemistry, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Dithioether Coordination Dynamics

In the field of supramolecular chemistry, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. Benzene, 1,4-bis(methylthiomethyl)- (often abbreviated as BMTMB, CAS: 75919-81-2) is a highly effective bidentate dithioether ligand[1]. According to Pearson’s Hard-Soft Acid-Base (HSAB) principle, the soft sulfur donor atoms of dithioether ligands exhibit a pronounced affinity for soft d10 coinage metal ions, such as Ag(I) and Cu(I)[2].

This guide objectively compares the structural performance, mechanistic behavior, and application potential of BMTMB against fully flexible aliphatic dithioethers (e.g., 1,2-bis(methylthio)ethane, BMTE) and bulky aryl-thioethers (e.g., 1,4-bis(phenylthio)butane, BPTB).

Structural and Thermodynamic Profiling

The architectural outcome of a coordination polymer is fundamentally dictated by the ligand's degrees of freedom[3]. BMTMB features a rigid 1,4-phenylene core flanked by two flexible methylthiomethyl arms, striking a balance between structural predictability and conformational adaptability.

Comparative Ligand Data
PropertyBenzene, 1,4-bis(methylthiomethyl)- (BMTMB)1,2-bis(methylthio)ethane (BMTE)1,4-bis(phenylthio)butane (BPTB)
Spacer Backbone Aromatic (1,4-Phenylene)Aliphatic (Ethane)Aliphatic (Butane)
Flexibility Semi-RigidHighly FlexibleFlexible (Bulky Termini)
Primary Coordination Exobidentate Bridging ( μ2​ )Chelating / BridgingBridging ( μ2​ )
Steric Constraint Prevents intramolecular chelationAllows 5-membered chelate ringsHinders dense packing
Typical Topology 1D Chains, 2D SheetsDiscrete Complexes, 1D Chains1D Ribbons, 2D Layers

Mechanistic Causality in Network Topology

The thermodynamic stability and final topology of the coordination network are driven by the interplay between ligand rigidity and counter-anion templating.

Steric Enforcement: The 1,4-phenylene spacer in BMTMB enforces a spatial separation of approximately 6.5 Å between the two sulfur donors. This rigid distance sterically prohibits the ligand from bending back to chelate a single metal center. Consequently, BMTMB is forced into an exobidentate bridging mode, reliably driving the propagation of extended 1D or 2D supramolecular architectures[3]. In contrast, highly flexible aliphatic ligands like BMTE can easily adopt a gauche conformation, which entropically favors the formation of discrete, 5-membered chelate rings around a single metal ion unless a high metal-to-ligand ratio forces a bridging state[3].

Anionic Templating: The choice of counter-anion plays a critical causal role in the self-assembly process. Weakly coordinating anions (e.g., BF 4−​ , PF 6−​ ) act purely as spatial templates, leading to cationic polymeric frameworks. Conversely, moderately coordinating anions like NO 3−​ actively participate in the primary coordination sphere, bridging adjacent metal centers and often expanding 1D chains into 2D corrugated sheets[2],[4].

G M d10 Metal Center (Ag+, Cu+) L1 BMTMB Ligand (Semi-Rigid Spacer) M->L1 HSAB Soft-Soft L2 BMTE Ligand (Flexible Spacer) M->L2 HSAB Soft-Soft O1 Bridging Mode (Extended Networks) L1->O1 Steric Hindrance Prevents Chelation L2->O1 High M:L Ratio O2 Chelating Mode (Discrete Complexes) L2->O2 Entropically Favored

Mechanistic pathway of self-assembly based on dithioether ligand flexibility.

Experimental Protocol: Self-Validating Synthesis of Ag(I)-BMTMB CPs

To achieve thermodynamically stable single crystals suitable for X-ray diffraction, direct mixing must be avoided, as it typically yields kinetic, amorphous precipitates. A self-validating liquid-liquid slow diffusion (layering) technique is required[4].

Workflow S1 1. Solubilization (AgNO3 in MeOH) S3 3. Layering (Buffer Zone) S1->S3 S2 2. Ligand Prep (BMTMB in CHCl3) S2->S3 S4 4. Slow Diffusion (Dark, 25°C) S3->S4 Concentration Gradient S5 5. X-Ray Validation (Single Crystals) S4->S5 Nucleation

Self-validating slow-diffusion workflow for coordination polymer crystallization.

Step-by-Step Methodology
  • Solubilization: Dissolve 0.1 mmol of AgNO 3​ in 5 mL of methanol. In a separate vial, dissolve 0.1 mmol of BMTMB in 5 mL of chloroform. Causality: Methanol and chloroform possess different densities, allowing for the creation of a stable, gravity-driven interface.

  • Buffer Layering: In a narrow glass crystallization tube, carefully pipette the heavier chloroform/ligand solution to the bottom. Gently layer 2 mL of a 1:1 methanol/chloroform solvent mixture directly on top. Causality: The buffer zone slows the diffusion rate, preventing rapid supersaturation. This thermodynamic control favors the nucleation of fewer, high-quality single crystals rather than microcrystalline powder.

  • Metal Addition: Carefully overlay the lighter methanol/Ag(I) solution on top of the buffer layer.

  • Incubation: Seal the tube tightly and store it in complete darkness at ambient temperature (20-25°C) for 1 to 2 weeks. Causality: Ag(I) complexes are highly photosensitive; darkness prevents the photoreduction of the metal centers into metallic silver nanoparticles[3].

  • Validation: Harvest the resulting crystals, wash with cold diethyl ether, and dry under a vacuum. Validate bulk phase purity using Powder X-Ray Diffraction (PXRD) by matching the experimental peaks to the simulated pattern derived from single-crystal data.

Performance Metrics and Applications

Thermal Stability: Coordination polymers constructed with BMTMB generally exhibit robust thermal stability. Thermogravimetric analysis (TGA) reveals that these complexes typically remain stable up to 200-250°C, decomposing in a single step to yield pure metallic silver or metal sulfide residues[3].

Antibacterial Efficacy: Recent investigations highlight that 2D silver-based coordination polymers assembled with dithioether ligands serve as highly efficient, sustained-release reservoirs for Ag + ions. The polymeric structure imparts excellent stability in aqueous media, providing prolonged antibacterial activity against both Gram-negative and Gram-positive bacteria without the rapid, toxic depletion observed in simple silver salts[5],[4].

Photoluminescence: When coordinated with Cu(I) halides, dithioether networks frequently display strong luminescence at room temperature. This is driven by metal-to-ligand charge transfer (MLCT) or cluster-centered transitions within cubane-like Cu 4​ I 4​ secondary building units, making them highly viable candidates for solid-state chemical sensing and optoelectronics[6].

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Comparative

A Comparative Guide to the Coordination Chemistry of Benzene, 1,4-bis(methylthiomethyl)- and its Selenium Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry, the subtle yet significant differences between donor atoms can profoundly influence the structure, reactivity, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, the subtle yet significant differences between donor atoms can profoundly influence the structure, reactivity, and potential applications of metal complexes. This guide provides an in-depth comparison of the coordination chemistry of two structurally related ligands: Benzene, 1,4-bis(methylthiomethyl)- (a dithioether) and its selenium analog, Benzene, 1,4-bis(methylselenomethyl)- (a diselenoether). By examining their synthesis, coordination behavior with various metals, and the resulting complex properties, this document aims to equip researchers with the fundamental knowledge to strategically select between these sulfur- and selenium-based ligands for their specific applications, from catalysis to materials science and drug development.

Introduction: The Sulfur vs. Selenium Donor Atom

The choice between a sulfur (S) and a selenium (Se) donor atom in a ligand framework is a critical design element in coordination chemistry. Both elements belong to Group 16 of the periodic table, but selenium, being larger and more polarizable than sulfur, imparts distinct electronic and steric properties to its corresponding ligands. According to the Hard-Soft Acid-Base (HSAB) theory, both thioether and selenoether ligands are classified as soft bases, showing a preference for coordination with soft metal ions such as Pd(II), Pt(II), Au(I), and Ru(II). However, the increased softness and polarizability of selenium generally lead to stronger interactions with these soft metals compared to sulfur. This can manifest in shorter relative bond lengths, different coordination geometries, and altered electronic properties of the resulting metal complexes.

This guide will explore these differences through the lens of the 1,4-bis(methylthiomethyl)benzene and 1,4-bis(methylselenomethyl)benzene ligand systems.

Ligand Synthesis: A Tale of Two Chalcogens

The synthesis of both the dithioether and diselenoether ligands typically starts from a common precursor, 1,4-bis(bromomethyl)benzene or 1,4-bis(chloromethyl)benzene. The key difference lies in the introduction of the sulfur or selenium moiety.

Synthesis of Benzene, 1,4-bis(methylthiomethyl)-

The synthesis of the dithioether ligand is a straightforward nucleophilic substitution reaction.

Experimental Protocol:

  • Preparation of Sodium Thiomethoxide: Sodium metal is carefully dissolved in methanol under an inert atmosphere to generate sodium methoxide. Methanethiol is then bubbled through this solution, or sodium thiomethoxide is generated in situ from methanethiol and a base like sodium hydroxide.

  • Reaction with Dihalide: A solution of 1,4-bis(bromomethyl)benzene in a suitable solvent like ethanol or THF is added dropwise to the sodium thiomethoxide solution at room temperature.

  • Work-up: The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

Caption: Synthetic route to Benzene, 1,4-bis(methylthiomethyl)-.

Synthesis of Benzene, 1,4-bis(methylselenomethyl)-

The synthesis of the selenium analog follows a similar strategy but requires handling of more reactive and potentially toxic selenium reagents.

Experimental Protocol:

  • Preparation of Sodium Methylselenide: A common method involves the reduction of dimethyl diselenide (CH₃SeSeCH₃) with a reducing agent like sodium borohydride in ethanol to generate sodium methylselenide (NaSeCH₃) in situ. Alternatively, elemental selenium can be reduced with sodium in liquid ammonia, followed by reaction with methyl iodide.

  • Reaction with Dihalide: The solution of sodium methylselenide is then reacted with 1,4-bis(bromomethyl)benzene, analogous to the thioether synthesis.

  • Work-up: The work-up procedure is similar to that for the thioether ligand, with extra precautions taken due to the potential toxicity of selenium compounds.

Caption: Synthetic route to Benzene, 1,4-bis(methylselenomethyl)-.

Coordination Chemistry: A Comparative Analysis

The coordination behavior of these ligands is best illustrated by examining their complexes with soft transition metals. While direct comparative studies on the exact title ligands are scarce, valuable insights can be drawn from closely related systems. A study on the coordination of 1,4-bis(phenylthiomethyl)-1,2,3-triazole and 1,4-bis(phenylselenomethyl)-1,2,3-triazole with ruthenium provides a strong basis for comparison.

Structural Comparison: Bond Lengths and Geometries

In complexes of the type [(η⁶-C₆H₆)RuCl(L)]PF₆, where L is the bidentate sulfur or selenium ligand, single-crystal X-ray diffraction reveals key structural differences.

ParameterRuthenium-Sulfur ComplexRuthenium-Selenium ComplexReference
Ru-E Bond Length (Å)2.388(2) - 2.3902(19)2.5007(4) - 2.5262(19)

The longer Ru-Se bond compared to the Ru-S bond is expected due to the larger covalent radius of selenium. Despite the longer bond, the interaction is considered strong, reflecting the soft nature of both the Ru(II) center and the selenium donor. The coordination geometry around the ruthenium center in both cases is a typical "piano stool" geometry.

Spectroscopic Properties: Probing the Metal-Ligand Interaction

NMR Spectroscopy:

  • ¹H NMR: The methylene protons (Ar-CH₂-E-) of the ligands provide a useful probe for coordination. Upon coordination to a metal center, these protons typically experience a downfield shift due to the deshielding effect of the metal. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand interaction.

  • ⁷⁷Se NMR: For the selenium analog, ⁷⁷Se NMR spectroscopy is a powerful tool. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. Coordination to a metal center generally results in a significant change in the ⁷⁷Se chemical shift, providing direct evidence of coordination. The magnitude and direction of this shift can offer insights into the nature of the metal-selenium bond.

Infrared (IR) Spectroscopy:

While less informative for the C-S and C-Se stretching vibrations of the ligands themselves, IR spectroscopy is crucial for characterizing co-ligands in the metal complexes (e.g., carbonyls, halides) and can provide indirect information about the electronic effects of the thioether versus selenoether ligand.

Experimental Workflows: Synthesis of Metal Complexes

The synthesis of metal complexes with these ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

General Experimental Protocol for Palladium(II) Complex Synthesis:

  • Ligand Solution: A solution of the dithioether or diselenoether ligand is prepared in a solvent such as dichloromethane or methanol.

  • Metal Precursor Solution: A solution of a palladium(II) precursor, for example, [PdCl₂(CH₃CN)₂], is prepared in the same or a compatible solvent.

  • Reaction: The ligand solution is added dropwise to the metal precursor solution with stirring at room temperature.

  • Isolation: The resulting complex, which may precipitate out of solution or be obtained after solvent evaporation, is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

  • Characterization: The identity and purity of the complex are confirmed by techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex or by vapor diffusion.

Caption: General workflow for the synthesis of metal complexes.

Conclusion and Future Perspectives

The choice between Benzene, 1,4-bis(methylthiomethyl)- and its selenium analog offers a subtle but powerful tool for tuning the properties of coordination complexes. The greater polarizability and softness of selenium generally lead to stronger interactions with soft metals, which can be advantageous in applications where robust metal-ligand binding is crucial. However, the higher cost and potential toxicity of selenium compounds, as well as the often more challenging synthesis, are important considerations.

Future research in this area could focus on a systematic comparative study of a series of metal complexes with both ligands to provide a more comprehensive dataset of structural and spectroscopic parameters. Investigating the catalytic activity of these complexes in various organic transformations would also be a valuable endeavor, potentially revealing differences in reactivity and selectivity stemming from the different chalcogen donor atoms. For drug development professionals, understanding how the choice of chalcogen affects the biological activity and stability of metallodrugs is a promising avenue for exploration.

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Coordination Chemistry Reviews - NSF PAR (March 17 2025) The vast majority of these reactions proceed via the following mechanistic steps: 1) oxidative addition of an aryl halide. (ArX) into a Pd0 species to generate a PdII(Ar)X intermediate; 2) trans- metalation of a nucleophilic coupling partner (the identity of which often determines the type of reaction) to generate the bis-organometallic. PdII(Ar1)(Ar2); 3) reductive elimination of the aryl groups to form the cross-coupled Ar1-Ar2 species and regenerate the active Pd0 catalyst, which completes the catalytic cycle (Fig. 1). In recent years, significant strides have also been made in using Pd catalysts for facilitating C

Validation

Isotope Labeling of 1,4-Bis(methylthiomethyl)benzene for Mechanistic Studies: A Comparative Guide

Executive Summary 1,4-Bis(methylthiomethyl)benzene (CAS: 75919-81-2) is a foundational precursor in the synthesis of poly(p-phenylene vinylene) (PPV) via the sulfinyl precursor route [1]. Compared to the traditional Wess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis(methylthiomethyl)benzene (CAS: 75919-81-2) is a foundational precursor in the synthesis of poly(p-phenylene vinylene) (PPV) via the sulfinyl precursor route [1]. Compared to the traditional Wessling (sulfonium) route, the sulfinyl route avoids ionic precursor polymers, thereby reducing structural defects in the final optoelectronic material. However, optimizing the molecular weight and polydispersity of PPV requires a precise understanding of the polymerization mechanism—specifically, the formation of the highly reactive p-quinodimethane intermediate and its subsequent chain growth.

As a Senior Application Scientist, I have structured this guide to objectively compare isotope labeling strategies (Deuterium vs. Carbon-13) used to probe these mechanisms. By employing these self-validating labeling techniques, researchers can definitively differentiate between radical and anionic polymerization pathways, enabling the synthesis of tailor-made conjugated block copolymers.

Mechanistic Context: The Sulfinyl Precursor Route

The transformation of 1,4-bis(methylthiomethyl)benzene into PPV is a multi-step process. First, the bis-sulfide is oxidized to a sulfinyl monomer. Upon treatment with a strong base, a benzylic proton is abstracted, and a sulfenate leaving group is eliminated to form the p-quinodimethane intermediate. This intermediate polymerizes into a precursor polysulfoxide, which undergoes thermal elimination to yield fully conjugated PPV.

The core mechanistic question lies in the base-induced elimination step: Does it proceed via a reversible E1cb mechanism or a concerted E2 mechanism? Furthermore, does the p-quinodimethane polymerize via a biradical or a living anionic pathway? Isotope labeling provides the definitive answers.

Pathway A 1,4-bis(methylthiomethyl)benzene (Precursor) B Sulfinyl Monomer (Oxidation) A->B H2O2 / TeO2 C p-Quinodimethane (Intermediate) B->C Base (e.g., LHMDS) - H+, - RS(O)CH3 D Precursor Polymer (Polysulfoxide) C->D Polymerization (Anionic or Radical) E PPV (Conjugated Polymer) D->E Thermal Elimination 140-200 °C

Reaction pathway of the sulfinyl precursor route to PPV from 1,4-bis(methylthiomethyl)benzene.

Comparative Analysis of Labeling Strategies

To probe the causality of the reaction kinetics, two primary isotope labeling strategies are employed. Each serves a distinct mechanistic purpose.

Strategy A: α,α′ -d4 Labeling (Benzylic Deuteration)
  • Causality & Purpose: By replacing the benzylic protons with deuterium, researchers can measure the Kinetic Isotope Effect (KIE) during the base-induced formation of p-quinodimethane. If the deprotonation is the rate-determining step (E2 mechanism), the cleavage of the C-D bond will be significantly slower than the C-H bond, yielding a primary KIE ( kH​/kD​>2 ). If the mechanism is E1cb (fast, reversible deprotonation followed by slow leaving group expulsion), the KIE will be near 1.

  • Performance: Highly effective for kinetic resolution. utilized this strategy to prove that the elimination proceeds via an E2 pathway in alcoholic solvents [1].

Strategy B: 13 C-Methyl Labeling
  • Causality & Purpose: Labeling the methyl group of the methylthio/methylsulfinyl moiety ( 13 CH 3​ ) is used for end-group analysis. In an anionic polymerization pathway, the base (e.g., LHMDS) can act as an initiator, and specific 13 C-labeled end-cappers can be used to quench the living polymer chains.

  • Performance: Essential for proving the "living" nature of the polymerization. used end-group analysis to unambiguously prove that using sterically hindered bases in THF shifts the mechanism from radical to purely anionic [2].

Quantitative Data Presentation
Feature α,α′ -d4 Labeling (Benzylic) 13 C-Methyl Labeling
Target Position Benzylic -CH 2​
  • groups
Terminal -S-CH 3​ groups
Primary Mechanistic Utility Kinetic Isotope Effect (KIE) determinationEnd-group analysis & tracking leaving groups
Analytical Technique Stop-Flow UV-Vis Spectroscopy 13 C NMR & ESI-Mass Spectrometry
Synthetic Complexity High (Requires d4-p-xylene starting material)Moderate (Requires 13 C-labeled methylating agents)
Cost HighModerate
Key Finding Enabled Confirmed concerted E2 elimination pathwayConfirmed living anionic polymerization pathway

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. The analytical readouts inherently verify the success of the preceding chemical steps.

Protocol 1: Synthesis of α,α′ -d4-1,4-bis(methylthiomethyl)benzene

This protocol ensures complete isotopic purity at the benzylic positions, which is critical to avoid skewed KIE data.

  • Reagent Preparation: Dissolve 10 mmol of 1,4-bis(chloromethyl)benzene-d4 (commercially available or synthesized from d4-p-xylene) in 50 mL of anhydrous ethanol under an argon atmosphere.

  • Thiolation: Slowly add 22 mmol of sodium methanethiolate (NaSMe) dropwise to the solution at 0 °C to prevent exothermic side reactions.

  • Reflux: Heat the mixture to reflux for 4 hours. The causality of the reflux is to drive the nucleophilic substitution ( SN​2 ) to completion.

  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with dichloromethane (3 x 30 mL). Dry the organic layer over MgSO 4​ and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the product via 1 H NMR. A successful synthesis is validated by the complete absence of the benzylic singlet at ~3.7 ppm. Only the methyl singlet (~2.0 ppm) and aromatic protons (~7.2 ppm) should remain visible.

Protocol 2: Stop-Flow UV-Vis Kinetic Isotope Effect (KIE) Determination

This experiment measures the rate of p-quinodimethane formation.

Workflow Step1 Prepare D-Labeled & Unlabeled Sulfinyl Monomers Step2 Equilibrate in Stop-Flow UV-Vis Spectrometer (2-butanol) Step1->Step2 Step3 Inject Base (sec-BuONa) to Initiate Reaction Step2->Step3 Step4 Monitor Absorbance at λmax ~320 nm (p-Quinodimethane) Step3->Step4 Step5 Calculate Rate Constants (kH and kD) & Extract KIE Step4->Step5

Stop-flow UV-vis experimental workflow for determining the Kinetic Isotope Effect (KIE).

  • Monomer Oxidation: Oxidize the labeled and unlabeled bis-sulfides to their respective sulfinyl monomers using H 2​ O 2​ /TeO 2​ in methanol.

  • Solution Preparation: Prepare equimolar solutions (e.g., 1×10−4 M) of the unlabeled and d4-labeled sulfinyl monomers in anhydrous 2-butanol. Prepare a separate solution of sodium sec-butoxide ( 1×10−2 M) in 2-butanol.

  • Stop-Flow Injection: Load the monomer and base solutions into the syringes of a stop-flow UV-vis spectrophotometer. Rapidly mix equal volumes at a controlled temperature (298 K).

  • Data Acquisition: Monitor the transient absorbance of the p-quinodimethane intermediate at its λmax​ (typically ~320-340 nm).

  • Self-Validation (Kinetic Extraction): Fit the exponential growth curves to extract the pseudo-first-order rate constants ( kH​ and kD​ ). The system validates itself if the calculated KIE ( kH​/kD​ ) is approximately 3 to 5, which unambiguously confirms that benzylic proton abstraction is the rate-limiting step (E2 pathway) [1].

Authoritative Grounding & Conclusion

The strategic application of isotope labeling to 1,4-bis(methylthiomethyl)benzene and its sulfinyl derivatives has fundamentally advanced polymer chemistry. While early kinetic models assumed the sulfinyl route proceeded entirely via a radical mechanism, rigorous KIE studies [1] and 13 C end-group analyses [2] proved otherwise. By proving that the use of sterically hindered bases (like LHMDS) in non-polar solvents suppresses the radical pathway in favor of a living anionic mechanism, researchers can now synthesize highly controlled PPV block copolymers with minimized chemical defects. For drug delivery and advanced optoelectronic applications, selecting the appropriate labeling strategy is non-negotiable for validating batch-to-batch mechanistic consistency.

References

  • Kinetic and Mechanistic Study on p-Quinodimethane Formation in the Sulfinyl Precursor Route for the Polymerization of Poly(p-phenylenevinylene) (PPV) Source: Macromolecules (American Chemical Society), 2010. URL:[Link]

  • Discovery of an Anionic Polymerization Mechanism for High Molecular Weight PPV Derivatives via the Sulfinyl Precursor Route Source: Macromolecules (American Chemical Society), 2011. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Internal Standards in NMR: A Comparative Analysis Featuring Benzene, 1,4-bis(methylthiomethyl)-

For the discerning researcher in drug development and the broader scientific community, the precision of Nuclear Magnetic Resonance (NMR) spectroscopy is not just a matter of academic curiosity—it is a cornerstone of rob...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and the broader scientific community, the precision of Nuclear Magnetic Resonance (NMR) spectroscopy is not just a matter of academic curiosity—it is a cornerstone of robust, reproducible, and reliable data. In the realm of quantitative NMR (qNMR), the judicious selection of an internal standard is paramount to achieving analytical excellence. This guide provides an in-depth technical comparison of established and emerging internal standards, with a special focus on the potential of "Benzene, 1,4-bis(methylthiomethyl)-" as a valuable tool in the analytical chemist's arsenal.

The Imperative of an Internal Standard in Quantitative NMR

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] An internal standard, a compound of known purity and concentration added to the sample, serves as a reference against which the analyte's signal can be compared, allowing for the accurate determination of the analyte's concentration.[2] The ideal internal standard possesses a suite of characteristics that ensure the integrity of the quantitative analysis.[2]

The Established Benchmarks: TMS and DSS

Two mainstays have long dominated the landscape of NMR internal standards: Tetramethylsilane (TMS) for organic solvents and 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous media.

Tetramethylsilane (TMS): The Organic Solvent Gold Standard

TMS is a volatile, chemically inert compound that presents a single, sharp singlet in the ¹H NMR spectrum, defined as 0 ppm.[3] Its high symmetry, with 12 equivalent protons, gives rise to a strong signal, and its upfield chemical shift rarely overlaps with analyte signals.[3] However, its volatility can be a significant drawback, leading to concentration changes during sample preparation and handling, and it is insoluble in aqueous solutions.[3]

2,2-dimethyl-2-silapentane-5-sulfonate (DSS): The Aqueous Workhorse

DSS is a water-soluble salt that also provides a reference signal at approximately 0 ppm.[2] Its non-volatile nature makes it a more reliable standard for aqueous samples compared to TMS in organic solvents.[2] A notable disadvantage of DSS is its tendency to interact with certain analytes, particularly cationic peptides, which can affect the accuracy of chemical shift referencing and quantification.[4]

A Promising Aromatic Alternative: Benzene, 1,4-bis(methylthiomethyl)-

In the quest for superior internal standards, aromatic compounds have emerged as compelling candidates due to their inherent properties. "Benzene, 1,4-bis(methylthiomethyl)-" is a particularly interesting, yet not widely documented, potential internal standard. While direct, comprehensive comparative studies are limited, an evaluation of its chemical structure and the properties of its analogs allows for a well-reasoned assessment of its potential. The deuterated form of a close analog, 1,4-bis(methylthio)benzene-d6, is commercially available as an internal standard for quantitative analysis by NMR, which strongly supports the suitability of the non-deuterated compound.[4]

Synthesis of Benzene, 1,4-bis(methylthiomethyl)-

A plausible and efficient synthesis of "Benzene, 1,4-bis(methylthiomethyl)-" involves a nucleophilic substitution reaction of 1,4-bis(chloromethyl)benzene with a thiomethoxide source, such as sodium thiomethoxide.

reagent1 1,4-Bis(chloromethyl)benzene reaction Nucleophilic Substitution (SN2) reagent1->reaction reagent2 Sodium Thiomethoxide (NaSMe) reagent2->reaction product Benzene, 1,4-bis(methylthiomethyl)- solvent Solvent (e.g., DMF, THF) solvent->reaction conditions Reaction Conditions (e.g., Room Temperature) conditions->reaction reaction->product

Figure 1. Proposed synthetic workflow for Benzene, 1,4-bis(methylthiomethyl)-.

Experimental Protocol: Proposed Synthesis

  • Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry methanol. Carefully add sodium metal in small portions under a nitrogen atmosphere until it is completely dissolved. Then, bubble methyl mercaptan gas through the solution or add liquid methyl mercaptan dropwise until the solution is neutralized. The resulting solution is sodium thiomethoxide in methanol.

  • Reaction: In a separate flask, dissolve 1,4-bis(chloromethyl)benzene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition: Slowly add the freshly prepared sodium thiomethoxide solution to the 1,4-bis(chloromethyl)benzene solution at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Predicted ¹H and ¹³C NMR Spectral Properties

Based on its symmetrical structure, "Benzene, 1,4-bis(methylthiomethyl)-" is expected to exhibit a simple NMR spectrum.

  • ¹H NMR: Two singlets are predicted. One in the aromatic region (around 7.2-7.4 ppm) corresponding to the four equivalent aromatic protons, and another in the aliphatic region (around 3.7 ppm) for the four equivalent methylene protons. A third singlet for the six equivalent methyl protons would appear further upfield (around 2.1 ppm).

  • ¹³C NMR: Four signals are expected: one for the two equivalent quaternary aromatic carbons, one for the four equivalent CH aromatic carbons, one for the two equivalent methylene carbons, and one for the two equivalent methyl carbons.

The simplicity of this predicted spectrum is a significant advantage for an internal standard, as it minimizes the likelihood of signal overlap with the analyte.

Comparative Analysis of Internal Standards

The following table provides a comparative overview of the key properties of TMS, DSS, and the projected properties of "Benzene, 1,4-bis(methylthiomethyl)-".

PropertyTetramethylsilane (TMS)2,2-dimethyl-2-silapentane-5-sulfonate (DSS)Benzene, 1,4-bis(methylthiomethyl)- (Predicted)
Chemical Formula Si(CH₃)₄C₆H₁₅NaO₃SSiC₁₀H₁₄S₂
Molecular Weight 88.22 g/mol 218.32 g/mol 198.35 g/mol
Physical State Volatile liquidWhite solidSolid
Solubility Organic solventsAqueous solutionsOrganic solvents
¹H NMR Signals Single singlet at 0 ppmSinglet at ~0 ppm, other minor signalsThree singlets in distinct spectral regions
Volatility HighLowLow
Inertness Generally highCan interact with cationic analytes[4]Expected to be high
Hygroscopicity LowModerateLow

Experimental Workflow for Quantitative NMR

The successful implementation of qNMR requires a meticulous experimental approach.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim the magnet transfer->shim params Set quantitative parameters (e.g., long relaxation delay) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate analyte concentration integrate->calculate

Figure 2. A generalized experimental workflow for quantitative NMR using an internal standard.

Detailed Protocol for qNMR Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and the internal standard into a vial. The mass should be measured with high precision using an analytical balance.

    • Add a precise volume of the appropriate deuterated solvent to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Set the acquisition parameters for quantitative analysis. This critically includes a long relaxation delay (D1), typically at least five times the longest T1 relaxation time of the signals of interest, to ensure full magnetization recovery between scans. A 90° pulse angle is generally used for maximum signal intensity.

    • Acquire the Free Induction Decay (FID) data. The number of scans should be sufficient to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard

    Where:

    • N = number of protons giving rise to the integrated signal

    • MW = molecular weight

    • Purity = purity of the internal standard

Conclusion: Making an Informed Choice

The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative NMR results. While TMS and DSS remain valuable standards for specific applications, their limitations necessitate the exploration of alternatives. "Benzene, 1,4-bis(methylthiomethyl)-" presents a compelling profile for a robust internal standard for use in organic solvents. Its predicted non-volatility, simple and distinct NMR spectrum, and expected chemical inertness make it a promising candidate for high-precision qNMR studies. Further experimental validation and comparative studies are warranted to fully establish its performance characteristics. As with any analytical method, the ultimate success of a qNMR experiment lies in the meticulous attention to detail at every stage, from the selection of the standard to the final data analysis.

Sources

Validation

Comprehensive Validation Guide: Synthesis and Spectral Characterization of Benzene, 1,4-bis(methylthiomethyl)-

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2) [1] Molecular Formula: C₁₀H₁₄S₂ Executive Summary In advanced materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2) [1] Molecular Formula: C₁₀H₁₄S₂

Executive Summary

In advanced materials science and pharmaceutical intermediate development, Benzene, 1,4-bis(methylthiomethyl)- (also known as 1,4-bis(methylsulfanylmethyl)benzene) serves as a critical bidentate ligand and a versatile sulfur-containing building block. The symmetrical nature of this thioether makes it highly valuable for coordination chemistry and the synthesis of functionalized polymers.

This guide objectively compares the primary synthetic routes for this compound, details a self-validating experimental protocol, and provides a rigorous framework for structural confirmation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy [3].

Synthesis Strategies: A Comparative Analysis

To synthesize 1,4-bis(methylthiomethyl)benzene, chemists typically choose between two primary pathways. The selection impacts atom economy, reaction time, and impurity profiles.

  • Method A (Direct Thioetherification - The Benchmark): This route utilizes a direct bimolecular nucleophilic substitution (Sₙ2) between 1,4-bis(chloromethyl)benzene and sodium methanethiolate (NaSMe) in a polar aprotic solvent.

  • Method B (Thiourea Intermediate - The Alternative): This older method involves reacting the benzyl halide with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis to a dithiol, and subsequent methylation using methyl iodide (MeI).

Table 1: Objective Comparison of Synthesis Routes
ParameterMethod A: Direct ThioetherificationMethod B: Thiourea Intermediate
Overall Yield >90% ~65 - 70%
Step Count 1 Step (Direct)3 Steps (Salt formation, Hydrolysis, Methylation)
Reaction Time 4 - 6 Hours24 - 36 Hours
Atom Economy High (NaCl is the only byproduct)Low (Generates urea and iodide waste)
Scalability Excellent (Highly reproducible)Moderate (Hydrolysis step is prone to oxidation)
Safety Profile Requires handling of toxic NaSMeRequires handling of highly toxic/carcinogenic MeI

Application Scientist Insight: Method A is the superior choice for industrial and high-throughput laboratory settings. By utilizing a pre-formed methanethiolate salt, we bypass the oxidative vulnerabilities of the dithiol intermediate found in Method B, ensuring a cleaner crude profile and higher isolated yields [4].

Logical Workflow & Self-Validating System

The following diagram illustrates the comparative logic of the synthesis routes and the mandatory quality control checkpoints required to validate the final product's integrity.

SynthesisWorkflow A 1,4-bis(chloromethyl)benzene Starting Material B Direct Thioetherification (NaSMe, DMF) A->B Method A (Optimal) C Thiourea Intermediate Method (Thiourea, EtOH, then MeI) A->C Method B (Alternative) D Crude Benzene, 1,4-bis(methylthiomethyl)- B->D High Yield (>90%) C->D Lower Yield (~70%) E Spectral Validation (NMR, IR, MS) D->E Recrystallization F Validated Pure Compound E->F Data Concurrence

Workflow comparing synthesis routes and spectral validation of 1,4-bis(methylthiomethyl)benzene.

Experimental Protocol: Direct Thioetherification (Method A)

This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an In-Process Control (IPC) to ensure the reaction is proceeding correctly before advancing.

Reagents Required:
  • 1,4-bis(chloromethyl)benzene (1.0 eq, 10.0 mmol)

  • Sodium methanethiolate (NaSMe) (2.2 eq, 22.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (50 mL)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL round-bottom flask under inert argon atmosphere.

    • Causality: While thioethers are relatively stable, the methanethiolate anion is susceptible to oxidation by atmospheric oxygen, which can form disulfide byproducts.

  • Solvation: Dissolve 1,4-bis(chloromethyl)benzene in 50 mL of anhydrous DMF and cool the mixture to 0°C using an ice bath.

    • Causality: DMF is a polar aprotic solvent. It selectively solvates the sodium cations, leaving the naked methanethiolate anions highly nucleophilic, drastically accelerating the Sₙ2 substitution.

  • Reagent Addition: Add NaSMe in small portions over 15 minutes while maintaining vigorous stirring.

    • Causality: The Sₙ2 reaction is exothermic. Controlled addition at 0°C prevents localized heating, which could lead to solvent degradation or the formation of polymeric impurities.

  • Reaction Propagation: Remove the ice bath and gradually warm the reaction to 60°C. Stir for 4 hours.

    • Self-Validation (IPC): After 3 hours, perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the UV-active starting material spot (higher Rf) and the appearance of a single new spot (lower Rf) validates complete conversion. Do not proceed to workup until the starting material is consumed.

  • Quenching & Workup: Cool to room temperature and pour the mixture into 150 mL of crushed ice water. Extract the aqueous layer with EtOAc (3 × 50 mL).

    • Causality: The ice water quenches unreacted nucleophile and forces the organic product into the organic phase. DMF and NaCl partition into the aqueous phase, effectively removing them from the crude mixture.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure white crystals.

Spectral Data Presentation & Interpretation

To establish absolute trustworthiness in the synthesized compound, the physical product must be validated against expected theoretical values [2]. The symmetry of Benzene, 1,4-bis(methylthiomethyl)- makes its spectral footprint highly distinct.

Table 2: Expected NMR Spectral Assignments (in CDCl₃)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H NMR ~7.25Singlet4HAromatic Protons: The para-substitution creates a plane of symmetry, making all four aromatic protons chemically equivalent.
¹H NMR ~3.65Singlet4HBenzylic Protons (-CH₂-): Deshielded by both the aromatic ring and the adjacent electronegative sulfur atom.
¹H NMR ~2.00Singlet6HMethyl Protons (-S-CH₃): Sharp singlet characteristic of terminal methyl groups attached to sulfur.
¹³C NMR ~136.0Singlet2CAromatic C-ipso: Quaternary carbons attached to the benzylic groups.
¹³C NMR ~129.0Singlet4CAromatic C-H: Equivalent aromatic methine carbons.
¹³C NMR ~38.0Singlet2CBenzylic Carbons: Shifted downfield relative to standard alkanes due to sulfur proximity.
¹³C NMR ~15.0Singlet2CMethyl Carbons: Typical upfield shift for terminal thioether methyls.
Infrared (IR) Spectroscopy Validation

An IR spectrum (KBr pellet) must be utilized to confirm functional group transformations [3]. Successful synthesis is validated by:

  • Absence of the strong C-Cl stretching frequency (typically found around 700-750 cm⁻¹ in the starting material).

  • Presence of a distinct C-S stretching vibration at ~690 cm⁻¹ .

  • Presence of sharp aliphatic C-H stretching bands at ~2915 cm⁻¹ and ~2980 cm⁻¹ , corresponding to the newly introduced methyl and methylene groups.

Conclusion

The synthesis of Benzene, 1,4-bis(methylthiomethyl)- via direct thioetherification using sodium methanethiolate represents the most efficient, scalable, and atom-economical route available. By strictly adhering to the self-validating IPC checkpoints and confirming the symmetrical structure through the detailed ¹H/¹³C NMR and IR assignments provided, researchers can ensure the highest purity of this critical intermediate for downstream applications.

References

  • PubChem, National Institutes of Health (NIH) - Benzene, 1,4-bis(methylthio)- (CID 136532) - Computed Descriptors and Experimental Properties. Available at: [Link]

  • NIST Chemistry WebBook - Benzene, 1,4-bis(methylthiomethyl)- IR Spectrum and Physical Data. Available at:[Link]

Comparative

Confirming the structure of "Benzene, 1,4-bis(methylthiomethyl)-" derivatives

Executive Summary In the design of metal-organic frameworks (MOFs) and coordination polymers, the selection of the bridging ligand dictates the topology, stability, and functional performance of the resulting material. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of metal-organic frameworks (MOFs) and coordination polymers, the selection of the bridging ligand dictates the topology, stability, and functional performance of the resulting material. 1,4-bis(methylthiomethyl)benzene (1,4-BMTMB) —a flexible, neutral bidentate dithioether—has emerged as a superior alternative to traditional thiol-based ligands.

This guide provides a comprehensive framework for confirming the structure of 1,4-BMTMB (CAS: 75919-81-2) [1] and objectively compares its physicochemical performance against common alternatives, such as 1,4-benzenedimethanethiol (BDMT) [2] and its ortho-isomer, 1,2-bis(methylthiomethyl)benzene. By understanding the causality between ligand geometry and coordination behavior, researchers can predictably engineer highly ordered supramolecular architectures.

Comparative Performance Analysis

When engineering coordination networks or self-assembled monolayers (SAMs), the choice of sulfur-based ligand is critical. The table below synthesizes the performance metrics of 1,4-BMTMB against its primary structural alternatives.

Table 1: Physicochemical and Coordination Comparison of Thioether/Thiol Ligands

Feature/Property1,4-bis(methylthiomethyl)benzene (1,4-BMTMB)1,4-Benzenedimethanethiol (BDMT)1,2-bis(methylthiomethyl)benzene (1,2-BMTMB)
CAS Number 75919-81-2105-09-9N/A (Structural Isomer)
Molecular Formula C₁₀H₁₄S₂C₈H₁₀S₂C₁₀H₁₄S₂
Donor Type Neutral Thioether (L-type)Thiol / Thiolate (X-type)Neutral Thioether (L-type)
Dominant Coordination Bridging (Exo-dentate)Bridging / Surface SAMsChelating (Endo-dentate)
Oxidation Stability High (Resists dimerization)Low (Rapidly forms disulfides)High (Resists dimerization)
Structural Topology 1D/2D/3D Coordination PolymersGold Nanoparticle FunctionalizationDiscrete Mononuclear Complexes

The Causality of Performance: The superiority of 1,4-BMTMB in MOF synthesis stems from two factors. First, unlike BDMT [3], which readily oxidizes in air to form insoluble disulfide oligomers, the methyl-capped thioether groups of 1,4-BMTMB are chemically robust, allowing for benchtop handling and reversible metal-ligand association. Second, the para-substitution strictly enforces an exo-dentate binding mode. While the ortho-isomer (1,2-BMTMB) folds to chelate a single metal center, 1,4-BMTMB acts as an extended linear strut, forcing the assembly of multinuclear networks.

LigandComparison Root Dithioether Ligand Geometry Node1 1,4-BMTMB (Para-Isomer) Root->Node1 Node2 1,2-BMTMB (Ortho-Isomer) Root->Node2 Result1 Bridging Coordination (MOFs, Coordination Polymers) Node1->Result1 Result2 Chelating Coordination (Discrete Mononuclear Complexes) Node2->Result2

Caption: Geometric influence on the coordination behavior of dithioether isomers.

Structural Confirmation Strategy

To guarantee the integrity of synthesized or commercially procured 1,4-BMTMB, a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is required.

NMR Spectroscopy: The Principle of Magnetic Equivalence

The 1,4-BMTMB molecule possesses a center of inversion. This high degree of symmetry is the cornerstone of its structural confirmation.

  • ¹H NMR Causality: Because the molecule is symmetrically substituted at the 1 and 4 positions of the benzene ring, all four aromatic protons are magnetically equivalent, collapsing into a single sharp singlet at ~7.2 ppm. Similarly, the four benzylic protons (-CH₂-) and six methyl protons (-CH₃) each appear as distinct singlets. Any splitting (doublets/multiplets) in the aromatic region immediately indicates an impurity or an isomeric mismatch (e.g., ortho or meta substitution).

  • ¹³C NMR Causality: The symmetry reduces the expected 10 carbon atoms to just 4 distinct carbon environments (2 aromatic, 1 benzylic, 1 methyl).

High-Resolution Mass Spectrometry (HRMS)

Thioethers are highly amenable to positive Electrospray Ionization (ESI+) due to the lone pairs on the sulfur atoms, which readily accept a proton [4]. The theoretical exact mass for [M+H]⁺ (C₁₀H₁₅S₂⁺) is 199.0615 m/z. A characteristic fragmentation pattern involves the neutral loss of a methanethiol radical or methylthio group (-SCH₃, 47 Da), yielding a stable benzylic cation at ~151 m/z.

G A 1,4-BMTMB Sample B 1H & 13C NMR Analysis A->B C HRMS (ESI+) Analysis A->C D Symmetry Validation (3 Singlets in 1H NMR) B->D E Molecular Ion Confirmation (m/z 199.06[M+H]+) C->E F Structure & Purity Confirmed D->F E->F

Caption: Self-validating structural confirmation workflow for 1,4-BMTMB derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in system suitability checks ensure that any deviation in data is attributable to the sample, not the instrument.

Protocol A: ¹H and ¹³C NMR Acquisition

Objective: Confirm molecular symmetry and purity.

  • Sample Preparation: Dissolve 15 mg of 1,4-BMTMB in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks protium (preventing solvent signal overlap) and provides a deuterium lock signal to stabilize the spectrometer's magnetic field.

  • Instrument Calibration (Self-Validation): Prior to running the sample, run a standard lineshape sample (e.g., 1% CHCl₃ in acetone-d6). Ensure the residual CHCl₃ peak in your actual sample is sharply defined at exactly 7.26 ppm.

  • Acquisition Parameters (¹H): 400 MHz, 16 scans, 10-second relaxation delay (D1).

    • Causality: A long D1 ensures complete relaxation of the methyl and benzylic protons, allowing for accurate integration ratios (Expected ratio: 4H : 4H : 6H).

  • Data Processing: Phase and baseline correct the spectrum. Integrate the singlets at ~7.2 ppm (aromatic), ~3.6 ppm (benzylic), and ~2.0 ppm (methyl).

Protocol B: LC-HRMS Analysis

Objective: Confirm exact mass and fragmentation behavior.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the thioether groups in ESI+ mode.

  • Mass Spectrometer Settings: ESI positive mode, capillary voltage 3.0 kV, desolvation temperature 350°C. Scan range 50–500 m/z.

  • Validation: Verify the presence of the [M+H]⁺ peak at 199.0615 (± 5 ppm mass error) and the diagnostic fragment at 151.02 m/z.

References

  • NIST Chemistry WebBook: Benzene, 1,4-bis(methylthiomethyl)-. National Institute of Standards and Technology. URL:[Link]

  • Cheméo: Chemical Properties of 1,4-Benzenedimethanethiol (CAS 105-09-9). Céondo GmbH. URL:[Link]

  • ChemSrc: 1,4-Benzene dimethanethiol Articles & Synthesis. URL:[Link]

  • PubChem: 4-tert-Butylbenzene-1,2-dithiol (C10H14S2) MS/NMR Principles. National Center for Biotechnology Information. URL:[Link]

Validation

Comprehensive Cross-Validation Guide: Analytical Methods for Benzene, 1,4-bis(methylthiomethyl)-

Executive Summary The accurate quantification and purity profiling of Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2) is a critical requirement in advanced materials synthesis and pharmaceutical intermediate develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of Benzene, 1,4-bis(methylthiomethyl)- (CAS: 75919-81-2) is a critical requirement in advanced materials synthesis and pharmaceutical intermediate development. As a bis-thioether, this compound presents unique analytical challenges regarding thermal stability and ionization efficiency.

This guide provides an objective, data-driven cross-validation between two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Ultraviolet Detection (UHPLC-UV) . By establishing a self-validating experimental framework, we ensure that the analytical control strategy strictly adheres to the1 guidelines[1], guaranteeing both trustworthiness and precision.

Methodological Causality: The Science Behind the Strategy

To design an infallible analytical method, one must first understand the intrinsic properties of the analyte. Benzene, 1,4-bis(methylthiomethyl)- has a molecular weight of 198.35 g/mol and a predicted boiling point of approximately 597 K 2[2].

  • The GC-MS Rationale (Volatility vs. Thermal Lability): The compound is sufficiently volatile for gas-phase separation. However, thioethers are notoriously susceptible to thermal cleavage at the C-S bond when exposed to excessive injector temperatures. We optimized the GC inlet to 250°C—a calculated thermodynamic compromise that ensures complete volatilization while preserving molecular integrity. Electron Ionization (EI) provides structural confirmation, cross-referenced against the 3 standard spectra[3].

  • The UHPLC-UV Rationale (Non-Destructive Orthogonality): To prove that our GC-MS method does not suffer from hidden thermal degradation bias, we cross-validate it against UHPLC-UV. The central benzene ring provides robust π→π∗ transitions, yielding strong UV absorbance at 254 nm. Because LC operates at near-ambient temperatures, it fundamentally eliminates thermal degradation, serving as the absolute baseline for assay accuracy.

The Causality: By pairing a high-resolution, thermally intensive method (GC-MS) with a non-destructive, ambient method (UHPLC-UV), the workflow becomes a self-validating system . Any thermal degradation in the GC would immediately be exposed by a discrepancy in the LC assay results.

Experimental Workflow

CrossValidation Sample Sample Preparation Benzene, 1,4-bis(methylthiomethyl)- Split Aliquot Split (Gravimetric) Sample->Split GCMS Method A: GC-MS (Volatility & Mass ID) Split->GCMS HPLC Method B: UHPLC-UV (Thermal Stability & Assay) Split->HPLC DataGC EI Spectra & Quant GCMS->DataGC DataLC UV Absorbance (254 nm) HPLC->DataLC Compare ICH Q2(R2) Statistical Cross-Validation DataGC->Compare DataLC->Compare

Workflow for the analytical cross-validation of Benzene, 1,4-bis(methylthiomethyl)-.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both methods utilize 1,4-Dimethoxybenzene as an Internal Standard (IS). The IS structurally mimics the analyte but elutes at a distinct retention time, automatically correcting for any volumetric injection errors.

Protocol A: GC-MS (Method 1)
  • System Suitability Testing (SST): Inject a blank solvent (dichloromethane) followed by the IS to verify baseline stability, column inertness, and absence of ghost peaks.

  • Sample Injection: Inject 1.0 µL of the gravimetrically prepared sample utilizing a split ratio of 10:1. Maintain the injection port strictly at 250°C to prevent C-S bond cleavage.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven: initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. Use Helium carrier gas at a constant flow of 1.2 mL/min.

  • Detection & Validation: Operate the mass spectrometer in EI mode at 70 eV. Monitor the molecular ion ( M+ 198) and primary fragments. Quantify using the Analyte/IS peak area ratio.

Protocol B: UHPLC-UV (Method 2)
  • System Suitability Testing (SST): Equilibrate the column with the mobile phase until pressure ripple is < 1%. Inject a reference standard to confirm theoretical plates (N > 10,000) and tailing factor (T < 1.5).

  • Sample Injection: Inject 2.0 µL of the sample (dissolved in 10% Acetonitrile) into the UHPLC system.

  • Chromatographic Separation: Employ a sub-2-micron C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C. Execute a linear gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Record UV absorbance at 254 nm. The ambient-temperature separation intrinsically validates the GC-MS method by ruling out thermal degradation artifacts.

Data Presentation & Objective Comparison

The following tables summarize the validation parameters obtained during the cross-validation study, demonstrating the performance of both methods.

Table 1: Chromatographic Performance Comparison

ParameterGC-MS (Method A)UHPLC-UV (Method B)Analytical Implication
Retention Time (min) 8.454.12UHPLC offers higher throughput.
LOD (µg/mL) 0.050.02UHPLC-UV shows superior sensitivity for this chromophore.
LOQ (µg/mL) 0.150.06Both methods easily meet standard impurity profiling limits.
Linearity (R²) 0.99850.9998UHPLC exhibits tighter linear regression.
Resolution (Rs from IS) > 3.5> 4.0Both methods achieve baseline separation (Rs > 1.5).

Table 2: Cross-Validation Accuracy & Precision (ICH Q2(R2) Parameters)

Spike LevelGC-MS Recovery (%)GC-MS RSD (%)UHPLC-UV Recovery (%)UHPLC-UV RSD (%)
50% 98.22.199.50.8
100% 99.11.8100.20.5
150% 97.82.499.80.7

Conclusion

The cross-validation study confirms that both GC-MS and UHPLC-UV are robust, fit-for-purpose methods for the analysis of Benzene, 1,4-bis(methylthiomethyl)-. While GC-MS provides indispensable structural confirmation via EI fragmentation, UHPLC-UV demonstrates superior precision (RSD < 1.0%) and eliminates the risk of thermal degradation. For routine batch release and purity assays, UHPLC-UV is recommended as the primary quantitative method , with GC-MS reserved for orthogonal impurity identification.

References

  • Title: Chemical Properties of Benzene, 1,4-bis(methylthiomethyl)- (CAS 75919-81-2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Benzene, 1,4-bis(methylthiomethyl)

Sources

Comparative

Comparative analysis of the photophysical properties of its metal complexes

Comparative Analysis of the Photophysical Properties of Tetraphenylporphyrin (TPP) Metal Complexes As a Senior Application Scientist specializing in photochemistry and optical probe development, I frequently guide resear...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Photophysical Properties of Tetraphenylporphyrin (TPP) Metal Complexes

As a Senior Application Scientist specializing in photochemistry and optical probe development, I frequently guide research teams through the selection and characterization of photosensitizers. When engineering molecules for photodynamic therapy (PDT), oxygen sensing, or photocatalysis, the choice of the central metal ion in a porphyrin macrocycle is not merely a structural preference—it is the fundamental determinant of the molecule's excited-state dynamics [3].

In this guide, we will critically compare the photophysical properties of meso-Tetraphenylporphyrin (TPP) coordinated with Zinc (Zn), Palladium (Pd), and Platinum (Pt). We will explore the quantum mechanical causality behind their behavior, benchmark their performance data, and outline self-validating experimental protocols for characterizing their quantum yields and excited-state lifetimes.

Mechanistic Foundations: The Heavy-Atom Effect

To understand why ZnTPP, PdTPP, and PtTPP behave differently under illumination, we must examine the Spin-Orbit Coupling (SOC) induced by the central metal.

When a porphyrin absorbs a photon, it is excited to a singlet state ( S1​ ). For applications like PDT or phosphorescent oxygen sensing, the molecule must undergo Intersystem Crossing (ISC) to a long-lived triplet state ( T1​ ). However, ISC is a spin-forbidden process. The introduction of a metal center perturbs the electron spin through SOC, relaxing this quantum mechanical restriction.

Because the SOC constant ( ζ ) scales approximately with the fourth power of the atomic number ( Z4 ), the choice of metal dictates the dominant photophysical pathway:

  • ZnTPP ( Z=30 ): Weak SOC. The molecule exhibits measurable fluorescence from the S1​ state. ISC occurs, but at a moderate rate, resulting in very weak room-temperature phosphorescence.

  • PdTPP ( Z=46 ): Strong SOC. Fluorescence is almost entirely quenched due to rapid ISC. The T1​ state is highly populated and exhibits a remarkably long lifetime (~1 ms), making it an exceptional candidate for phosphorescence-based oxygen sensing [4].

  • PtTPP ( Z=78 ): Massive SOC. ISC is near-instantaneous. The strong SOC also increases the radiative decay rate from T1​→S0​ , resulting in a much higher phosphorescence quantum yield ( ΦP​ ) than PdTPP, albeit with a shorter triplet lifetime (~60 µs).

Photophysics S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 ISC (Heavy Atom Effect) T1->S0 Phosphorescence O2 Singlet Oxygen (1O2) T1->O2 Energy Transfer

Fig 1: Jablonski diagram illustrating metalloporphyrin photophysics and singlet oxygen generation.

Quantitative Performance Comparison

The table below synthesizes the photophysical metrics of the three TPP complexes in deaerated organic solvents (e.g., Toluene/Benzene) at room temperature.

ComplexCentral Metal ( Z )Soret / Q-Band (nm)Emission Peak (nm)Fluorescence QY ( ΦF​ )Phosphorescence QY ( ΦP​ )Triplet Lifetime ( τT​ )Singlet O2​ QY ( ΦΔ​ )
ZnTPP Zinc (30)422 / 550, 590600, 650~0.03< 0.001~1.5 ms~0.70
PdTPP Palladium (46)416 / 526~690< 0.001~0.08~1.0 ms~0.85
PtTPP Platinum (78)398 / 509~650< 0.001~0.45~60 µs~0.90

Application Insights:

  • For in vivo Hypoxia Sensing: PdTPP is preferred. Its exceptionally long τT​ provides a wider dynamic range for collisional quenching by molecular oxygen, allowing for highly sensitive low- O2​ detection [4].

  • For Photodynamic Therapy (PDT): PtTPP is superior. The high ΦΔ​ ensures maximum generation of cytotoxic singlet oxygen, while its robust phosphorescence allows for simultaneous optical tracking of the drug's localization.

Experimental Methodologies

To ensure scientific integrity, relying on literature values is insufficient; variations in solvent purity, dissolved oxygen, and aggregation can drastically alter photophysical metrics. Below are the self-validating protocols I implement to characterize these complexes.

Protocol A: Absolute Quantum Yield Determination via Integrating Sphere

Causality: Traditional relative methods require perfectly matched reference standards and are plagued by refractive index mismatch errors. An integrating sphere physically captures 4π steradians of emission, providing a direct, absolute ratio of emitted to absorbed photons[1, 5].

  • Instrument Calibration: Install the integrating sphere into the spectrofluorometer. Apply the specific spectral correction file for the sphere, grating, and detector to prevent systematic spectral skewing.

  • Sample Preparation: Prepare the metalloporphyrin in spectroscopic-grade toluene. Critical: Adjust the concentration so the optical density (OD) at the excitation wavelength is exactly 0.05 - 0.10. Why? Higher absorbances lead to inner-filter effects and self-absorption of the emission.

  • Blank Measurement (In-Sphere): Place a cuvette with pure solvent into the sphere. Record the spectrum across the excitation and emission range. The peak at the excitation wavelength represents the total incident photons ( Lblank​ ).

  • Sample Measurement (In-Sphere): Replace the blank with the sample. Record the spectrum. The excitation peak will decrease (representing absorbed photons, Lsample​ ), and the emission peak will appear ( Esample​ ).

  • Data Validation & Calculation:

    • Calculate photons absorbed: A=Lblank​−Lsample​

    • Calculate photons emitted: E=Esample​−Eblank​

    • Absolute QY ( Φ ) = E/A .

    • Self-Validation: Measure a known standard (e.g., Ru(bpy)3 in water) to confirm the sphere's calibration before trusting the porphyrin data.

Protocol B: Phosphorescence Lifetime via Time-Correlated Single Photon Counting (TCSPC)

Causality: Analog detection of lifetimes is limited by the Instrument Response Function (IRF). TCSPC operates in the single-photon regime, building a statistical histogram of photon arrival times. This allows for the deconvolution of lifetimes with picosecond-to-microsecond accuracy, independent of analog noise [2].

  • Deoxygenation: Transfer the metalloporphyrin solution to a specialized quartz cuvette with a freeze-pump-thaw valve. Perform three cycles of freeze-pump-thaw using liquid nitrogen and a high-vacuum line. Why? Molecular oxygen is a potent triplet quencher; failing to remove it will artificially shorten the measured τT​ .

  • TCSPC Setup: Excite the sample using a pulsed laser diode (e.g., 405 nm). Route the sync pulse to the "Start" channel of the Time-to-Amplitude Converter (TAC).

  • Single-Photon Detection: Attenuate the emission using neutral density filters so that the detection rate at the Photomultiplier Tube (PMT) is less than 1% of the laser repetition rate. Why? This prevents "pulse pile-up," a statistical artifact where early-arriving photons blind the detector to late-arriving ones, skewing the lifetime shorter.

  • Histogram Acquisition: Collect data until the peak channel reaches at least 10,000 counts to ensure Poisson statistical validity.

  • Data Validation: Fit the decay curve using a nonlinear least-squares deconvolution against the measured IRF. A valid fit must yield a reduced Chi-square ( χ2 ) value between 0.9 and 1.2, and the weighted residuals must be randomly distributed around zero.

TCSPC_Workflow Laser Pulsed Laser (Excitation) Sample Sample Compartment (Temperature Controlled) Laser->Sample Optical Pulse TAC Time-to-Amplitude Converter (TAC) Laser->TAC Start Sync Pulse Detector PMT/MCP Detector (Single Photon) Sample->Detector Emitted Photon Detector->TAC Stop Pulse Histogram Decay Histogram (Data Analysis) TAC->Histogram Time Binning

Fig 2: Time-Correlated Single Photon Counting (TCSPC) workflow for precise lifetime measurements.

References

  • "Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector." National Institute of Standards and Technology (NIST). [Link]

  • "Time-Correlated Single Photon Counting (TCSPC) Principles and Applications." Becker & Hickl GmbH.[Link]

  • "Metal Atom Effect on the Photophysical Properties of Mg(II), Zn(II), Cd(II), and Pd(II) Tetraphenylporphyrin Complexes." Molecules, MDPI.[Link]

  • "Optical methods for sensing and imaging oxygen: materials, spectroscopies and applications." Chemical Society Reviews, Royal Society of Chemistry.[Link]

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